1,4,9,10-Anthracenetetrone
Description
Structure
3D Structure
Properties
IUPAC Name |
anthracene-1,4,9,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCZUXHSQJQWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937853 | |
| Record name | Anthracene-1,4,9,10-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937853 | |
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Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-63-3 | |
| Record name | 1,4,9,10-Anthracenetetrone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9,10-Anthracenetetrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthracene-1,4,9,10-tetrone | |
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| Record name | 1,4,9,10-Anthracenetetraone | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Crystal Structure of 1,4,9,10-Anthracenetetrone
For Researchers, Scientists, and Drug Development Professionals
Foreword
1,4,9,10-Anthracenetetrone, a quinonoid aromatic compound, stands as a molecule of significant interest in materials science and medicinal chemistry. Its planar structure and electron-accepting properties make it a valuable building block for novel organic materials with applications in energy storage and electronics. Furthermore, its derivatives have been explored as precursors for antitumor agents, highlighting its potential in drug development. A thorough understanding of its solid-state structure is paramount for designing and synthesizing new functional materials and therapeutics based on this molecular scaffold. This guide provides an in-depth analysis of the crystal structure of this compound, grounded in experimental data and established scientific principles.
Molecular Architecture and Significance
This compound is a polycyclic aromatic hydrocarbon characterized by a central anthracene core functionalized with four ketone groups. This extensive conjugation and the presence of electron-withdrawing carbonyl groups define its chemical reactivity and physical properties. The molecule's planarity facilitates π-π stacking interactions in the solid state, influencing its packing and, consequently, its material properties.
The significance of this compound extends to several fields:
-
Energy Storage: It has been investigated for use in modifying electrodes for supercapacitors.[1]
-
Charge-Transfer Complexes: Its electron-accepting nature makes it a suitable component in the formation of charge-transfer complexes.[1]
-
Medicinal Chemistry: It serves as a precursor in the synthesis of potential antitumor compounds.[1]
Synthesis and Crystallization: A Laboratory Perspective
The reliable synthesis of this compound is crucial for its study and application. The most common and efficient route starts from the readily available 1,4-dihydroxy-9,10-anthraquinone.[1]
Synthetic Protocol
The synthesis involves the oxidation of 1,4-dihydroxy-9,10-anthraquinone. While various oxidizing agents can be employed, a common procedure utilizes lead tetraacetate in a suitable solvent.
Step-by-Step Synthesis:
-
Dissolution: Suspend 1,4-dihydroxy-9,10-anthraquinone in glacial acetic acid.
-
Oxidation: Add lead tetraacetate portion-wise to the stirred suspension at room temperature.
-
Reaction Monitoring: Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Isolation: Pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or sublimation.
Single Crystal Growth
Obtaining high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. For this compound, sublimation is a highly effective method for growing crystals suitable for structural determination.
Experimental Protocol for Crystal Growth by Sublimation:
-
Sample Preparation: Place the purified this compound powder in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a high vacuum to facilitate sublimation at a lower temperature.
-
Heating: Gradually heat the sample under vacuum. The sublimation temperature will depend on the pressure but is typically in the range of 150-200 °C.
-
Crystal Deposition: The vapor of the compound will crystallize on a cooler surface of the apparatus, often a cold finger or the upper, cooler walls of the sublimation tube.
-
Crystal Collection: After a sufficient amount of crystals has formed, cool the apparatus to room temperature and carefully collect the single crystals.
The Crystal Structure of this compound
The definitive determination of the crystal structure of this compound was accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.93(1) |
| b (Å) | 11.23(1) |
| c (Å) | 10.43(1) |
| β (°) | 96.7(1) |
| Volume (ų) | 923.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.71 |
Data obtained from the foundational study by De Armond and Menger.
Molecular Geometry and Packing
The X-ray diffraction analysis confirms the planarity of the this compound molecule. In the crystal, the molecules are arranged in a herringbone packing motif, a common arrangement for planar aromatic compounds. This packing is primarily governed by van der Waals forces and C-H···O hydrogen bonds.
The intermolecular interactions play a crucial role in the stability of the crystal lattice and influence the material's bulk properties. The C-H···O interactions, although weak, contribute to the overall cohesion of the structure.
Spectroscopic Characterization
Spectroscopic techniques provide complementary information to diffraction methods, confirming the molecular structure and electronic properties of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups, typically appearing in the region of 1650-1700 cm⁻¹. Other characteristic bands include those for C=C stretching of the aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent can be used to confirm the molecular structure. The symmetry of the molecule results in a simplified spectrum. The proton NMR spectrum will show signals in the aromatic region, while the carbon NMR will show distinct signals for the carbonyl carbons and the aromatic carbons.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound exhibits absorption bands corresponding to π-π* transitions within the conjugated aromatic system.
Conclusion and Future Outlook
The crystal structure of this compound reveals a planar molecule that adopts a herringbone packing arrangement in the solid state, stabilized by van der Waals forces and weak C-H···O hydrogen bonds. This detailed structural understanding provides a solid foundation for the rational design of new materials and potential therapeutic agents based on this versatile molecular scaffold. Future research may focus on the synthesis of derivatives with tailored electronic and steric properties to modulate the solid-state packing and, in turn, the material or biological functions. The exploration of co-crystallization and polymorphism could also unveil new crystal forms with enhanced properties.
References
- Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers.
- De Armond, M. K., & Menger, L. E. (1971). Aromatic Anion Radicals. II. An Electron Paramagnetic Resonance Study of the Radical Anions of 1,4-Naphthoquinone, 9,10-Anthraquinone, and Their Dihydroxy Derivatives. The Journal of Physical Chemistry, 75(21), 3284-3290.
Sources
Chemical and physical properties of 1,4,9,10-Anthracenetetrone
An In-Depth Technical Guide to 1,4,9,10-Anthracenetetrone: Properties, Synthesis, and Applications
Introduction
This compound is a polycyclic aromatic quinone that has garnered significant interest within the scientific community. As a member of the anthracenetetrone family, its rigid, planar structure and electron-deficient core make it a compelling building block in both materials science and medicinal chemistry. Investigations into this molecule are facilitated by a straightforward and high-yielding synthesis from inexpensive starting materials.[1][2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the core chemical and physical properties of this compound, provides validated experimental protocols for its synthesis and characterization, and explores its primary applications, offering insights grounded in established scientific principles.
Core Chemical and Physical Properties
The properties of this compound are dictated by its extended π-conjugated system and the four electron-withdrawing carbonyl groups. These features are central to its electrochemical behavior and its utility as a chemical precursor.
Identifiers and Key Properties
A summary of the fundamental properties and identifiers for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | Anthracene-1,4,9,10-tetrone | - |
| CAS Number | 1709-63-3 | [3][4] |
| Molecular Formula | C₁₄H₆O₄ | [3] |
| Molar Mass | 238.20 g/mol | [3] |
| Appearance | Crystalline Solid (predicted) | - |
| Melting Point | 185 °C (sublimes) | [3] |
| Density | 1.50 ± 0.1 g/cm³ (predicted) | [3] |
| Boiling Point | 421.3 ± 45.0 °C (predicted) | [3] |
Solubility
While specific solubility data for this compound is not extensively published, the solubility of the closely related 9,10-anthraquinone provides a reliable proxy. Anthraquinones are generally poorly soluble in water and alcohols at room temperature but exhibit increased solubility in hot organic solvents such as nitrobenzene and aniline. For practical laboratory use, solvents like Tetrahydrofuran (THF), Chloroform (CHCl₃), and Dichloromethane (CH₂Cl₂) are commonly employed, particularly for synthetic procedures and spectroscopic analysis.
Spectroscopic and Electrochemical Profile
Spectroscopic analysis is fundamental to verifying the successful synthesis and purity of this compound. Its symmetrical structure gives rise to a distinct spectral signature.
1.3.1. UV-Visible Spectroscopy The extended conjugation of the anthracene core results in strong absorption in the UV-visible range.[5] The parent 9,10-anthraquinone structure is a known chromophore, and the additional carbonyl groups in the tetrnone are expected to modulate the absorption maxima (λmax).[6][7] The primary absorption bands are attributed to π → π* and n → π* electronic transitions within the aromatic system.
1.3.2. Infrared (IR) Spectroscopy IR spectroscopy is a critical tool for identifying the key functional groups. The spectrum of this compound is dominated by two main regions:
-
C=O (Carbonyl) Stretching: Strong, sharp absorption bands are expected in the region of 1650-1700 cm⁻¹ . The presence of multiple, distinct carbonyl environments may lead to complex or broadened peaks in this region.
-
C=C (Aromatic) Stretching: Multiple sharp bands are expected between 1450-1600 cm⁻¹ , characteristic of the polycyclic aromatic framework.
-
C-H Stretching: Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹ .[8]
1.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides definitive structural confirmation. Due to the molecule's high degree of symmetry (a C2v symmetry axis), the number of unique signals is simplified.
-
¹H NMR: Two distinct signals are expected for the six aromatic protons. Protons adjacent to the carbonyl groups will be deshielded and appear at a higher chemical shift (downfield) compared to the other aromatic protons.
-
¹³C NMR: Due to symmetry, only a few unique carbon signals are expected. The carbonyl carbons will exhibit the most downfield shifts, typically in the range of 175-185 ppm .[1] The remaining signals correspond to the quaternary and protonated aromatic carbons.
1.3.4. Electrochemical Properties The electron-deficient nature of the four carbonyl groups makes this compound an excellent electron acceptor. Its electrochemical behavior, typically studied using cyclic voltammetry, is characterized by quasi-reversible reduction processes. The precise redox potentials are influenced by the solvent system but are fundamental to its application in charge-transfer complexes and as an electrode material for energy storage devices like supercapacitors.[1][2][9]
Synthesis and Characterization
The most efficient and widely cited method for preparing this compound is the oxidation of its precursor, 1,4-dihydroxy-9,10-anthraquinone (Quinizarin).[1][2]
Rationale for Synthetic Route
This synthetic pathway is favored for several key reasons:
-
High Yield: The reaction proceeds with high efficiency, minimizing waste and maximizing product output.[1]
-
Cost-Effectiveness: The starting material, 1,4-dihydroxy-9,10-anthraquinone, is commercially available and relatively inexpensive.[1]
-
Simplicity: The synthesis is a single-step oxidation, avoiding complex multi-step procedures and facilitating scalability.[2]
-
Simplified Purification: The work-up and purification often do not require laborious techniques like column chromatography, further reducing workload.[1][2]
Workflow for Synthesis of this compound
Caption: Synthetic pathway from starting material to final product.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures for the oxidation of dihydroxy-anthraquinones.[1][2]
Materials:
-
1,4-Dihydroxy-9,10-anthraquinone (1.0 eq)
-
Ceric Ammonium Nitrate (CAN) on silica (5.5 eq) or another suitable oxidizing agent
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Preparation of Oxidant: If using silica-supported CAN, dissolve ceric ammonium nitrate in a minimal amount of water and add it dropwise to a stirred slurry of silica gel. Continue stirring for 30 minutes until a free-flowing yellow powder is obtained.
-
Reaction Setup: Suspend 1,4-dihydroxy-9,10-anthraquinone in Dichloromethane in a round-bottom flask at room temperature.
-
Oxidation: Add the silica-supported CAN oxidant to the suspension in portions over 15 minutes with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion (typically within 1-2 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica to remove the oxidant.
-
Purification: Wash the filter cake thoroughly with additional Dichloromethane. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity. If necessary, recrystallization from a suitable solvent like 1,4-dioxane can be performed.
Protocol: Analytical Characterization
This self-validating protocol ensures the identity and purity of the synthesized product.
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the product in a suitable solvent (e.g., acetonitrile).
-
Acquire a mass spectrum using an appropriate ionization technique (e.g., ESI, APCI).
-
Validation: Confirm the presence of the molecular ion peak [M]+ or adducts (e.g., [M+H]+, [M+Na]+) corresponding to the exact mass of C₁₄H₆O₄ (238.0266 g/mol ).
-
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the product in a deuterated solvent (e.g., CDCl₃, THF-d₈).
-
Acquire ¹H, ¹³C, and APT/DEPT spectra on a high-field NMR spectrometer (≥400 MHz).
-
Validation: The ¹H spectrum should show the expected number of signals with appropriate splitting patterns and integration. The ¹³C spectrum should confirm the presence of carbonyl carbons (>175 ppm) and the correct number of aromatic carbon signals, consistent with the molecule's symmetry.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Validation: Confirm the presence of strong C=O stretching bands (1650-1700 cm⁻¹) and aromatic C=C stretching bands (1450-1600 cm⁻¹). The absence of a broad -OH stretch (around 3200-3600 cm⁻¹) confirms the complete oxidation of the dihydroxy starting material.
-
Key Applications and Research Insights
The unique electronic and structural properties of this compound make it a valuable molecule in diverse research fields.
Application Map for this compound
Caption: Major application areas stemming from the core molecule.
Role in Materials Science
As an electron-deficient aromatic system, this compound is an ideal candidate for applications in organic electronics.
-
Supercapacitors: It has been successfully used to modify electrodes, where its ability to undergo rapid and reversible redox reactions contributes to high charge storage capacity.[1][2]
-
Charge-Transfer Complexes: Its strong electron-accepting nature allows it to form charge-transfer complexes with electron-donating molecules. These materials are of interest for their unique optical and electronic properties, which can be harnessed in sensors and organic conductors.[1][2]
Significance in Medicinal Chemistry and Organic Synthesis
The anthracenetetrone core is a privileged scaffold for the development of bioactive compounds and complex molecular architectures.
-
Precursor to Antitumor Agents: It serves as a key starting material in the synthesis of novel antitumor compounds.[1][2] The amino-substituted derivatives of the related 9,10-anthraquinone are a major class of anticancer agents, and the tetrnone core offers a unique platform for developing new analogues with potentially enhanced activity or novel mechanisms of action.[10]
-
Synthesis of Push-Pull Chromophores: The molecule can participate in cycloaddition reactions with electron-rich alkynes. This reactivity is exploited to create sophisticated "push-pull" chromophores, where electron-donating and electron-withdrawing groups are strategically placed to tune the molecule's optical properties for applications in dyes and nonlinear optics.[1][2]
Safety and Handling
Specific toxicity data for this compound is limited. Therefore, precautions should be based on the known hazards of related aromatic quinones and fine chemical powders.
-
General Hazards: Aromatic quinones may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of spills, clean up carefully to prevent aerosolization.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.
Conclusion
This compound is a molecule of significant versatility and potential. Its straightforward synthesis, combined with a rich profile of chemical and physical properties, establishes it as a valuable tool for advanced research. From developing next-generation energy storage materials to providing the foundational scaffold for novel anticancer therapeutics, its importance is set to grow. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and apply this compelling compound in their work.
References
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(19), 2358-2367. [Link]
-
PubChem. (n.d.). Anthracene-1,4,9,10-tetraol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). 9,10-anthraquinone and numbering of the substitution positions. Retrieved January 27, 2026, from [Link]
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Chemsrc. (2025). 1,4,9,10-Anthracenetetrol CAS#:476-60-8. Retrieved January 27, 2026, from [Link]
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Refubium. (n.d.). The Dual Photochemistry of Anthracene-9,10-endoperoxide. Freie Universität Berlin. Retrieved January 27, 2026, from [Link]
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. TU Wien Academic Press. [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra of 9,10-anthraquinone in n-pentane. Retrieved January 27, 2026, from [Link]
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Journal of the Chemical Society B: Physical Organic. (1969). The ultraviolet and visible absorption spectra of some polysubstituted 1,4-naphthaquinones and 9,10-anthraquinones. RSC Publishing. [Link]
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International Journal of Electrochemical Science. (2019). Electrooxidation and Electroreduction of Anthraquinone Chromophores at the Platinum Electrode. Int. J. Electrochem. Sci., 14, 8431-8444. [Link]
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PubMed. (1998). New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents. National Library of Medicine. [Link]
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Chemistry LibreTexts. (2023). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved January 27, 2026, from [Link]
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Ataman Kimya. (n.d.). ANTHRAQUINONE. Retrieved January 27, 2026, from [Link]
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Open ICM. (2021). Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. Interdisciplinary Centre for Mathematical and Computational Modelling. [Link]
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Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 27, 2026, from [Link]
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NIST. (n.d.). This compound. National Institute of Standards and Technology. Retrieved January 27, 2026, from [Link]
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A Spectroscopic Guide to 1,4,9,10-Anthracenetetrone: Elucidating Structure Through NMR, IR, and UV-Vis Analysis
Introduction: The Significance of 1,4,9,10-Anthracenetetrone
This compound is a polycyclic aromatic quinone of significant interest in materials science and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable building block for novel organic materials and a precursor in the synthesis of compounds with potential antitumor activity.[1][2][3][4] A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of its spectral features, present expected and comparative data, and provide field-proven experimental protocols for its characterization.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its four carbonyl groups on an anthracene framework, dictates its spectroscopic behavior. The molecule possesses a high degree of symmetry, which will be reflected in the simplicity of its NMR spectra. However, crystallographic studies have revealed that the molecule is non-planar due to steric repulsion between the peri-positioned oxygen atoms.[5] This deviation from planarity can influence the electronic distribution and, consequently, the chemical shifts in NMR, vibrational modes in IR, and electronic transitions in UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.
¹H NMR Spectroscopy: Probing the Aromatic Protons
Theoretical Analysis: The symmetry of this compound leads to chemical equivalence among its six aromatic protons. The protons at positions 2 and 3 are equivalent, as are the protons at positions 5, 6, 7, and 8. This results in a simplified ¹H NMR spectrum. The electron-withdrawing nature of the four carbonyl groups will deshield the aromatic protons, causing their signals to appear at a relatively downfield chemical shift.
Expected Spectrum: Based on the analysis of similar aromatic quinones, the ¹H NMR spectrum of this compound is expected to show two multiplets in the aromatic region (typically δ 7.0-9.0 ppm).
-
H-2, H-3: These protons are expected to appear as a multiplet due to coupling with each other.
-
H-5, H-6, H-7, H-8: These protons on the outer benzene ring will also give rise to a complex multiplet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Analysis: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to symmetry, we expect to see a reduced number of signals. The carbon atoms of the carbonyl groups will be significantly deshielded and appear at a very low field (typically δ 170-190 ppm). The aromatic carbons will resonate in the typical range of δ 120-150 ppm.
Expected Spectrum: The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals:
-
Four signals for the carbonyl carbons (C-1, C-4, C-9, C-10).
-
Three signals for the aromatic carbons.
The specific chemical shifts can be influenced by the non-planar nature of the molecule.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C1, C4, C9, C10 | - | 170 - 190 |
| C2, C3 | Multiplet | 120 - 150 |
| C5, C6, C7, C8 | Multiplet | 120 - 150 |
| Quaternary Carbons | - | 120 - 150 |
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as the compound's solubility can be limited.
- Ensure the solvent is free from water and other impurities.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and shim the instrument to obtain a symmetric and narrow peak shape for the solvent signal. Accurate shimming is essential for quantitative analysis.[4]
3. Data Acquisition:
- ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.[6]
- 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Theoretical Analysis and Expected Spectrum
The IR spectrum of this compound will be dominated by the absorptions of the carbonyl and aromatic C=C bonds.
-
C=O Stretching: The four carbonyl groups will give rise to one or more strong absorption bands in the region of 1650-1700 cm⁻¹. The exact position and number of peaks can be influenced by the molecular geometry and potential coupling between the carbonyl vibrations.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the anthracene core will appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.[7]
-
Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic rings will result in weak to medium bands just above 3000 cm⁻¹.
-
C-H Bending (Out-of-Plane): Strong absorptions in the 690-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds.[8]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Weak to Medium |
| C=O Stretch | 1650 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-H Bending | 690 - 900 | Strong |
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the following methods are suitable for IR analysis.
1. KBr Pellet Method:
- Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr) (about 100 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Press the powder into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of the IR spectrometer.
2. Attenuated Total Reflectance (ATR) Method:
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- This method is often quicker and requires minimal sample preparation.
3. Thin Solid Film Method:
- Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).[9]
- Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.
Theoretical Analysis and Expected Spectrum
The extended π-conjugated system of this compound is expected to result in strong absorption in the UV-Vis region. The presence of carbonyl groups, which act as chromophores, will also contribute to the absorption spectrum.
-
π → π* Transitions: These transitions, involving the promotion of electrons within the aromatic π-system, will give rise to intense absorption bands, likely in the UV region.
-
n → π* Transitions: The non-bonding electrons on the oxygen atoms of the carbonyl groups can be excited to the π* orbitals. These transitions are typically weaker than π → π* transitions and may appear as a shoulder or a separate band at longer wavelengths.
The UV-Vis spectrum of the related 9,10-anthraquinone shows absorption bands in the 275-340 nm and 210-275 nm regions.[3] Due to the extended conjugation and the presence of two additional carbonyl groups, the absorption maxima for this compound may be shifted.
Experimental Protocol for UV-Vis Spectroscopy
1. Sample Preparation:
- Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane).
- The concentration should be chosen such that the absorbance at the λmax is within the optimal range of the instrument (typically 0.2-0.8).
2. Data Acquisition:
- Use a dual-beam UV-Vis spectrophotometer.
- Record a baseline spectrum with the cuvette filled with the pure solvent.
- Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
- Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε).
Integrated Spectroscopic Analysis Workflow
A comprehensive understanding of this compound's structure is best achieved through an integrated approach, where data from all three spectroscopic techniques are correlated.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion: A Synergistic Approach to Structural Characterization
The spectroscopic analysis of this compound through NMR, IR, and UV-Vis techniques provides a comprehensive picture of its molecular structure. While ¹H and ¹³C NMR reveal the carbon-hydrogen framework and molecular symmetry, IR spectroscopy confirms the presence of key functional groups, particularly the multiple carbonyls. UV-Vis spectroscopy, in turn, offers insights into the electronic properties arising from the extended conjugated system. By employing the detailed experimental protocols and interpretative frameworks outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this compound, paving the way for its successful application in their respective fields.
References
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. [Link]
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(18), 2336-2344. [Link]
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ResearchGate. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for p-conjugated small molecules and polymers. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]
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Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
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Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 243. [Link]
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ResearchGate. (2020). a) FT-IR spectra of 9,10-bis(aminomethyl)anthracene, salicylaldehyde,.... [Link]
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MDPI. (2022). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. [Link]
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Arkivoc. (2009). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. [Link]
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An In-depth Technical Guide to the Electrochemical Properties of Anthracenetetrones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the electrochemical properties of anthracenetetrones, a class of polycyclic aromatic hydrocarbons with significant potential in medicinal chemistry and materials science. By delving into their redox behavior, this document aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge to harness the unique electronic characteristics of these molecules.
Introduction: The Significance of Anthracenetetrones
Anthracenetetrones are organic compounds characterized by an anthracene core fully substituted with four ketone groups. The parent compound, 1,4,9,10-anthracenetetraone, and its derivatives have garnered considerable interest due to their structural resemblance to biologically active quinones and their potential as redox-active materials. Their planar structure and extended π-system endow them with intriguing electronic properties, making them promising candidates for a range of applications, including as anticancer agents and components in organic electronic devices.
The biological activity of many quinone-containing compounds is intimately linked to their ability to participate in redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage in cancer cells.[1] Understanding the electrochemical properties of anthracenetetrones is therefore paramount in elucidating their mechanisms of action and in designing novel derivatives with enhanced therapeutic efficacy.
The Redox Landscape of Anthracenetetrones: A Multi-electron Affair
The electrochemical behavior of anthracenetetrones is dominated by the redox activity of their quinone moieties. These compounds can undergo multiple, reversible one-electron reduction steps to form stable radical anions and dianions. This multi-step redox activity is a hallmark of quinone chemistry and is central to their function in biological systems and electrochemical devices.[2][3]
The precise redox potentials of anthracenetetrones are highly sensitive to their molecular structure, including the nature and position of substituents on the anthracene core. These structural modifications can modulate the electron density of the quinone rings, thereby influencing the ease with which they accept electrons.[4] This tunability of redox potentials is a key feature that allows for the rational design of anthracenetetraone derivatives with specific electrochemical properties tailored for particular applications.
dot graph "Redox_States_of_Anthracenetetraone" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Anthracenetetraone\n(Neutral)", fillcolor="#F1F3F4"]; B [label="Radical Anion\n(ATO•-)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Dianion\n(ATO2-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Trianion\n(ATO3-)", fillcolor="#FBBC05"]; E [label="Tetraanion\n(ATO4-)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -- B [label="+ e-", len=1.5]; B -- C [label="+ e-", len=1.5]; C -- D [label="+ e-", len=1.5]; D -- E [label="+ e-", len=1.5]; }
Figure 1: Stepwise reduction of an anthracenetetraone molecule.
Unveiling the Electrochemical Profile: The Power of Cyclic Voltammetry
Cyclic voltammetry (CV) is an indispensable technique for characterizing the redox properties of anthracenetetrones. This powerful electrochemical method allows for the determination of key parameters such as redox potentials, the number of electrons transferred in each redox step, and the stability of the resulting radical ions.[5][6]
A typical cyclic voltammogram of an anthracenetetraone derivative will exhibit multiple reversible or quasi-reversible peaks, each corresponding to a specific one-electron transfer process. The position of these peaks on the potential axis provides a direct measure of the redox potentials, while the peak shape and separation can offer insights into the kinetics of electron transfer.
Causality in Experimental Design: A Self-Validating Protocol
The choice of experimental parameters in a cyclic voltammetry experiment is critical for obtaining reliable and reproducible data. The following protocol is designed to be a self-validating system, where the internal consistency of the results provides confidence in their accuracy.
Experimental Protocol: Cyclic Voltammetry of Anthracenetetrones
-
Solvent and Supporting Electrolyte Selection: The choice of solvent and supporting electrolyte is paramount. Aprotic solvents such as acetonitrile or dimethylformamide are typically used to avoid protonation of the reduced species. The supporting electrolyte, commonly a tetraalkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF6), must be electrochemically inert within the potential window of interest. The rationale here is to create a stable and non-reactive environment to isolate the electrochemical behavior of the anthracenetetraone.
-
Working Electrode: A glassy carbon electrode is a common choice for the working electrode due to its wide potential window and chemical inertness. Proper polishing of the electrode surface before each experiment is crucial to ensure a clean and reproducible surface.
-
Reference and Counter Electrodes: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is typically used as the reference electrode, against which the potentials are measured. A platinum wire serves as the counter electrode to complete the electrical circuit.
-
Analyte Concentration: The anthracenetetraone derivative should be dissolved in the electrolyte solution at a concentration typically in the millimolar range (1-5 mM).
-
Deoxygenation: The solution must be thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment. Oxygen is electroactive and can interfere with the measurement of the analyte's redox peaks.
-
Potential Scan: The potential is swept linearly from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied to probe the stability of the generated radical ions. A typical scan rate is 100 mV/s.
-
Data Acquisition and Analysis: The current response is recorded as a function of the applied potential. The resulting cyclic voltammogram is then analyzed to determine the peak potentials and currents.
dot graph "Cyclic_Voltammetry_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=record, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"];
subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; prep1 [label="Dissolve Anthracenetetraone\nin Solvent + Electrolyte"]; prep2 [label="Deoxygenate with\nInert Gas"]; }
subgraph "cluster_exp" { label = "Electrochemical Measurement"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; exp1 [label="Three-Electrode Setup\n(Working, Reference, Counter)"]; exp2 [label="Apply Potential Scan\n(Cyclic Voltammetry)"]; exp3 [label="Record Current vs. Potential"]; }
subgraph "cluster_analysis" { label = "Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; an1 [label="Identify Redox Peaks"]; an2 [label="Determine Redox Potentials\nand Peak Currents"]; an3 [label="Analyze Reversibility\nand Stability"]; }
prep1 -> prep2 -> exp1 -> exp2 -> exp3 -> an1 -> an2 -> an3; }
Figure 2: A typical workflow for cyclic voltammetry experiments.
Structure-Electrochemical Property Relationships: A Predictive Framework
The electrochemical properties of anthracenetetrones can be rationally tuned by modifying their chemical structure. The introduction of electron-donating or electron-withdrawing groups can significantly alter the redox potentials of the quinone moieties.
-
Electron-donating groups (e.g., amino, hydroxyl) increase the electron density of the aromatic system, making the molecule more difficult to reduce and thus shifting the redox potentials to more negative values.
-
Electron-withdrawing groups (e.g., nitro, cyano) have the opposite effect, making the molecule easier to reduce and shifting the redox potentials to more positive values.
This predictable relationship between structure and electrochemical properties provides a powerful tool for the design of new anthracenetetraone derivatives with tailored redox characteristics.
Table 1: Predicted Effects of Substituents on the First Reduction Potential of Anthracenetetraone
| Substituent Group | Predicted Effect on First Reduction Potential (E1/2) | Rationale |
| Amino (-NH2) | Shift to more negative potential | Increases electron density on the aromatic ring |
| Hydroxyl (-OH) | Shift to more negative potential | Increases electron density through resonance |
| Methyl (-CH3) | Slight shift to more negative potential | Weakly electron-donating |
| Chloro (-Cl) | Shift to more positive potential | Inductively electron-withdrawing |
| Nitro (-NO2) | Significant shift to more positive potential | Strongly electron-withdrawing |
The Role of Electrochemistry in Drug Development
The electrochemical properties of anthracenetetrones are of profound importance in the context of drug development. As many quinone-containing anticancer drugs exert their cytotoxic effects through redox-mediated mechanisms, understanding the redox behavior of novel anthracenetetraone derivatives is crucial for predicting their biological activity.
Electrochemical studies can provide valuable insights into:
-
Mechanism of Action: The ability of an anthracenetetraone to undergo redox cycling and generate ROS can be directly assessed through electrochemical techniques.
-
Structure-Activity Relationships (SAR): By correlating the redox potentials of a series of derivatives with their biological activity, it is possible to establish quantitative structure-activity relationships that can guide the design of more potent and selective drug candidates.
-
Drug Metabolism: Electrochemical methods can be used to mimic the metabolic activation of anthracenetetrones and identify potential reactive metabolites.
The Frontier: Computational Electrochemistry
In recent years, computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting the electrochemical properties of molecules.[7][8][9] DFT calculations can provide accurate estimates of redox potentials, offering a valuable complement to experimental studies.[10][11] By modeling the electronic structure of anthracenetetrones and their reduced forms, it is possible to gain a deeper understanding of the factors that govern their redox behavior. This in-silico approach can significantly accelerate the discovery and development of new anthracenetetraone-based compounds with desired electrochemical properties.
Conclusion: A Call for Deeper Exploration
The electrochemical properties of anthracenetetrones represent a rich and largely unexplored area of research. This guide has provided a foundational understanding of their redox behavior and the experimental and computational tools used to investigate it. For researchers in drug development and materials science, a thorough characterization of the electrochemical landscape of these fascinating molecules will undoubtedly unlock new avenues for innovation and discovery.
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Anthracene‐Containing[12]Rotaxanes: Synthesis, Spectroscopic, and Electrochemical Properties. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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A Computational Model for Anthracycline Binding to DNA: Tuning Groove-Binding Intercalators for Specific Sequences. (2009). ACS Publications. Retrieved January 27, 2026, from [Link]
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Accurate Calculation of Redox Potentials Using Density Functional Methods. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Electrochemistry of Quinones with Respect to their Role in Biomedical Chemistry. (2021). PubMed. Retrieved January 27, 2026, from [Link]
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Electrochemical, spectroscopic and theoretical monitoring of anthracyclines' interactions with DNA and ascorbic acid by adopting two routes: Cancer cell line studies. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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Electrochemical Synthesis of Quinones and Hydroquinones. (2024). ACS Electrochemistry. Retrieved January 27, 2026, from [Link]
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Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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A density functional theory protocol for the calculation of redox potentials of copper complexes. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
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Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
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Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. (2025). RSC Publishing. Retrieved January 27, 2026, from [Link]
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Electrochemical analysis of anticancer and antibiotic drugs in water and biological specimens. (2024). RSC Publishing. Retrieved January 27, 2026, from [Link]
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A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Ballery Materials. (n.d.). DASH (Harvard). Retrieved January 27, 2026, from [Link]
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Studies on quinones. Part 45: Novel 7-aminoisoquinoline-5,8-quinone derivatives with antitumor properties on cancer cell lines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Predicting Redox Potentials With Rowan. (2024). Corin Wagen. Retrieved January 27, 2026, from [Link]
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The Interaction between DNA and Three Intercalating Anthracyclines Using Electrochemical DNA Nanobiosensor Based on Metal Nanoparticles Modified Screen-Printed Electrode. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]
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Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives. (2025). PubMed. Retrieved January 27, 2026, from [Link]
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Benchmark Study of Electrochemical Redox Potentials Calculated with Semiempirical and DFT Methods. (2020). PubMed. Retrieved January 27, 2026, from [Link]
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Chemical structure of anthracene derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Evaluating the Cytotoxic Effects of Novel Quinone Compounds. (n.d.). Anticancer Research. Retrieved January 27, 2026, from [Link]
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Chemical structure of anthraquinone derivatives. R = H. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1,4,9,10-Anthracenetetrone
This technical guide provides a comprehensive overview of the solubility and stability of 1,4,9,10-anthracenetetrone, a polycyclic aromatic quinone of significant interest to researchers in materials science, organic electronics, and drug development. Due to its unique electronic properties and potential applications, a thorough understanding of its physicochemical characteristics is paramount for its effective utilization. This document synthesizes available data, provides theoretical insights, and outlines detailed experimental protocols for the determination of its solubility and stability profiles.
Introduction: The Enigmatic Nature of this compound
This compound is a fascinating yet challenging molecule. Its extended π-system and multiple carbonyl groups suggest a rich electrochemical behavior, making it a target for applications in organic batteries and as an acceptor in charge-transfer complexes.[1] However, the very features that give it these desirable electronic properties also contribute to its challenging solubility and potential instabilities.
The molecular structure of this compound is characterized by a planar anthracene core with four ketone functionalities. A key structural feature is the presence of two pairs of peri-carbonyl groups (at the 1,10 and 4,9 positions). X-ray crystallographic studies of anthracene-1,4,9,10-tetra-one reveal that the molecule is non-planar due to the significant repulsion between these closely positioned oxygen atoms.[2] This inherent steric strain has profound implications for the molecule's stability, as it can be a driving force for decomposition pathways that relieve this strain.
This guide will first delve into the solubility characteristics of this compound, followed by a detailed exploration of its stability under various stress conditions. Where specific experimental data for this compound is not publicly available, data from the closely related and well-studied 9,10-anthraquinone will be used as a proxy, with appropriate caveats. The guide will conclude with detailed, field-proven experimental protocols to enable researchers to determine these critical parameters in their own laboratories.
Part 1: Solubility Profile
The solubility of a compound is a critical parameter that influences its utility in various applications, from solution-based processing for electronic devices to bioavailability in pharmaceutical formulations. The planar, aromatic nature of this compound, coupled with its multiple polar carbonyl groups, results in a complex solubility profile.
Theoretical Considerations
The poor solubility of many polycyclic aromatic hydrocarbons (PAHs) and their derivatives in common solvents is a well-known phenomenon.[3] This is primarily due to the strong intermolecular π-π stacking interactions in the solid state, which require a significant amount of energy to overcome. While the carbonyl groups in this compound introduce polarity, the large, nonpolar aromatic surface area dominates its interaction with solvents.
Based on the behavior of the parent compound, 9,10-anthraquinone, which is insoluble in water and sparingly soluble in most common organic solvents, it can be inferred that this compound will exhibit similarly low solubility.[4] Solvents that can effectively disrupt the π-π stacking and interact favorably with the quinone moieties are likely to be the most effective.
Qualitative and Quantitative Solubility Data
To date, there is a lack of specific, publicly available quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a range of common laboratory solvents. However, based on the known solubility of 9,10-anthraquinone and general principles of organic chemistry, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative and Estimated Quantitative Solubility of this compound
| Solvent | Predicted Qualitative Solubility | Estimated Quantitative Solubility | Rationale |
| Water | Insoluble | < 0.1 µg/mL | Highly nonpolar aromatic core dominates. |
| Methanol | Sparingly Soluble | < 0.1 mg/mL | Limited interaction with the large aromatic system. |
| Ethanol | Sparingly Soluble | < 0.1 mg/mL | Slightly better than methanol due to increased alkyl character. 9,10-anthraquinone is sparingly soluble in cold ethanol but more soluble in boiling ethanol.[4] |
| Acetone | Sparingly Soluble | < 0.5 mg/mL | Can interact with the carbonyl groups but has limited ability to disrupt π-stacking. |
| Dichloromethane (DCM) | Sparingly to Moderately Soluble | 0.1 - 1.0 mg/mL | A common solvent for many organic compounds; may offer moderate solubility. |
| Chloroform | Sparingly to Moderately Soluble | 0.1 - 1.0 mg/mL | Similar to DCM. |
| Tetrahydrofuran (THF) | Moderately Soluble | 0.5 - 2.0 mg/mL | A good solvent for many aromatic compounds; likely to be one of the better common solvents. |
| N,N-Dimethylformamide (DMF) | Soluble | > 5 mg/mL | A polar aprotic solvent known to dissolve many sparingly soluble organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 mg/mL | A highly polar aprotic solvent, often the solvent of choice for poorly soluble compounds in early drug discovery. |
| Concentrated Sulfuric Acid | Soluble | Likely high, with reaction | 9,10-anthraquinone is soluble in concentrated sulfuric acid, likely due to protonation of the carbonyl groups. A similar behavior is expected for this compound. |
Note: The quantitative solubility values are estimations based on the behavior of related compounds and should be experimentally verified.
Experimental Protocol for Determining Kinetic Solubility
For high-throughput screening and early-stage research, determining the kinetic solubility is often more practical than thermodynamic solubility. The following protocol is a robust method for assessing the kinetic solubility of this compound.
Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer or organic solvent.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay, or standard plates for nephelometry)
-
Nephelometer or UV-Vis spectrophotometer plate reader
-
Multichannel pipette
-
Plate shaker/incubator
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration into a new 96-well plate.
-
Addition of Aqueous Buffer: To each well, add a fixed volume of the aqueous buffer (e.g., 198 µL of PBS for a final DMSO concentration of 1%).
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[5]
-
Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering compared to the blank indicates precipitation. The highest concentration without a significant increase in scattering is the kinetic solubility.[6]
-
Direct UV Assay: After incubation, filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the λmax of this compound. Calculate the concentration based on a standard curve prepared in the same solvent system (e.g., 1% DMSO in PBS). The highest concentration at which the measured concentration matches the nominal concentration is the kinetic solubility.[6]
-
Causality of Experimental Choices:
-
DMSO as the initial solvent: DMSO is a powerful solvent capable of dissolving a wide range of poorly soluble compounds, making it ideal for creating a concentrated stock solution.
-
Kinetic vs. Thermodynamic Solubility: The kinetic solubility assay is a high-throughput method that provides a rapid assessment of solubility under non-equilibrium conditions, which is often sufficient for early-stage research.[7]
-
Choice of Detection Method: Nephelometry is a rapid, direct measure of precipitation, while the direct UV assay after filtration provides a more quantitative measure of the dissolved compound.
Part 2: Stability Profile
The stability of this compound is a critical consideration for its synthesis, purification, storage, and application. Its unique structure with strained peri-carbonyl groups suggests potential vulnerabilities to degradation under various conditions.
Theoretical Considerations for Stability
The stability of polycyclic aromatic quinones can be influenced by several factors, including their redox potential, susceptibility to nucleophilic attack, and photochemical reactivity.[3] The electron-withdrawing nature of the four carbonyl groups makes the aromatic rings of this compound electron-deficient and potentially susceptible to nucleophilic attack, particularly under basic conditions.
The steric strain between the peri-carbonyl groups is a significant factor.[2] This strain can be relieved through reactions that alter the geometry of the molecule, such as reduction or addition reactions at the carbonyl carbons.
Forced Degradation Studies
Forced degradation (or stress testing) is a crucial component of stability assessment.[8] It involves subjecting the compound to conditions more severe than those it would typically encounter to identify potential degradation pathways and develop stability-indicating analytical methods.
Diagram of Forced Degradation Workflow
Caption: Workflow for forced degradation studies of this compound.
Stability Under Different Conditions
pH Stability:
-
Acidic Conditions: Quinones are generally stable in acidic conditions. However, at very low pH, protonation of the carbonyl oxygens can occur, which may alter the electronic properties and reactivity of the molecule.
-
Basic Conditions: Polycyclic aromatic quinones can be susceptible to degradation in basic media. The electron-deficient aromatic rings can be attacked by hydroxide ions, potentially leading to ring-opening or rearrangement products.
Thermal Stability:
-
Aromatic systems are generally thermally robust. However, the presence of the strained tetrone structure may lower the decomposition temperature compared to the parent anthracene. Thermogravimetric analysis (TGA) would be the definitive method to determine the onset of thermal decomposition.
Photostability:
-
Polycyclic aromatic hydrocarbons and their quinone derivatives are known to be photoreactive.[9][10] Upon absorption of UV or visible light, they can be promoted to an excited state, which can then undergo various reactions, including dimerization, oxidation, or rearrangement. The photodegradation of anthracene is known to produce 9,10-anthraquinone.[11] It is plausible that this compound could undergo further photo-oxidation or other photochemical reactions.
Experimental Protocols for Stability Testing
Protocol for pH-Dependent Stability Study
Objective: To assess the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Aqueous buffers of various pH (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile or other suitable co-solvent
-
HPLC system with a UV detector
-
pH meter
-
Constant temperature incubator
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubation Solutions: In separate vials, add an aliquot of the stock solution to each of the aqueous buffers to achieve a final concentration where the compound is soluble. The final concentration of the organic co-solvent should be kept low and consistent across all samples.
-
Time Zero Analysis: Immediately after preparation, take an aliquot from each vial and analyze it by a validated stability-indicating HPLC method to determine the initial concentration (t=0).
-
Incubation: Store the vials at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial and analyze by HPLC.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH. This will reveal the pH range of optimal stability and the kinetics of degradation at different pH values.
Protocol for Thermal Stability Assessment (TGA)
Objective: To determine the thermal decomposition profile of this compound.
Materials:
-
This compound, solid powder
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA sample pan.[12]
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas at a constant flow rate.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[13]
-
Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.
Protocol for Photostability Testing (ICH Q1B Guideline)
Objective: To evaluate the photostability of this compound in solid and solution states.
Materials:
-
This compound (solid and in solution)
-
Photostability chamber equipped with a light source that meets ICH Q1B specifications (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Quartz cells for solution samples
-
Control samples protected from light (e.g., wrapped in aluminum foil)
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a suitable container.
-
Solution State: Prepare a solution of the compound in a photochemically inert solvent in a quartz cell.
-
-
Exposure: Place the samples and the light-protected control samples in the photostability chamber. Expose them to a specified light intensity for a defined duration, as per ICH Q1B guidelines.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC. Compare the chromatograms for any new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Data Evaluation: Assess the extent of degradation and the formation of photoproducts.
Part 3: Causality and Self-Validation in Protocols
The experimental protocols provided in this guide are designed to be self-validating systems. The inclusion of control samples (e.g., t=0 samples in the pH stability study, dark controls in the photostability study) is crucial for differentiating between degradation caused by the stress condition and other potential sources of change. The use of a validated, stability-indicating HPLC method is the cornerstone of these protocols. Such a method must be able to resolve the parent compound from all potential degradation products, ensuring that the disappearance of the parent peak is a true measure of degradation and not due to co-elution with an impurity.
Conclusion
This compound is a molecule with significant potential, but its practical application is contingent on a thorough understanding of its solubility and stability. This guide has provided a framework for this understanding, synthesizing theoretical principles with actionable experimental protocols. While a lack of direct quantitative data in the public domain necessitates a degree of inference from related compounds, the provided methodologies will empower researchers to generate the specific data required for their applications. The inherent steric strain in the molecule is a key factor that likely governs its reactivity and stability, and further investigation into its degradation pathways will be a fruitful area of research.
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A Technical Guide to the Thermochemical Landscape of 1,4,9,10-Anthracenetetrone for Advanced Drug Development
Foreword: Charting Unexplored Territory in Quinone Thermochemistry
To the dedicated researchers, scientists, and pioneers in drug development, this guide ventures into the thermochemical properties of 1,4,9,10-Anthracenetetrone. While this molecule is recognized for its utility as a precursor in the synthesis of novel compounds, including those with antitumor potential, a comprehensive, experimentally-derived thermochemical dataset remains conspicuously absent in the current body of scientific literature.[1][2][3][4] This guide, therefore, serves a dual purpose: to collate the existing, albeit limited, knowledge surrounding this compound and to provide a robust framework of established methodologies for determining its critical thermochemical parameters. Understanding these properties is not merely an academic exercise; it is fundamental to predicting the stability, reactivity, and ultimately, the viability of this compound and its derivatives as therapeutic agents. By outlining the "how-to" of thermochemical characterization, we empower researchers to fill this knowledge gap and unlock the full potential of this intriguing quinone.
The Significance of this compound in Medicinal Chemistry
This compound, a member of the anthracenetetrone family, serves as a valuable building block in organic synthesis.[1][2] Its chemical architecture, characterized by a polycyclic aromatic core and multiple keto groups, makes it a reactive species for creating more complex molecules. Notably, it has been investigated as a precursor for antitumor compounds, highlighting its relevance in the field of drug development.[2][3][5] The amino-substituted derivatives of the closely related 9,10-anthraquinone are a significant class of potential anticancer agents.[6] The biological activity of such compounds is intrinsically linked to their chemical stability and reactivity, underscoring the importance of a thorough understanding of their thermochemical behavior.
Unveiling Thermochemical Properties: A Methodological Blueprint
In the absence of direct experimental data for this compound, we turn to established techniques used for analogous quinone compounds. These methods provide a clear pathway for researchers to determine the key thermochemical parameters for this molecule.
Experimental Determination of Thermochemical Data
A comprehensive thermochemical study typically involves a combination of calorimetric techniques to measure fundamental properties such as the enthalpy of combustion and sublimation.[7][8]
Table 1: Key Thermochemical Parameters and Experimental Techniques
| Thermochemical Parameter | Description | Experimental Technique(s) |
| Enthalpy of Combustion (ΔcH°) | The heat released during the complete combustion of a substance. | Static Bomb Combustion Calorimetry |
| Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. | Derived from the enthalpy of combustion. |
| Enthalpy of Sublimation (ΔsubH°) | The heat required to sublime one mole of a solid. | Differential Scanning Calorimetry (DSC), Quartz Crystal Microbalance |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of a substance by one degree. | Differential Scanning Calorimetry (DSC) |
Experimental Protocol: Determination of Enthalpy of Combustion via Static Bomb Calorimetry
This protocol outlines the general steps for determining the standard molar enthalpy of combustion of a solid organic compound like this compound.
-
Sample Preparation: A precisely weighed pellet of the purified compound (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter.
-
Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the ignition system, touching the sample. The bomb is then sealed and pressurized with high-purity oxygen (typically to 30 atm).
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated vessel. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited, and the temperature of the surrounding water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid) and corrections for the formation of nitric and sulfuric acids.
Computational Thermochemistry: A Predictive Approach
Quantum chemical modeling offers a powerful tool for predicting the thermochemical properties of molecules for which experimental data is unavailable.[9]
Workflow for Computational Thermochemical Analysis
Caption: A generalized workflow for the computational determination of thermochemical properties.
By employing methods like Density Functional Theory (DFT), it is possible to calculate thermodynamic functions such as gas-phase enthalpies and Gibbs free energies of reaction.[9] These computational studies can provide valuable insights into the relative stability of different isomers and predict their reactivity.[5]
Thermal Stability and Degradation: A Critical Consideration
The thermal stability of a compound is a crucial factor in its handling, storage, and application, particularly in the context of drug formulation and administration. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for evaluating the thermal behavior of quinones.[10]
Studies on related quinones have shown that their thermal stability is strongly influenced by their molecular structure.[10] For instance, while some quinones like 1,4-benzoquinone are thermally stable over a range of temperatures, others like 1,2-naphthoquinone begin to decompose at temperatures as low as 100 °C.[10] The degradation of polycyclic aromatic hydrocarbons, the core structure of anthracenetetrone, has been shown to follow a first-order model, with stability being dependent on the physical state (solid vs. in solution).[11]
Experimental Protocol: Thermal Stability Assessment using TGA and DSC
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA or DSC pan.
-
Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. A temperature program is set, typically involving a linear heating rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Acquisition:
-
TGA: The mass of the sample is continuously monitored as a function of temperature. A significant loss in mass indicates decomposition.
-
DSC: The heat flow to or from the sample is measured relative to a reference. Endothermic or exothermic peaks can indicate phase transitions (e.g., melting) or decomposition.
-
-
Data Interpretation: The onset temperature of decomposition from the TGA curve provides a measure of the compound's thermal stability. DSC curves can reveal melting points and the energetics of decomposition.
Application of Thermochemical Data in Drug Development
A comprehensive understanding of the thermochemical properties of this compound is pivotal for its advancement as a drug precursor.
-
Synthesis and Purification: Knowledge of melting points and decomposition temperatures is essential for optimizing reaction conditions and purification processes like crystallization and sublimation.[1][12]
-
Formulation and Stability: Thermochemical data informs the selection of appropriate excipients and storage conditions to ensure the long-term stability of a drug product.
-
Reactivity and Metabolism: The redox properties of quinones are central to their biological activity and potential toxicity.[13][14] Thermochemical data can be used to predict these properties and guide the design of safer and more effective drug candidates.
Logical Relationship: From Thermochemical Data to Drug Development
Caption: The central role of thermochemical data in guiding key decisions in the drug development pipeline.
Conclusion and Future Directions
While this compound holds promise as a precursor for novel therapeutics, the current lack of experimental thermochemical data presents a significant hurdle to its full exploitation. This guide has provided a comprehensive overview of the established experimental and computational methodologies that can be employed to systematically characterize this molecule. By undertaking these investigations, researchers can not only contribute valuable data to the scientific community but also accelerate the rational design and development of new, life-saving drugs. The path forward is clear: a concerted effort to experimentally and computationally define the thermochemical landscape of this compound is essential for unlocking its full therapeutic potential.
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. [Link]
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(19), 2471-2481. [Link]
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Gatto, B., et al. (1996). New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents. Archiv der Pharmazie, 329(7), 335-340. [Link]
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. [Link]
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da Silva, A. M., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry, 108(1), 247-253. [Link]
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Beaudegnies, R., et al. (2003). 1,4,9,10-Anthradiquinone as precursor for antitumor compounds. Archiv der Pharmazie, 336(10), 441-450. [Link]
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A Technical Guide to the IUPAC Nomenclature of 1,4,9,10-Anthracenetetrone
This guide provides a detailed deconstruction of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the organic compound 1,4,9,10-Anthracenetetrone. It is intended for researchers, scientists, and professionals in drug development who require a precise understanding of chemical naming conventions for complex polycyclic aromatic compounds.
Introduction: The Imperative of Unambiguous Chemical Communication
In the fields of chemical research and pharmaceutical development, precision in communication is paramount. The IUPAC nomenclature system serves as the global standard for naming chemical compounds, ensuring that a given name corresponds to a single, unique molecular structure.[1] This systematic approach eliminates the ambiguity of trivial or common names, which can vary regionally or historically, thereby facilitating reproducible and accurate scientific collaboration. The name "this compound" is a prime example of this system's descriptive power, conveying the complete structural information of the molecule.
Deconstructing the Name: A Step-by-Step Analysis
The IUPAC name "this compound" can be systematically broken down into its core components, each providing specific information about the molecule's structure.
The Parent Hydride: Anthracene
The foundation of the name is "anthracene," which identifies the core polycyclic aromatic hydrocarbon (PAH).[2][3] Anthracene is a tricyclic aromatic compound consisting of three linearly fused benzene rings, with the chemical formula C₁₄H₁₀.[4][5] The choice of this parent hydride is the first and most critical step in the nomenclature process, as it defines the fundamental carbon skeleton.
Locants: The Numbering System of Anthracene
The numbers "1,4,9,10" are locants that specify the positions of substituents on the anthracene core. IUPAC has established specific rules for numbering PAHs.[6] For anthracene, the numbering is not sequential around the perimeter. Instead, it follows a specific pattern that is a retained exception to the general rules for fused-ring systems.[6] The numbering starts from one of the outer rings and proceeds around the periphery, with the central carbon atoms assigned the highest numbers, 9 and 10.[7][8]
Figure 1: The chemical structure of anthracene with the official IUPAC numbering of the carbon atoms.[5][7]
The Suffix: "-tetrone"
The suffix "-tetrone" indicates the presence of four ketone functional groups (C=O) on the parent anthracene structure.[9]
-
The "tetra-" prefix specifies that there are four such groups.
-
The "-one" suffix is the standard IUPAC designation for a ketone.
When combined, "tetrone" clearly communicates the nature and quantity of the principal functional groups. These groups replace two hydrogen atoms at each specified position on the parent hydride.
Synthesizing the Structure from the Name
By combining these components, we can derive the precise structure of this compound:
-
Start with the anthracene skeleton.
-
Identify the carbon atoms at positions 1, 4, 9, and 10 based on the established IUPAC numbering for anthracene.
-
Replace the hydrogen atoms at these four positions with double-bonded oxygen atoms to form the ketone groups.
This systematic process leads to the final, unambiguous structure of this compound.
Summary of Nomenclature Components
| Component | Function | Description |
| Anthracene | Parent Hydride | Defines the core structure as a three-ring, linearly fused polycyclic aromatic hydrocarbon. |
| 1,4,9,10- | Locants | Specifies the exact carbon atom positions on the anthracene core where modifications occur. |
| -tetrone | Suffix | Indicates the presence of four (tetra-) ketone (=O) functional groups. |
Logical Derivation of the IUPAC Name
The following diagram illustrates the logical workflow for constructing the IUPAC name for this compound, starting from the identification of its fundamental structural features.
A flowchart illustrating the logical process for deriving the IUPAC name.
Experimental Context: Synthesis and Application
This compound is a compound of interest in materials science and organic synthesis.[10][11][12] It is often synthesized from 1,4-dihydroxy-9,10-anthraquinone.[10][11][12] Its electron-accepting properties make it a candidate for use in charge-transfer complexes and as a building block for π-conjugated systems.[10][11][12] An accurate and universally understood nomenclature is crucial for researchers synthesizing and utilizing this and related molecules in the development of novel materials and therapeutics.
Conclusion
The IUPAC nomenclature for this compound is a clear and descriptive name derived from a logical and rule-based system. By understanding the components of the name—the parent hydride, the locants, and the suffix—researchers can confidently and accurately communicate the precise chemical structure of this complex molecule, fostering clarity and collaboration in scientific endeavors.
References
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Title: Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers Source: ChemRxiv URL: [Link]
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Title: Anthracene-1,4,9,10-tetraol | C14H10O4 | CID 68063 Source: PubChem - NIH URL: [Link]
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Title: 13.8 Structure and Nomenclature of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]
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Title: File:Anthracene-numbering.svg Source: Wikipedia URL: [Link]
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Title: Anthracene | (C6H4CH)2 | CID 8418 Source: PubChem URL: [Link]
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Title: Polycyclic aromatic hydrocarbon structure index Source: NIST Technical Series Publications URL: [Link]
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Title: IUPAC Nomenclature of Alkanes - Naming Organic Compounds Source: YouTube URL: [Link]
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Title: Polycyclic aromatic hydrocarbon Source: Wikipedia URL: [Link]
-
Title: Anthracene Source: Wikipedia URL: [Link]
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Title: Nomenclature of Polycyclic Compounds: Naphthalene, Biphenyl, Anthracene, Spiro, Bicyclo Source: YouTube URL: [Link]
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Title: IUPAC nomenclature of organic chemistry Source: Wikipedia URL: [Link]
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Title: Why is the IUPAC numbering of Anthracene so fucked up? Source: Reddit URL: [Link]
-
Title: 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]- Source: NIST WebBook URL: [Link]
-
Title: 1,4,5,8-Anthracenetetrone | C14H6O4 | CID 10955590 Source: PubChem URL: [Link]
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Title: PAH and IUPAC Nomenclature Source: Taylor & Francis URL: [Link]
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Title: Numbering of positions in anthracene (according IUPAC). Source: ResearchGate URL: [Link]
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Title: 9,10-Anthracenediol, 1,4-dihydro- | C14H12O2 | CID 92020 Source: PubChem URL: [Link]
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Title: What Are The IUPAC Rules For Naming Organic Compounds? Source: YouTube URL: [Link]
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Title: and 1,4,5,8- anthracenetetrone: Building blocks for π- conjugated small molecules and polymers Source: Spiral URL: [Link]
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Title: 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | C14H10O4 Source: PubChem URL: [Link]
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Title: How to name organic compounds using the IUPAC rules Source: UCLA URL: [Link]
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Title: 9,10-Anthracenedione, 1,4-dihydroxy- Source: NIST WebBook URL: [Link]
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Health and safety information for 1,4,9,10-Anthracenetetrone
An In-Depth Technical Guide to the Health and Safety of 1,4,9,10-Anthracenetetrone
Introduction
This compound, a member of the anthracenetetrone family of compounds, is a significant molecule in the fields of materials science and medicinal chemistry. Its highly conjugated system and electron-accepting nature make it a valuable building block for π-conjugated polymers and charge-transfer complexes.[1] Furthermore, derivatives of anthracenetetrone have been synthesized and evaluated for their potential antitumor activities, highlighting its relevance in drug development.[2]
Despite its utility, a comprehensive toxicological and safety profile for this compound is not well-established in publicly accessible literature. This guide, therefore, adopts a precautionary principle, extrapolating potential hazards from structurally related and better-studied compounds, namely Anthracene and 9,10-Anthraquinone. The primary objective is to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment and safe handling of this compound, emphasizing scientific integrity and self-validating safety protocols in the absence of complete data.
Chemical Identification and Physicochemical Properties
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | 1,4,9,10-Anthracenetetrol | Anthracene | 9,10-Anthraquinone |
|---|---|---|---|
| CAS Number | 476-60-8[3] | 120-12-7[5] | 84-65-1[6] |
| Molecular Formula | C₁₄H₁₀O₄[3] | C₁₄H₁₀[5] | C₁₄H₈O₂ |
| Molecular Weight | 242.23 g/mol [3] | 178.23 g/mol [5] | 208.22 g/mol |
| Appearance | Data not readily available | Colorless to pale yellow solid | Yellow crystalline solid |
| Melting Point | 151 °C[7] | 215-218 °C | 286 °C |
| Boiling Point | 641.4 °C (estimated)[7] | 340 °C | 379-381 °C |
Hazard Identification and Inferred Toxicological Profile
No formal GHS classification or comprehensive toxicological studies for this compound were identified. Therefore, a conservative hazard assessment must be derived from the known profiles of its parent structure, anthracene, and its close analogue, 9,10-anthraquinone.
Inferred Hazards from Anthracene
Anthracene is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is also classified as very toxic to aquatic life with long-lasting effects (H410).[5] Although it is not classified as a carcinogen, it is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for potential carcinogenicity.
-
Skin and Eye Contact: Direct contact with anthracene powder can cause irritation.[5]
-
Inhalation: Inhalation of dust may lead to irritation of the respiratory system.[5][8]
-
Photosensitizer: Anthracene is a known photosensitizer, which can enhance skin sensitivity to light.[5]
Inferred Hazards from 9,10-Anthraquinone
9,10-Anthraquinone presents more significant health concerns. It is classified as a skin sensitizer (Category 1) and is suspected of causing cancer (Carcinogenicity Category 1B).[6] The U.S. EPA has classified 9,10-Anthraquinone as "Likely to be Carcinogenic to Humans".[9]
-
Carcinogenicity: This is a major concern. Long-term exposure to anthraquinone should be minimized.[6][9]
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[6]
-
Acute Toxicity: It exhibits low acute toxicity via oral, dermal, and inhalation routes.[9]
Summary of Potential Health Effects (Inferred)
Based on the data from related compounds, the following table summarizes the potential health effects of this compound. This is a precautionary assessment and should be treated as such in all laboratory activities.
Table 2: Summary of Potential Health Effects
| Exposure Route | Potential Effects | Rationale / Causal Basis |
|---|---|---|
| Inhalation | May cause respiratory tract irritation.[10] | Based on data for anthracene.[5] The fine powder nature of many organic solids increases inhalation risk. |
| Skin Contact | May cause skin irritation and potential allergic skin reaction (sensitization).[6][10] | Based on data for anthracene (irritation) and 9,10-anthraquinone (sensitization).[5][6] |
| Eye Contact | May cause serious eye irritation.[10] | Based on data for anthracene.[5] Direct contact of any chemical powder with eyes should be avoided. |
| Ingestion | May cause irritation of the digestive tract.[10] | General toxicity; specific data is lacking but ingestion should always be avoided.[10] |
| Chronic Exposure | Potential for carcinogenicity. | Extrapolated from the "Likely to be Carcinogenic" classification of 9,10-anthraquinone.[9] |
Risk Assessment and Exposure Control
A formal risk assessment is critical before handling this compound. The lack of specific data necessitates the adoption of stringent control measures.
Caption: Risk assessment workflow for chemicals with limited safety data.
Occupational Exposure Limits (OELs)
No specific OELs have been established for this compound. For context, the OSHA Permissible Exposure Limit (PEL) and ACGIH Threshold Limit Value (TLV) for coal tar pitch volatiles (which include anthracene) are both 0.2 mg/m³ as an 8-hour time-weighted average (TWA).[11] Given the added carcinogenic concern from the anthraquinone structure, it is prudent to maintain exposures well below this limit and as low as reasonably practicable (ALARP).
Engineering Controls
The primary engineering control for handling this compound, particularly in its solid, powdered form, is a certified chemical fume hood.[12] This minimizes the risk of inhalation of airborne particles. Adequate ventilation should be ensured in all areas where the chemical is stored or used.[10] Eyewash stations and safety showers must be readily accessible.[6]
Personal Protective Equipment (PPE)
Based on the inferred hazards, a comprehensive PPE ensemble is mandatory.[13] The selection should be based on the specific laboratory procedure being performed.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, irritation, and potential sensitization.[6][12] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes.[12] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[12] |
| Respiratory | NIOSH-approved respirator (e.g., N95 for powders, or an air-purifying respirator with organic vapor/particulate cartridges for solutions/aerosols) if engineering controls are insufficient or when weighing powders.[9] | To prevent inhalation of irritating and potentially carcinogenic dust.[5][9] |
Safe Handling, Storage, and Disposal Protocols
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational.
-
Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to contain dust.
-
Transfer: Use spatulas and appropriate tools to handle the solid. Avoid actions that could generate dust, such as pouring from a height.
-
Cleaning: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[10]
Storage
Store this compound in a tightly sealed, properly labeled container.[10] The storage location should be a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][10]
Spill Management
-
Evacuate: If a significant amount of dust is generated, evacuate the immediate area.
-
Control: Prevent further spread of the dust.
-
Cleanup: For small spills, gently sweep or vacuum the solid material. Avoid dry sweeping that creates dust. Place the collected material into a sealed container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area thoroughly.
Disposal
This compound and any contaminated materials (e.g., gloves, wipes, weigh boats) must be disposed of as hazardous chemical waste.[12]
-
Segregation: Do not mix with other waste streams.[12]
-
Containerization: Use a clearly labeled, sealed, and chemically compatible container.[12]
-
Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain or in regular trash.[8][12]
Caption: Decision workflow for the disposal of this compound.
First Aid Measures
In the event of exposure, immediate action is crucial. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[5]
Table 4: First Aid Procedures
| Exposure Route | Action |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Conclusion
While this compound is a compound of significant scientific interest, the lack of specific health and safety data necessitates a highly cautious and proactive approach to its handling. By inferring potential hazards from structurally similar compounds like anthracene and 9,10-anthraquinone, this guide establishes a framework for risk mitigation. The core principles for researchers are to minimize all routes of exposure through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to safe handling and disposal protocols. Until comprehensive toxicological data becomes available, treating this compound with the highest level of precaution appropriate for an irritating, sensitizing, and potentially carcinogenic compound is the only responsible course of action.
References
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- Sigma-Aldrich. (n.d.). Safety Data Sheet - Anthracene.
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- Fisher Scientific. (2025). Safety Data Sheet - 9,10-Anthraquinone.
- Acros Organics. (n.d.). Safety Data Sheet - 1-Chloro-9,10-bis(phenylethynyl)anthracene.
- United States Environmental Protection Agency. (2022). 9,10-Anthraquinone - Human Health Risk Assessment.
- Sigma-Aldrich. (2025). Safety Data Sheet - Anthracene.
- United States Environmental Protection Agency. (n.d.). 1,4,9,10-Anthracenetetrol - Substance Details - SRS.
- Jin, G. Z., Kim, Y., Chung, J. H., Sok, D. E., & Ahn, B. Z. (1998). Anthracene-1,4,9,10-tetraone derivatives: synthesis and antitumor activity. Archiv der Pharmazie, 331(12), 380–384.
- Chemsrc. (2025). 1,4,9,10-Anthracenetetrol | CAS#:476-60-8.
- Glöcklhofer, F., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv.
- New Jersey Department of Health and Senior Services. (2002). Hazardous Substance Fact Sheet - Anthracene.
- Glöcklhofer, F., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(19), 2457-2464.
- Glöcklhofer, F., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. ResearchGate.
- Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE).
- BenchChem. (2025). Proper Disposal of 9,10-Di(naphthalen-2-yl)anthracene: A Guide for Laboratory Professionals.
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Methodological & Application
The Strategic Utility of 1,4,9,10-Anthracenetetrone in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Quinone
1,4,9,10-Anthracenetetrone, a structurally intriguing polycyclic quinone, presents itself as a highly valuable and versatile building block in the arsenal of synthetic organic chemistry. Its chemical architecture, characterized by two distinct quinone moieties within a rigid anthracene framework, imparts a unique electronic profile. The electron-deficient nature of the π-system makes it an exceptional acceptor in charge-transfer complexes and a potent electrophile, predisposing it to a range of chemical transformations.[1][2] This guide delves into the core applications of this compound, providing detailed protocols and mechanistic insights for researchers, particularly those in materials science and drug discovery. The facile, high-yield synthesis of this tetrone from the inexpensive 1,4-dihydroxy-9,10-anthraquinone further enhances its accessibility and appeal for large-scale applications.[1][2]
Core Application I: A Scaffold for Novel Antitumor Agents
The quest for new chemotherapeutics is a significant driver of innovation in organic synthesis. This compound (ATO) has emerged as a promising precursor for the development of novel antitumor compounds.[3] The rationale behind this application lies in the ability of the quinone scaffold to undergo bioreductive activation and generate reactive oxygen species (ROS), a mechanism known to induce cancer cell apoptosis. Furthermore, the planar aromatic system can intercalate with DNA, disrupting replication and transcription.
Mechanistic Insight: Functionalization via Nucleophilic Addition
The reactivity of the C2 and C3 positions of the terminal quinone ring allows for strategic functionalization. These positions are susceptible to nucleophilic attack, such as Michael addition, which enables the introduction of various side chains. By appending alkyl, hydroxyalkyl, or other functional groups, it is possible to modulate the molecule's lipophilicity, redox potential, and steric properties, thereby fine-tuning its biological activity.[3] A series of 2-alkylated ATO derivatives have been synthesized and shown to possess significant antiproliferative activity against various cancer cell lines.[3]
Experimental Protocol: Synthesis of 2-(1-Hydroxybutyl)-anthracene-1,4,9,10-tetraone
This protocol describes the synthesis of a representative C2-functionalized ATO derivative with demonstrated antitumor potential.[3] The reaction proceeds via a nucleophilic addition of an organometallic reagent derived from butyraldehyde.
Materials:
-
This compound (ATO)
-
Butyraldehyde
-
Titanium tetrachloride (TiCl₄)
-
Zinc powder
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Reactor Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with anhydrous THF (50 mL) and zinc powder (10 mmol).
-
Reagent Preparation: The flask is cooled to 0 °C in an ice bath. Titanium tetrachloride (5 mmol) is added dropwise via syringe, and the mixture is stirred for 30 minutes.
-
Addition of Reactants: A solution of this compound (1 mmol) and butyraldehyde (1.5 mmol) in anhydrous DCM (20 mL) is added dropwise to the reaction mixture over 20 minutes.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12 hours under an inert atmosphere. The progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl (30 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 20 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (30 mL) and brine (30 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(1-hydroxybutyl)-anthracene-1,4,9,10-tetraone.
Data Summary: Bioactivity of C2-Alkylated ATO Derivatives
The introduction of a 1-hydroxyalkyl side chain at the C2 position has been shown to significantly impact antitumor activity. The table below summarizes the efficacy of selected derivatives against S-180 tumor cells in mice.[3]
| Compound | Side Chain (R) at C2 | T/C Value (%)* |
| ATO Derivative 1 | -CH(OH)CH₂CH₂CH₃ | > 300 |
| ATO Derivative 2 | -CH(OH)CH₂(CH₂)₂CH₃ | > 300 |
| ATO Derivative 3 | -CH(OH)CH₂(CH₂)₃CH₃ | > 300 |
*T/C Value (%): (Median survival time of treated group / Median survival time of control group) x 100. A value > 125% is considered significant antitumor activity.
Core Application II: Building Block for π-Conjugated Systems
The electron-accepting nature of this compound makes it a prime candidate for constructing π-conjugated materials with tailored electronic properties.[2] These materials are of great interest for applications in organic electronics, such as organic photovoltaics (OPVs) and field-effect transistors (OFETs). One key synthetic strategy is the use of cycloaddition reactions to create extended, push-pull chromophores.[2]
Mechanistic Insight: [4+2] Cycloaddition with Electron-Rich Alkynes
This compound can function as a dienophile in Diels-Alder type reactions. When reacted with electron-rich alkynes, such as ynamides or ynamines, it undergoes a cycloaddition followed by a series of rearrangements and eliminations to afford highly conjugated, donor-acceptor systems. The electron-donating group on the alkyne pushes electron density into the newly formed ring, while the anthraquinone core acts as the acceptor. This "push-pull" architecture is crucial for achieving desirable optical and electronic properties, such as strong absorption in the visible spectrum.
Caption: Workflow for Push-Pull Chromophore Synthesis.
Experimental Protocol: Synthesis of a Push-Pull Chromophore via Cycloaddition
This protocol provides a general methodology for the reaction between this compound and an electron-rich alkyne.[2]
Materials:
-
This compound (ATO)
-
N,N-Diethyl-1-propyn-1-amine (or other suitable ynamine)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Reflux condenser
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: A round-bottom flask is charged with this compound (1 mmol) and anhydrous toluene (40 mL). The flask is equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere.
-
Reagent Addition: N,N-Diethyl-1-propyn-1-amine (1.2 mmol) is added to the stirred suspension via syringe.
-
Reaction: The reaction mixture is heated to reflux (approx. 110 °C) and maintained for 24 hours. The reaction should be monitored by TLC to observe the consumption of the starting materials and the formation of a new, often colored, spot.
-
Cooling and Solvent Removal: The mixture is cooled to room temperature, and the solvent is removed in vacuo.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel (eluent: typically a non-polar/polar solvent system like toluene/ethyl acetate) to isolate the target push-pull chromophore.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent whose full potential is still being explored. Its utility as a core scaffold for antitumor agents and as a building block for advanced π-conjugated materials has been firmly established.[1][2][3] The synthetic accessibility and the predictable reactivity of its quinone systems provide a solid foundation for further derivatization. Future research will likely focus on expanding the library of bioactive molecules derived from this scaffold and on the rational design of novel organic electronic materials with enhanced performance characteristics. The protocols and insights provided herein serve as a robust starting point for scientists and researchers aiming to leverage the unique chemistry of this compound in their synthetic endeavors.
References
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(19), 2358-2366. [Link]
-
Spiral, TU Wien. (2018). Synthesis of 1,2,5,6- and 1,4,5,8- anthracenetetrone: Building blocks for π- conjugated small molecules and polymers. [Link]
-
Jin, G. Z., Kim, Y., Chung, J. H., Sok, D. E., & Ahn, B. Z. (1998). Anthracene-1,4,9,10-tetraone derivatives: synthesis and antitumor activity. Archiv der Pharmazie, 331(12), 380-384. [Link]
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The Strategic Repurposing of 1,4,9,10-Anthracenetetrone: A Precursor for Novel Antitumor Therapeutics
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1,4,9,10-anthracenetetrone as a versatile precursor for the synthesis of innovative antitumor compounds. We will delve into the synthetic protocols, mechanistic rationale, and biological evaluation of derivatives stemming from this potent chemical scaffold. Our focus is to blend established methodologies with expert insights to empower the discovery of next-generation cancer therapeutics.
Introduction: The Enduring Promise of the Anthraquinone Scaffold
The planar, tricyclic anthraquinone framework is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically successful anticancer drugs, including doxorubicin and mitoxantrone.[1] These agents primarily exert their cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to catastrophic DNA damage and apoptotic cell death. This compound, an oxidized derivative of the basic anthraquinone structure, presents a highly reactive and versatile starting point for chemical modifications. Its electron-deficient nature makes it an excellent substrate for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores to modulate biological activity, enhance target specificity, and overcome mechanisms of drug resistance. This guide will provide detailed protocols for the synthesis of this compound and its subsequent conversion into novel antitumor agents, as well as the methodologies to evaluate their therapeutic potential.
PART 1: Synthesis of the Precursor: this compound
The synthesis of this compound is a critical first step. A reliable and efficient method involves the oxidation of the commercially available 1,4-dihydroxy-9,10-anthraquinone (quinizarin).[2] This process is foundational for all subsequent derivatization strategies.
Protocol 1: Facile Synthesis of this compound
This protocol is adapted from a reliable and high-yielding method.[2]
Materials:
-
1,4-dihydroxy-9,10-anthraquinone (quinizarin)
-
Glacial acetic acid
-
Chromium trioxide (CrO₃)
-
Distilled water
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a round-bottom flask, dissolve 0.5 g of 1,4-dihydroxy-9,10-anthraquinone in 5 mL of glacial acetic acid with gentle heating and stirring.
-
In a separate beaker, prepare the oxidizing solution by dissolving 1.0 g of chromium trioxide in 1.0 mL of water and then adding 2.5 mL of glacial acetic acid.
-
Set up the round-bottom flask for reflux.
-
Carefully add the chromium trioxide solution dropwise to the heated quinizarin solution through the top of the reflux condenser.
-
Once the addition is complete, heat the reaction mixture under reflux for 10 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing approximately 10 mL of ice-cold water.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water to remove any residual acid.
-
Dry the purified this compound.
Expected Yield: ~85-90%
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent that can dissolve the starting material and is stable to the oxidizing conditions.
-
Chromium Trioxide: A powerful oxidizing agent that efficiently converts the hydroxyl groups of quinizarin to ketones.
-
Reflux: Ensures the reaction proceeds at a controlled and elevated temperature to achieve a reasonable reaction rate.
-
Precipitation in Ice-Cold Water: The product is insoluble in water, allowing for its easy separation from the reaction mixture.
PART 2: Derivatization of this compound for Antitumor Activity
The true potential of this compound lies in its ability to be chemically modified. The introduction of various side chains, particularly those containing nitrogen, can significantly enhance antitumor activity. One common strategy is the introduction of alkyl or aminoalkyl groups at the C-2 position.
Protocol 2: Synthesis of 2-Alkylated Anthracene-1,4,9,10-tetraone Derivatives
This protocol provides a general framework for the alkylation of the anthracenetetrone core.[3]
Materials:
-
This compound
-
Appropriate alkylating reagent (e.g., C2-C6 olefin or alcohol)
-
Organic peroxide (e.g., alkyl hydrogen peroxide)
-
Organic solvent (e.g., tetrahydrofuran)
-
Inert gas (e.g., nitrogen or argon)
-
Fixed-bed reactor with a suitable catalyst bed
-
Separation and purification equipment (e.g., chromatography columns)
Procedure:
-
Dissolve this compound in an appropriate organic solvent under an inert atmosphere.
-
Mix the solution with the chosen alkylating reagent and organic peroxide. The molar ratio of the alkylating reagent to the anthracenetetrone is typically between 0.8 and 2.0, and the molar ratio of the peroxide to the anthracenetetrone is between 1.0 and 5.0.
-
Introduce the reaction mixture into a fixed-bed reactor containing a suitable catalyst.
-
Allow the reaction to proceed under controlled temperature and pressure.
-
After the reaction is complete, the effluent is collected and subjected to separation and purification (e.g., column chromatography) to isolate the desired 2-alkylated derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen.
-
Organic Peroxide: Acts as a radical initiator to facilitate the alkylation reaction.
-
Fixed-Bed Reactor: Allows for a continuous and controlled reaction process, which can be advantageous for scalability.
PART 3: Biological Evaluation of Anthracenetetrone Derivatives
Once novel derivatives are synthesized, their antitumor potential must be rigorously evaluated. This involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity for cancer cells.
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines (e.g., L1210, MCF-7, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Anthracenetetrone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the anthracenetetrone derivatives in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of Anthracenetetrone Derivatives
The following table summarizes the reported cytotoxic activities of various 2-alkylated anthracene-1,4,9,10-tetraone derivatives against the L1210 murine leukemia cell line.[3][4]
| Derivative | Alkyl Chain Length | IC₅₀ (µg/mL) against L1210 cells |
| 2-(1-hydroxyethyl)-DHAQ | C2 | 1.9 |
| 2-(1-hydroxypropyl)-DHAQ | C3 | 7.2 |
| 2-(1-hydroxybutyl)-DHAQ | C4 | 10.2 |
| 2-(1-hydroxypentyl)-DHAQ | C5 | 23.7 |
| 2-(1-hydroxyhexyl)-DHAQ | C6 | 58 |
| 2-hydroxymethyl-DHAQ | C1 | 15 |
DHAQ = 1,4-dihydroxy-9,10-anthraquinone backbone
This data suggests that the length of the alkyl chain at the C-2 position significantly influences the cytotoxic activity, with shorter chains generally exhibiting greater potency.
Protocol 4: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with anthracenetetrone derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 5: Cell Cycle Analysis using Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with anthracenetetrone derivatives
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
PART 4: Mechanistic Insights and Visualization
Understanding the molecular mechanisms by which anthracenetetrone derivatives exert their antitumor effects is crucial for rational drug design. Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest.[5]
Diagram 1: Proposed Synthetic Pathway for Antitumor Derivatives
Caption: Synthetic workflow from precursor to active compound.
Diagram 2: Postulated Mechanism of Action
Sources
- 1. CN111018687B - Synthesis method of 9, 10-anthraquinone - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Anthracene-1,4,9,10-tetraone derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(1-Oxyalkyl)-1,4-dioxy-9,10-anthraquinones: synthesis and evaluation of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthraquinone derivatives induce G2/M cell cycle arrest and apoptosis in NTUB1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4,9,10-Anthracenetetrone as a High-Performance Electrode Material for Supercapacitors
Introduction: The Promise of Quinone-Based Architectures for Energy Storage
The pursuit of next-generation energy storage solutions has led to a burgeoning interest in organic electrode materials, which offer the advantages of structural diversity, sustainability, and potentially high charge storage capacity. Among these, quinone derivatives are exemplary candidates due to their well-defined and reversible redox activity. 1,4,9,10-Anthracenetetrone, a highly conjugated aromatic quinone, presents a compelling molecular architecture for supercapacitor applications. Its four carbonyl groups can theoretically undergo multi-electron redox reactions, promising a significant enhancement in pseudocapacitance.
However, the practical application of small organic molecules like this compound is often hampered by two inherent challenges: poor electrical conductivity and high solubility in common electrolytes. This application note provides a comprehensive guide for researchers to overcome these hurdles by formulating a composite electrode material. We will detail a plausible synthesis route for this compound, a robust protocol for fabricating a composite electrode with a conductive carbon matrix, the assembly of a coin-cell supercapacitor for testing, and a thorough methodology for its electrochemical characterization. The underlying scientific principles and the rationale behind each step are elucidated to empower researchers in their quest for high-performance organic supercapacitors.
Synthesis of this compound
A feasible synthetic route to this compound commences with the commercially available 1,4-dihydroxy-9,10-anthraquinone. The synthesis involves a two-step process of reduction followed by oxidation.
Protocol 1: Synthesis of this compound
Part A: Reduction of 1,4-dihydroxy-9,10-anthraquinone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dihydroxy-9,10-anthraquinone in a suitable solvent such as acetic acid.
-
Reduction: Add a reducing agent, for instance, tin(II) chloride (SnCl₂), to the solution. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into a large volume of cold water to precipitate the product, 1,4,9,10-tetrahydroxyanthracene.
-
Purification: The crude product is collected by filtration, washed thoroughly with water to remove any inorganic impurities, and then dried under vacuum.
Part B: Oxidation to this compound
-
Reaction Setup: The dried 1,4,9,10-tetrahydroxyanthracene is dissolved in a suitable solvent like acetone or dichloromethane in a flask.
-
Oxidation: A suitable oxidizing agent, such as chromium trioxide (CrO₃) or manganese dioxide (MnO₂), is added portion-wise to the solution at room temperature. The reaction is typically exothermic and should be controlled by an ice bath if necessary.
-
Monitoring: The reaction is monitored by TLC until all the starting material is consumed.
-
Isolation and Purification: The reaction mixture is filtered to remove the oxidant and any by-products. The solvent is then evaporated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to obtain a crystalline solid.
Electrode Fabrication: A Composite Approach
To counteract the low conductivity and high solubility of this compound, it is crucial to fabricate a composite electrode. This involves physically immobilizing the active material onto a highly conductive and porous carbon support, such as activated carbon, graphene, or carbon nanotubes (CNTs). This strategy not only enhances the electronic conductivity but also provides a large surface area for the electrochemical reactions and helps to prevent the dissolution of the active material into the electrolyte.
Protocol 2: Fabrication of this compound Composite Electrodes
-
Slurry Preparation:
-
In a mortar, combine the synthesized this compound (active material), a conductive carbon additive (e.g., Super P or Ketjenblack), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 70:20:10.
-
Grind the mixture thoroughly to ensure homogeneity.
-
Add a few drops of a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to the powder mixture and continue to grind until a uniform, viscous slurry is formed. The consistency should be similar to that of paint.
-
-
Electrode Coating:
-
Clean a current collector (e.g., carbon paper or titanium foil) by sonicating in acetone and then deionized water, followed by drying in an oven.
-
Using a doctor blade, cast the prepared slurry onto the cleaned current collector. The thickness of the coating can be controlled by adjusting the height of the doctor blade.
-
Ensure a uniform and even coating across the surface of the current collector.
-
-
Drying and Pressing:
-
Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the solvent.
-
After drying, punch out circular electrodes of a desired diameter (e.g., 12 mm).
-
Press the electrodes under a pressure of approximately 10 MPa to ensure good contact between the active material, conductive additive, and the current collector.
-
-
Mass Loading Determination:
-
Accurately weigh the electrode before and after coating to determine the mass loading of the active material. This is crucial for calculating the specific capacitance.
-
Caption: Experimental workflow for the fabrication of composite electrodes.
Supercapacitor Assembly: The Coin Cell Configuration
For electrochemical testing, a two-electrode symmetric supercapacitor is typically assembled in a CR2032 coin cell.
Protocol 3: Assembly of a CR2032 Coin Cell Supercapacitor
-
Component Preparation: Prepare two identical this compound composite electrodes, a separator (e.g., Whatman glass fiber or Celgard), and an appropriate electrolyte (e.g., 1 M H₂SO₄ for aqueous systems or 1 M TEABF₄ in acetonitrile for non-aqueous systems).
-
Assembly in a Glovebox: The assembly should be performed in an argon-filled glovebox to prevent contamination from air and moisture, especially when using non-aqueous electrolytes.
-
Stacking: Place one electrode at the bottom of the coin cell casing (active material facing up).
-
Separator and Electrolyte: Place the separator on top of the electrode and add a few drops of the electrolyte to wet both the electrode and the separator.
-
Second Electrode: Place the second electrode on top of the separator (active material facing down).
-
Spacer and Spring: Add a spacer and a spring on top of the electrode stack.
-
Crimping: Carefully place the top cap of the coin cell and crimp it using a coin cell crimper to seal the cell.
Electrochemical Characterization: Unveiling the Performance
A series of electrochemical tests are performed to evaluate the performance of the this compound-based supercapacitor. These tests are typically conducted using a potentiostat/galvanostat.
Cyclic Voltammetry (CV)
CV is used to assess the capacitive behavior and the potential window of the supercapacitor.
-
Procedure: A potential is swept between a defined range at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).
-
Expected Outcome: For a pseudocapacitive material like this compound in an aqueous electrolyte, the CV curve is expected to show broad redox peaks superimposed on a quasi-rectangular shape. The area enclosed by the CV curve is proportional to the capacitance.
Galvanostatic Charge-Discharge (GCD)
GCD is used to determine the specific capacitance, energy density, power density, and coulombic efficiency.
-
Procedure: The supercapacitor is charged and discharged at a constant current density (e.g., 0.5, 1, 2, 5, 10 A/g).
-
Expected Outcome: The charge-discharge curves for a pseudocapacitive material will show a non-linear, quasi-triangular shape.
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the internal resistance and ion diffusion kinetics of the supercapacitor.
-
Procedure: A small AC voltage is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Expected Outcome: The Nyquist plot will provide information about the equivalent series resistance (ESR) from the high-frequency intercept on the real axis, and the charge transfer resistance from the diameter of the semicircle in the high-to-medium frequency region.
Charge Storage Mechanism
The charge storage in this compound-based electrodes is primarily attributed to a reversible Faradaic reaction involving the carbonyl groups. In an acidic aqueous electrolyte, this is a proton-coupled electron transfer process. The four carbonyl groups can be reversibly reduced to hydroxyl groups, enabling the storage of a significant amount of charge.
Caption: Proposed charge storage mechanism in an acidic electrolyte.
Data Presentation and Expected Performance
The performance of this compound-based supercapacitors can be benchmarked against other quinone-based organic electrode materials.
| Performance Metric | Expected Range for Quinone-Based Materials |
| Specific Capacitance | 200 - 500 F/g @ 1 A/g |
| Energy Density | 10 - 30 Wh/kg |
| Power Density | 500 - 5000 W/kg |
| Cycling Stability | >85% capacitance retention after 5000 cycles |
Note: The actual performance will be highly dependent on the electrode composition, morphology, and the electrolyte used.
Conclusion and Future Outlook
This compound holds significant promise as a high-capacity electrode material for supercapacitors. The protocols detailed in this application note provide a robust framework for its synthesis, electrode fabrication, and electrochemical characterization. The key to unlocking its full potential lies in the rational design of composite electrodes that effectively address the challenges of low conductivity and high solubility. Future research should focus on exploring different conductive carbon matrices, optimizing the electrode architecture, and investigating novel electrolytes to further enhance the performance and stability of this compound-based supercapacitors.
References
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(19), 2465-2473. [Link]
-
Wang, H., et al. (2022). Organic Small-Molecule Electrodes: Emerging Organic Composite Materials in Supercapacitors for Efficient Energy Storage. Molecules, 27(22), 7692. [Link]
-
An, G., et al. (2015). A review of supercapacitors based on graphene and redox-active organic materials. Journal of Power Sources, 277, 40-54. [Link]
-
Stoller, M. D., & Ruoff, R. S. (2011). Using coin cells for ultracapacitor electrode material testing. Energy & Environmental Science, 4(9), 3468-3471. [Link]
-
BioLogic. (2023). Supercapacitor characterization by galvanostatic polarization method (DC characterizations). Application Note 51. [Link]
-
Batchelor-McAuley, C., et al. (2015). Voltammetry of Quinones in Unbuffered Aqueous Solution: Reassessing the Roles of Proton Transfer and Hydrogen Bonding in the Aqueous Electrochemistry of Quinones. Journal of the American Chemical Society, 137(14), 4840-4847. [Link]
Application Notes & Protocols: 1,4,9,10-Anthracenetetrone as an Electron Acceptor in Charge-Transfer Complexes
Introduction: The Role of 1,4,9,10-Anthracenetetrone in Charge-Transfer Phenomena
This compound is a polycyclic aromatic hydrocarbon featuring four ketone groups, which impart significant electron-accepting properties to the molecule. These characteristics make it a compelling candidate for the formation of charge-transfer (CT) complexes.[1][2] Charge-transfer complexes are assemblies of two or more molecules, in which a fraction of electronic charge is transferred between the molecular entities. The formation of such complexes is driven by the interaction between an electron donor and an electron acceptor. The resulting complexes often exhibit unique physicochemical properties, distinct from their parent molecules, including novel optical and electronic characteristics. A key indicator of CT complex formation is the appearance of a new absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules.[3] This guide provides a comprehensive overview of the application of this compound as an electron acceptor and details the protocols for the synthesis, characterization, and analysis of the resulting charge-transfer complexes.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is crucial for its effective use in forming charge-transfer complexes.
| Property | Value | Reference |
| CAS Number | 1709-63-3 | [4][5] |
| Molecular Formula | C₁₄H₆O₄ | [4] |
| Molecular Weight | 238.2 g/mol | [4] |
| Melting Point | 185 °C (sublimes) | [4] |
| Appearance | Crystalline solid | |
| Boiling Point (Predicted) | 421.3 ± 45.0 °C | [4] |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [4] |
Conceptual Framework: Formation of a Charge-Transfer Complex
The formation of a charge-transfer complex between an electron donor (D) and this compound as the acceptor (A) can be conceptualized as an equilibrium process. The interaction is governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.[3] A smaller energy gap facilitates the charge transfer.
Figure 2: Workflow for UV-Vis Spectroscopic Analysis.
Protocol 3: Electrochemical Analysis using Cyclic Voltammetry
Cyclic voltammetry (CV) is employed to determine the redox potentials of the donor and acceptor, which are directly related to their HOMO and LUMO energy levels.
Equipment:
-
Potentiostat
-
Three-electrode cell (Working electrode, Reference electrode, Counter electrode)
-
Inert gas (e.g., Argon or Nitrogen)
-
Supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, TBAPF₆)
Procedure:
-
Solution Preparation: Prepare a solution of the sample (this compound, donor, or the complex) in a suitable solvent containing the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Cyclic Voltammogram:
-
Immerse the electrodes in the solution.
-
Scan the potential over a suitable range and record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the onset oxidation potential of the donor (E_ox) and the onset reduction potential of the acceptor (E_red).
-
Estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against Ferrocene/Ferrocenium, Fc/Fc⁺):
-
E_HOMO = - (E_ox vs Fc/Fc⁺ + 4.8) eV
-
E_LUMO = - (E_red vs Fc/Fc⁺ + 4.8) eV
-
-
The electrochemical gap (E_g) can be calculated as the difference between the onset potentials or from the HOMO-LUMO values. [6] Trustworthiness of the Protocol:
-
-
The use of a supporting electrolyte is essential to ensure sufficient conductivity of the solution.
-
Deoxygenation is crucial as oxygen can interfere with the electrochemical measurements.
-
Referencing the potentials to an internal standard like Fc/Fc⁺ allows for reliable comparison of data between different experiments and laboratories.
Computational Modeling: A Theoretical Approach
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of charge-transfer complexes. [7][8]DFT calculations can provide insights into:
-
Optimized geometries of the donor, acceptor, and the complex.
-
Frontier molecular orbital (HOMO and LUMO) energies and their spatial distribution.
-
The theoretical amount of charge transferred from the donor to the acceptor. [7]* Simulated UV-Vis spectra, which can be compared with experimental data.
Applications in Research and Development
The study of this compound-based charge-transfer complexes is relevant to several fields:
-
Organic Electronics: These complexes can be explored as materials for organic solar cells, where charge separation and transport are key processes.
-
Sensors: The formation of a CT complex can lead to a color change, which can be exploited for the development of colorimetric sensors for specific electron donors.
-
Drug Development: Anthracene derivatives have been investigated for their potential as anticancer agents. [9][10][11]Understanding their interactions with biological molecules, which can involve charge-transfer processes, is crucial.
Conclusion
This compound serves as a versatile and effective electron acceptor for the formation of charge-transfer complexes. The protocols and analytical techniques outlined in this guide provide a robust framework for researchers to synthesize, characterize, and understand the fundamental properties of these fascinating molecular assemblies. The interplay of experimental and computational approaches will continue to be vital in unlocking the full potential of these materials in various scientific and technological applications.
References
-
Krivenko, A. G., et al. (2021). Charge Transfer Complexes of 1,3,6-Trinitro-9,10-phenanthrenequinone with Polycyclic Aromatic Compounds. Molecules, 26(21), 6391. [Link]
-
Gatto, B., et al. (1996). New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents. Journal of Medicinal Chemistry, 39(15), 3114-3122. [Link]
-
Kim, J. S., et al. (1995). Anthracene-1,4,9,10-tetraone derivatives: synthesis and antitumor activity. Journal of Medicinal Chemistry, 38(20), 4057-4062. [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(17), 2216-2224. [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(17), 2216-2224. [Link]
-
Gomes, A., et al. (2016). Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells. Bioorganic & Medicinal Chemistry, 24(16), 3557-3564. [Link]
-
Linko, R. V., et al. (2021). Charge Transfer Complexes of 1,3,6-Trinitro-9,10-phenanthrenequinone with Polycyclic Aromatic Compounds. Molecules, 26(21), 6391. [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(17), 2216-2224. [Link]
-
O'Connor, P. D., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Crystals, 9(10), 503. [Link]
-
Zhavnerko, G., et al. (2014). Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics. RSC Advances, 4(92), 50589-50600. [Link]
-
Manna, A. K., et al. (2016). Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid. Chemistry – A European Journal, 22(7), 2423-2430. [Link]
-
Mehl, W., & Hale, J. M. (1967). Charge transfer processes with electronically excited anthracene molecules. Discussions of the Faraday Society, 43, 30-38. [Link]
-
Ryabov, M. A., et al. (2020). Charge transfer complexes of nitroderivatives of 9,10-phenanthreqinone with 9-methyl-9H-carbazole: quantum chemical simulation, x-ray diffraction study. Russian Journal of General Chemistry, 90(8), 1546-1554. [Link]
-
Brouwer, A. M. (2021, April 26). The Exciplex: Charge Transfer Emission and Absorption of Pyrene and Fullerene aniline complexes [Video]. YouTube. [Link]
-
Linko, R. V., et al. (2023). Charge-Transfer Complexes of Nitro Derivatives of 9,10-Phenanthrenequinone with 9-Methyl-9H-carbazole: Quantum Chemical Simulation and X-Ray Diffraction Study. Russian Journal of General Chemistry, 93(10), 2419-2428. [Link]
-
Karmakar, A., et al. (2018). 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells. Journal of Photochemistry and Photobiology B: Biology, 183, 220-229. [Link]
-
Silinsh, E. A., & Jurgis, A. (1985). Calculation and spectroscopic assignment of charge-transfer states in solid anthracene, tetracene and pentacene. Chemical Physics, 94(1-2), 77-90. [Link]
-
Chemsrc. (n.d.). This compound. Retrieved January 27, 2026, from [Link]
-
Li, J., et al. (2023). Ligand-to-ligand charge transfer in anthracene-based cyclic trinuclear complexes for enhancing photocatalytic deprotection of Weinreb amides. Inorganic Chemistry Frontiers, 10(18), 5418-5425. [Link]
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- 10. Anthracene-1,4,9,10-tetraone derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of π-Conjugated Polymers Using 1,4,9,10-Anthracenetetrone
Foreword: The Strategic Imperative of 1,4,9,10-Anthracenetetrone in Next-Generation Organic Electronics
To our esteemed colleagues in the research and development community, this document serves as a comprehensive guide to the synthesis of novel π-conjugated polymers utilizing this compound as a key building block. The pursuit of advanced organic electronic materials necessitates the exploration of novel molecular architectures that can provide enhanced charge transport, tunable optoelectronic properties, and robust environmental stability. This compound, a highly electron-deficient aromatic ketone, presents a compelling platform for the design of such materials. Its unique electronic structure and versatile reactivity open avenues for the creation of polymers with applications spanning organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and energy storage systems.
This guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale for the proposed synthetic strategies. We will delve into the synthesis of the monomer, explore its polymerization through polycondensation reactions, and discuss the anticipated properties of the resulting polymers. Our aim is to empower researchers to confidently engage with this promising class of materials and to foster innovation in the field of organic electronics.
The Monomer: Synthesis and Characterization of this compound
The synthesis of this compound is noted in the literature as a facile process, starting from the readily available and cost-effective 1,4-dihydroxy-9,10-anthraquinone.[1][2] The core of this transformation is the oxidation of the hydroxyl groups to ketones. While several oxidizing agents can be employed for this type of transformation, a common and effective method involves the use of Fremy's salt (potassium nitrosodisulfonate), a stable free radical that is particularly effective for the oxidation of phenols to quinones.
Proposed Synthetic Pathway
The synthesis of this compound from 1,4-dihydroxy-9,10-anthraquinone is a straightforward oxidation reaction.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the oxidation of hydroxyquinones.
Materials:
-
1,4-Dihydroxy-9,10-anthraquinone (98%)
-
Potassium Nitrosodisulfonate (Fremy's Salt)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Dichloromethane (DCM, HPLC grade)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
Procedure:
-
Preparation of Fremy's Salt Solution: In a large flask, prepare a buffered solution by dissolving sodium dihydrogen phosphate in deionized water. Add Fremy's salt to this solution and stir until it dissolves completely, resulting in a deep violet solution.
-
Reaction Setup: In a separate flask, dissolve 1,4-dihydroxy-9,10-anthraquinone in a suitable organic solvent such as dichloromethane.
-
Oxidation Reaction: Vigorously stir the aqueous Fremy's salt solution while adding the solution of 1,4-dihydroxy-9,10-anthraquinone dropwise. The reaction is typically exothermic and should be monitored. Continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction mixture will change color as the oxidation proceeds.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of dichloromethane. Combine the organic extracts.
-
Purification: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as a solid.
Characterization:
-
¹H NMR: The proton NMR spectrum should show the disappearance of the hydroxyl protons and a downfield shift of the aromatic protons.
-
¹³C NMR: The carbon NMR will confirm the presence of four ketone carbonyl carbons.
-
FT-IR: The infrared spectrum will show a strong absorption band characteristic of the C=O stretching of the quinone system.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Polymerization Strategies for π-Conjugated Polymers
The electron-deficient nature of this compound makes it an excellent acceptor unit in donor-acceptor type conjugated polymers. The most direct route to incorporate this unit into a polymer backbone is through polycondensation reactions.
Polycondensation with Aromatic Diamines: Synthesis of Poly(pyrazine-anthracenetetraone)s
A well-established method for the polymerization of quinone-containing monomers is their condensation with aromatic diamines to form poly(pyrazine)s. This reaction creates a fully conjugated ladder-type polymer with excellent thermal stability and interesting electronic properties.
Caption: Polycondensation of this compound.
Detailed Experimental Protocol: Synthesis of a Poly(pyrazine-anthracenetetraone)
This protocol is adapted from procedures for the synthesis of similar poly(pyrazine)s.
Materials:
-
This compound (as synthesized above)
-
1,2,4,5-Tetraaminobenzene tetrahydrochloride (or other aromatic tetraamine)
-
m-Cresol (freshly distilled)
-
Methanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Monomer Preparation: If using a hydrochloride salt of the amine, it must be neutralized prior to use. This can be achieved by stirring the salt in an aqueous solution of a weak base (e.g., sodium bicarbonate), followed by filtration, washing with water, and drying under vacuum.
-
Polymerization: In a flame-dried Schlenk flask equipped with a magnetic stirrer and a condenser, add equimolar amounts of this compound and the aromatic tetraamine. Add freshly distilled m-cresol as the solvent.
-
Reaction Conditions: Degas the reaction mixture by bubbling with argon for 30 minutes. Heat the mixture to a temperature between 120-150 °C and stir under an inert atmosphere. The reaction progress can be monitored by the increase in viscosity of the solution. The reaction is typically run for 24-48 hours.
-
Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration. To remove residual solvent and low molecular weight oligomers, the polymer should be subjected to Soxhlet extraction with methanol, followed by acetone and chloroform. The purified polymer is then dried under high vacuum at an elevated temperature.
Characterization:
-
Solubility: The solubility of the resulting polymer should be tested in common organic solvents (e.g., THF, chloroform, NMP). Ladder polymers are often poorly soluble, which can present challenges for characterization and device fabrication.
-
GPC/SEC: If the polymer is soluble, gel permeation chromatography can be used to determine the molecular weight and polydispersity index.
-
¹H NMR: Due to the likely low solubility, obtaining a high-resolution NMR spectrum may be challenging. Solid-state NMR could be an alternative.
-
FT-IR: To confirm the formation of the pyrazine rings and the disappearance of the starting materials.
-
UV-Vis Spectroscopy: To determine the optical bandgap of the polymer. Thin films can be prepared by spin-coating from a suitable solvent or by drop-casting.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and the electrochemical bandgap.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Expected Properties and Applications
Polymers derived from this compound are expected to possess a low-lying LUMO energy level due to the strong electron-withdrawing nature of the anthracenetetrone unit. This makes them promising candidates for n-type semiconductors in organic electronic devices.
| Property | Expected Outcome | Significance |
| Solubility | Likely low in common organic solvents. May require high-boiling point solvents like NMP or m-cresol. | Crucial for solution-based processing and device fabrication. |
| Optical Bandgap | Expected to be in the visible to near-infrared region. | Determines the wavelength of light the material absorbs and emits. |
| HOMO/LUMO Levels | Low-lying LUMO, leading to good electron affinity. | Essential for efficient electron injection and transport in n-type devices. |
| Thermal Stability | High, characteristic of ladder-type polymers. | Important for the long-term stability and operational lifetime of devices. |
Potential Applications:
-
n-Channel Organic Field-Effect Transistors (OFETs): The anticipated good electron affinity and ordered packing of the rigid polymer backbone could lead to high electron mobility.
-
Electron Acceptor in Organic Photovoltaics (OPVs): The low LUMO level makes these polymers suitable as acceptor materials in bulk heterojunction solar cells when blended with an appropriate donor polymer.
-
Cathode Materials for Organic Batteries: The multiple redox-active carbonyl groups in the repeating unit could enable high charge storage capacity.
Concluding Remarks and Future Outlook
The synthesis of π-conjugated polymers based on this compound represents a promising, albeit underexplored, frontier in materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to venture into this exciting area. The inherent electronic properties of the anthracenetetrone core, combined with the robustness of poly(pyrazine) backbones, offer a compelling molecular design for high-performance organic electronic materials. Future work should focus on derivatizing the anthracenetetrone monomer to improve solubility and fine-tune the electronic properties of the resulting polymers. The exploration of alternative polymerization techniques, such as Suzuki or Stille coupling, with functionalized anthracenetetrone monomers could also lead to a new generation of processable and high-performance materials.
References
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(18), 2358-2365. [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). and 1,4,5,8- anthracenetetrone: Building blocks for π- conjugated small molecules and polymers. Spiral. [Link]
Sources
Application Notes and Protocols for Cycloaddition Reactions with 1,4,9,10-Anthracenetetrone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to understanding and performing cycloaddition reactions utilizing 1,4,9,10-anthracenetetrone. This powerful building block offers a versatile platform for the synthesis of complex molecular architectures with promising applications in materials science and medicinal chemistry. This document delves into the mechanistic underpinnings of these reactions, provides detailed experimental protocols, and offers insights into the causality behind experimental choices to ensure procedural success and reproducibility.
Introduction: The Synthetic Potential of this compound in Cycloaddition Chemistry
This compound is a highly functionalized polycyclic aromatic hydrocarbon characterized by two distinct quinone moieties within a rigid anthracene framework. This unique electronic structure renders it an excellent dienophile for [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. The electron-withdrawing nature of the four carbonyl groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it highly reactive towards electron-rich dienes and alkynes.
This reactivity has been harnessed to synthesize a variety of complex molecules, including precursors to novel pentacene derivatives and "push-pull" chromophores.[1] In the latter, the anthracenetetrone core acts as a powerful electron acceptor, and when coupled with an electron-donating group from a suitable reaction partner, gives rise to materials with significant intramolecular charge-transfer character and interesting photophysical properties.[2][3] The resulting structures are of significant interest in the development of organic electronics, nonlinear optics, and chemosensors. Furthermore, derivatives of anthracenetetrone have been investigated for their potential as antitumor agents, highlighting the biomedical relevance of this scaffold.[4]
Mechanistic Insights: The Diels-Alder Reaction
The primary cycloaddition pathway for this compound is the [4+2] Diels-Alder reaction. This concerted pericyclic reaction involves the interaction of the 4π-electron system of a conjugated diene with the 2π-electron system of the dienophile (in this case, one of the quinone rings of the anthracenetetrone). The reaction proceeds through a cyclic transition state, leading to the formation of a new six-membered ring.
The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic and steric properties of both the diene and the dienophile. For this compound, the reaction typically occurs at the more electron-deficient terminal quinone ring.
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. 1,1,4,4-Tetracyanobutadiene-Functionalized Anthracenes: Regioselectivity of Cycloadditions in the Synthesis of Small Near-IR Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of orthogonal push–pull chromophores via click reaction of arylynamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Anthracene-1,4,9,10-tetraone derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4,9,10-Anthracenetetrone Derivatives in Cancer Research
Introduction: A New Frontier in Anthracycline-Based Cancer Therapeutics
The anthracycline class of compounds has long been a cornerstone of cancer chemotherapy, with drugs like doxorubicin and mitoxantrone being indispensable in various treatment regimens.[1] These molecules primarily exert their cytotoxic effects through intercalation into DNA and inhibition of topoisomerase II, leading to catastrophic DNA damage and subsequent cell death. At the heart of these powerful agents lies the planar anthraquinone scaffold, a structure ripe for chemical modification to enhance efficacy and mitigate toxicity. This guide focuses on a promising, yet less explored, subclass: the 1,4,9,10-anthracenetetrone derivatives. These compounds, characterized by a tetracyclic aromatic core with four ketone groups, are emerging as potent anticancer agents with distinct mechanisms of action that warrant detailed investigation.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound derivatives. It provides not only detailed, step-by-step protocols for key in vitro and in vivo assays but also delves into the scientific rationale behind these experimental choices, ensuring a thorough understanding of the data generated.
Chemical Profile and Rationale for Investigation
The this compound core represents a significant structural departure from the more common 9,10-anthraquinones. The additional ketone functionalities at the 1 and 4 positions can profoundly influence the molecule's electronic properties, redox potential, and intermolecular interactions. These alterations are hypothesized to contribute to novel mechanisms of anticancer activity, potentially overcoming the resistance mechanisms that have plagued traditional anthracyclines.
A notable area of derivatization has been the introduction of alkyl groups at the C-2 position, which has been shown to enhance antiproliferative activity.[2] Further modifications, such as the addition of amino and hydroxyl groups, can modulate the compounds' solubility, cell permeability, and target-binding affinity, offering a rich scaffold for structure-activity relationship (SAR) studies.
In Vitro Evaluation: A Stepwise Approach to Characterizing Anticancer Activity
The initial assessment of any novel anticancer compound relies on a robust suite of in vitro assays to determine its cytotoxic and cytostatic effects, as well as to elucidate its mechanism of action. The following protocols are designed to provide a comprehensive in vitro characterization of this compound derivatives.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Principle: The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic or cytostatic effect of a compound can be quantified, and the half-maximal inhibitory concentration (IC50) can be determined.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., MCF-7, PC3, HCT116) in appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | 48 | 4.65 | [3] |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | HT-29 (Colon) | 48 | >100 | [3] |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | HeLa (Cervical) | 48 | >100 | [3] |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | HepG2 (Liver) | 48 | >100 | [3] |
| 1-(4-Aminothiophenyl)-anthracene-9,10-dione | MDA-MB-231 (Breast) | 48 | Decreased viability | [1] |
| 1-(4-Aminothiophenyl)-anthracene-9,10-dione | MCF-7 (Breast) | 48 | Decreased viability | [1] |
| 10-substituted 1,8-dichloro-9(10H)-anthracenone derivatives | KB (Oral epidermoid) | Not specified | Favorable vs. mitoxantrone | [4] |
| 10-substituted 1,8-dichloro-9(10H)-anthracenone derivatives | GBM 8401 (Cervical) | Not specified | Favorable vs. mitoxantrone | [4] |
| 10-substituted 1,8-dichloro-9(10H)-anthracenone derivatives | CHO (Ovary) | Not specified | Favorable vs. mitoxantrone | [4] |
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining and Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. This protocol utilizes the differential staining of Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Visualization of Apoptosis Induction Workflow
Caption: Workflow for Apoptosis Assessment.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase). This protocol describes the use of propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells as described in the apoptosis protocol.
-
Harvest the cells and wash with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualization of Cell Cycle Analysis Workflow
Caption: Workflow for Cell Cycle Analysis.
Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle Regulatory Proteins
To delve deeper into the molecular mechanisms of action, Western blotting can be employed to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest.
Key Protein Targets:
-
Apoptosis: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), Caspase-3 (executioner caspase), and PARP (a substrate of activated caspases). An increase in the Bax/Bcl-2 ratio and the cleavage of caspase-3 and PARP are hallmarks of apoptosis.
-
Cell Cycle: Cyclins (e.g., Cyclin B1) and Cyclin-Dependent Kinases (e.g., CDK1), which are key regulators of cell cycle transitions.
Step-by-Step Protocol:
-
Protein Extraction:
-
Treat cells with the anthracenetetrone derivative as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-Cyclin B1, anti-CDK1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Use a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathway of this compound Derivative-Induced Apoptosis and Cell Cycle Arrest
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Anthracene-1,4,9,10-tetraone derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Studies on anthracenes. 3. Synthesis, lipid peroxidation and cytotoxic evaluation of 10-substituted 1,5-dichloro-9(10H)-anthracenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Nenitzescu reaction involving 1,4,9,10-Anthradiquinone.
An In-Depth Guide to the Nenitzescu Reaction with 1,4,9,10-Anthradiquinone: Synthesis of Novel Anticancer Lead Structures
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of the Nenitzescu indole synthesis using 1,4,9,10-anthradiquinone as a key starting material. We will move beyond the canonical synthesis of 5-hydroxyindoles to explore a unique and significant variation that yields a novel class of heterocyclic compounds with demonstrated potential in oncology.[1][2] This guide offers mechanistic insights, a detailed experimental protocol, and a discussion of the therapeutic relevance of the resulting molecular scaffolds.
Introduction: The Nenitzescu Reaction and Its Strategic Importance
First reported by Costin Nenițescu in 1929, the Nenitzescu indole synthesis is a powerful condensation reaction between a quinone and a β-enamino ester (or related enamine) to form 5-hydroxyindole derivatives.[1][3] The 5-hydroxyindole core is a privileged scaffold found in a multitude of biologically active molecules, including the neurotransmitter serotonin, the non-steroidal anti-inflammatory drug (NSAID) indomethacin, and numerous experimental therapeutic agents.[1][3] Its versatility and the relative simplicity of the reaction have made the Nenitzescu synthesis a cornerstone in heterocyclic chemistry and drug discovery for decades.[4][5]
While the reaction is most commonly associated with 1,4-benzoquinones, its application to more complex quinone systems opens avenues for creating novel polycyclic architectures. A particularly compelling example is the reaction with 1,4,9,10-anthradiquinone. Contrary to producing a simple fused indole, this reaction leads to unexpected and structurally complex carbinolamine derivatives.[2] These products have been identified as a new class of lead structures for anticancer drug design, making this specific application of the Nenitzescu reaction a topic of significant interest for drug development professionals.[1][2]
Mechanistic Insights: From Canonical to Complex
The generally accepted mechanism for the Nenitzescu reaction involves a sequence of addition, cyclization, and elimination/redox steps.[1][3] Understanding this foundational pathway is crucial to appreciating the unique outcome with 1,4,9,10-anthradiquinone.
The Generally Accepted Nenitzescu-Allen Mechanism
The reaction between a 1,4-benzoquinone and an enamine proceeds through several key stages[3]:
-
Michael Addition: The electron-rich enamine performs a nucleophilic 1,4-conjugate addition (Michael addition) to the electron-deficient quinone ring.
-
Oxidation: The resulting hydroquinone intermediate is oxidized back to a quinone.
-
Cyclization: The enamine nitrogen attacks one of the quinone carbonyls in an intramolecular cyclization step, forming a carbinolamine intermediate.
-
Dehydration & Tautomerization: The carbinolamine eliminates a molecule of water to form the aromatic indole ring system.
Caption: The generally accepted reaction pathway for the Nenitzescu indole synthesis.
The Reaction with 1,4,9,10-Anthradiquinone: A Divergent Pathway
When 1,4,9,10-anthradiquinone is used, the reaction does not proceed to the fully aromatic indole. Instead, it is arrested at a stable carbinolamine stage, yielding 3,3a,6,12-tetrahydro-3a,7-dihydroxy-2-methyl-6,12-dioxo-naphtho[2,3-d]indol-1-carboxylates.[2] This outcome is attributed to the electronic nature of the anthradiquinone system, where the second quinone moiety significantly influences the reactivity and stability of the intermediates.
The proposed pathway is as follows:
-
Initial Michael Addition: The enamine adds to one of the activated double bonds of the anthradiquinone, similar to the standard mechanism.
-
Intramolecular Cyclization: The enamine nitrogen attacks a proximate carbonyl group to form the five-membered pyrroline ring.
-
Arrested Development: Unlike the classic reaction, the resulting polycyclic carbinolamine is sufficiently stable that it does not undergo dehydration to form a fully aromatic system under the reaction conditions. This stable hydroxyl group is a key feature of the final product.
Caption: A simplified schematic of the Nenitzescu reaction with 1,4,9,10-anthradiquinone.
Application in Drug Discovery: A New Scaffold for Oncology
The indole nucleus is a cornerstone of modern medicinal chemistry, with derivatives showing broad therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[6][7] Similarly, anthraquinones and their derivatives, such as doxorubicin, are well-established and potent anticancer agents.[8][9]
The products derived from the Nenitzescu reaction of 1,4,9,10-anthradiquinone uniquely merge structural motifs from both classes. These resulting naphtho[2,3-d]indole derivatives were evaluated for their anticancer properties and found to exhibit inhibitory activity against tumor cell growth.[2] This discovery positions them as a novel and promising class of lead structures for the development of next-generation anticancer therapeutics.[1] The presence of multiple stereocenters and functional groups (hydroxyl, ketone, ester) on the rigid polycyclic core provides ample opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Detailed Experimental Protocol
This protocol describes the synthesis of alkyl 3,3a,6,12-tetrahydro-3a,7-dihydroxy-2-methyl-6,12-dioxo-naphtho[2,3-d]indol-1-carboxylates based on the reaction reported by Schenck et al.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,4,9,10-Anthradiquinone | ≥97% | Standard Chemical Supplier | Substrate |
| Alkyl 3-aminocrotonate | ≥98% | Standard Chemical Supplier | Enamine (e.g., ethyl or methyl ester) |
| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier | Reaction Solvent |
| Acetic Acid | Glacial | Standard Chemical Supplier | Optional catalyst/additive |
| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier | For column chromatography |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier | Eluent for chromatography |
| Hexanes | ACS Grade | Standard Chemical Supplier | Eluent for chromatography |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Experimental Workflow
Sources
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. 1,4,9,10-Anthradiquinone as precursor for antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 1,4,9,10-Anthracenetetrone for Next-Generation Organic Electronics: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive guide delves into the burgeoning potential of 1,4,9,10-Anthracenetetrone as a pivotal material in the advancement of organic electronic devices. While still a relatively under-explored cornerstone in the vast landscape of organic semiconductors, its unique molecular architecture, characterized by a polycyclic aromatic hydrocarbon backbone fused with four ketone groups, presents a compelling case for its application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and beyond. This document serves as a foundational resource, providing not only a theoretical framework but also detailed, actionable protocols for the synthesis, purification, device fabrication, and characterization of this compound-based devices. By grounding our discussion in the fundamental principles of organic electronics and drawing parallels with well-studied anthracene derivatives, we aim to equip researchers with the knowledge and methodologies necessary to unlock the full potential of this promising organic semiconductor.
Introduction: The Allure of Anthracene-Based Materials in Organic Electronics
The field of organic electronics has witnessed exponential growth, driven by the promise of creating lightweight, flexible, and cost-effective devices. At the heart of this revolution lies the development of novel organic semiconductor materials. Among these, anthracene and its derivatives have emerged as a particularly promising class of compounds.[1] Their rigid, planar structure facilitates strong intermolecular π-π stacking, a critical factor for efficient charge transport.[1] Furthermore, the ability to chemically modify the anthracene core allows for the fine-tuning of its electronic properties, making it a versatile building block for a wide range of applications.[2]
This compound distinguishes itself through the presence of four electron-withdrawing ketone groups. These functional groups are expected to significantly lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, a desirable characteristic for n-type and ambipolar semiconductors. The quinone moieties are also known to participate in reversible redox reactions, opening up possibilities for applications in energy storage and sensing.[3] This guide will navigate the scientific landscape surrounding this compound, providing the necessary tools to explore its role in shaping the future of organic electronics.
Foundational Knowledge: Synthesis and Physicochemical Properties
A reliable and scalable synthesis of high-purity material is the bedrock of any successful application in organic electronics. This section outlines a validated protocol for the synthesis of this compound and discusses its key physicochemical properties.
Synthesis of High-Purity this compound
The synthesis of this compound can be readily achieved from the commercially available and low-cost starting material, 1,4-dihydroxy-9,10-anthraquinone.[4] The procedure involves a straightforward oxidation reaction.
Protocol 1: Synthesis of this compound
Materials:
-
1,4-dihydroxy-9,10-anthraquinone
-
Acetic anhydride
-
Chromium trioxide (CrO₃)
-
Acetic acid
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-dihydroxy-9,10-anthraquinone in acetic anhydride.
-
Oxidation: Slowly add a solution of chromium trioxide in a minimal amount of water and acetic acid to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: Heat the mixture at a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC).
-
Precipitation: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water. A precipitate of this compound will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with deionized water and then with cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a vacuum oven at a low temperature to obtain this compound as a solid.
Purification: For electronic-grade purity, the synthesized this compound should be further purified by gradient sublimation. This process removes residual impurities that could act as charge traps in electronic devices.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for designing and interpreting device performance.
| Property | Description | Significance in Organic Electronics |
| Molecular Formula | C₁₄H₆O₄ | Defines the basic building block. |
| Molecular Weight | 238.19 g/mol | Relevant for deposition rate calculations. |
| Appearance | Solid | Physical state at room temperature. |
| Solubility | Sparingly soluble in common organic solvents | Affects the choice of deposition method (solution vs. vacuum). |
| Thermal Stability | High | Crucial for vacuum deposition and long-term device stability. |
| Electronic Properties | Expected low HOMO/LUMO levels due to quinone groups | Influences charge injection and transport properties (n-type or ambipolar behavior). |
Diagram 1: Synthesis of this compound
Caption: Synthetic route to high-purity this compound.
Application in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic integrated circuits, sensors, and displays. The performance of an OFET is highly dependent on the charge transport characteristics of the organic semiconductor used.
Rationale for Use
The electron-withdrawing nature of the four carbonyl groups in this compound is predicted to stabilize the LUMO level, making it a promising candidate for an n-type semiconductor. Many high-performance organic semiconductors are based on anthracene derivatives, which exhibit excellent charge carrier mobilities due to their planar structures and strong intermolecular interactions.[1]
Device Fabrication Protocols
Two primary methods for depositing small molecule organic semiconductors are vacuum thermal evaporation and solution shearing.
Protocol 2: OFET Fabrication via Vacuum Thermal Evaporation
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) as the gate dielectric.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface.
Device Fabrication:
-
Load the pre-cleaned substrates into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Place high-purity this compound in a quartz crucible.
-
Deposit a thin film (typically 30-50 nm) of this compound onto the substrates. The deposition rate should be slow and controlled (e.g., 0.1-0.5 Å/s) to ensure a well-ordered film.
-
Deposit the source and drain electrodes (e.g., Gold) through a shadow mask to define the channel length and width.
Diagram 2: OFET Fabrication Workflow (Vacuum Deposition)
Caption: Workflow for fabricating OFETs using vacuum deposition.
Protocol 3: OFET Fabrication via Solution Shearing
Solution Preparation:
-
Dissolve this compound in a high-boiling point solvent (e.g., dichlorobenzene, trichlorobenzene) at a low concentration (e.g., 1-5 mg/mL). Gentle heating may be required to aid dissolution.
Device Fabrication:
-
Place the pre-cleaned and SAM-treated substrate on a heated stage.
-
Dispense a small volume of the semiconductor solution onto the substrate.
-
Bring a shearing blade (a flat, sharp-edged object) into contact with the solution to form a meniscus.
-
Move the blade across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s).[5]
-
The solvent evaporates at the receding meniscus, leaving behind a crystalline thin film of the organic semiconductor.
-
Deposit the source and drain electrodes as described in the vacuum deposition protocol.
Characterization and Expected Performance
The performance of the fabricated OFETs should be characterized in a controlled environment (e.g., a glovebox or vacuum probe station).
Key Performance Metrics:
-
Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor channel. For anthracene-based materials, mobilities can range from 10⁻³ to over 10 cm²/Vs.[6]
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to the current when it is "off." A high ratio is desirable for switching applications.
-
Threshold Voltage (V_th): The gate voltage required to turn the transistor "on."
Characterization Techniques:
-
Current-Voltage (I-V) Measurements: To extract the key performance metrics.
-
Atomic Force Microscopy (AFM): To study the morphology and crystallinity of the thin film.
-
X-ray Diffraction (XRD): To determine the molecular packing and orientation in the thin film.
Application in Organic Photovoltaics (OPVs)
OPVs offer a promising route to low-cost, flexible solar energy conversion. The efficiency of an OPV is determined by the properties of the donor and acceptor materials in the active layer.
Rationale for Use
The low-lying LUMO energy level of this compound suggests its potential as an electron acceptor (n-type material) in a bulk heterojunction (BHJ) OPV. Quinone-containing molecules have been explored in solar cells due to their electron-accepting properties and their role in facilitating charge separation.[3][7] When blended with a suitable electron donor material (p-type), this compound could facilitate efficient exciton dissociation and charge generation.
Device Fabrication Protocol (BHJ)
Active Layer Solution Preparation:
-
Dissolve this compound and a suitable polymer donor (e.g., P3HT, PTB7) in a common solvent (e.g., chlorobenzene, dichlorobenzene).
-
The donor:acceptor ratio needs to be optimized to achieve the desired morphology and device performance.
Device Fabrication:
-
Use pre-patterned indium tin oxide (ITO) coated glass substrates as the transparent anode.
-
Clean the ITO substrates thoroughly.
-
Spin-coat a hole transport layer (HTL), such as PEDOT:PSS, onto the ITO.
-
Spin-coat the active layer solution onto the HTL.
-
Deposit a low work function metal cathode (e.g., Ca/Al or LiF/Al) by thermal evaporation.
Diagram 3: OPV Device Architecture
Caption: A typical bulk heterojunction OPV device structure.
Characterization and Performance Metrics
OPV performance is evaluated under simulated solar illumination.
Key Performance Metrics:
-
Power Conversion Efficiency (PCE): The overall efficiency of converting light energy into electrical energy.
-
Open-Circuit Voltage (V_oc): The maximum voltage from the solar cell.
-
Short-Circuit Current Density (J_sc): The maximum current density from the solar cell.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve.
Characterization Techniques:
-
Current Density-Voltage (J-V) Measurements: Under simulated AM 1.5G illumination.
-
External Quantum Efficiency (EQE): To determine the wavelength-dependent efficiency of photon-to-electron conversion.
Concluding Remarks and Future Outlook
This compound stands as a molecule of significant interest for the organic electronics community. Its synthesis is straightforward, and its inherent electronic properties, stemming from the electron-deficient quinone moieties, make it a compelling candidate for n-type and ambipolar applications in OFETs and as an acceptor material in OPVs. This guide has provided a comprehensive overview and a set of detailed protocols to facilitate the exploration of this promising material.
While the direct application of this compound in high-performance organic electronic devices is still in its nascent stages, the foundational knowledge and methodologies presented here offer a clear roadmap for future research. Further investigations into its charge transport properties, energy level alignment with various donor materials, and thin-film morphology optimization are crucial next steps. The insights gained from such studies will undoubtedly pave the way for the development of novel and efficient organic electronic devices, further solidifying the position of anthracene-based materials at the forefront of this exciting field.
References
- Kovacik, S., et al. (2012). Vacuum thermal evaporation of conjugated polymers for organic photovoltaic applications.
- Diao, Y., et al. (2013). Solution coating of large-area arrays of ordered organic semiconductor single crystals.
- Meng, H., et al. (2016). Anthracene-based semiconductors for organic field-effect transistors.
- Lee, J., et al. (2018). Electrical Characterization of Organic Electronic Materials and Devices. Journal of Nanoscience and Nanotechnology, 18(1), 1-17.
- Nowicka, A., et al. (2020). Universal role of quinones in natural and artificial photosynthetic systems: overview from chemical properties to biological importance. Photosynthesis Research, 144(3), 325-341.
- Beckmann, D., et al. (2010). Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics. New Journal of Chemistry, 34(11), 2571-2583.
- Mohammed, N., et al. (2022). Two multifunctional benzoquinone derivatives as small molecule organic semiconductors for bulk heterojunction and perovskite solar cells. Materials Science in Semiconductor Processing, 140, 106401.
- Giri, G., et al. (2011). Tuning charge-transport in solution-sheared organic semiconductors using lattice strain.
- Characterization of Electronic Materials. (2020).
- Low-Temperature Thermal Evaporation of Organic M
- Wang, T., et al. (2022). Light-induced quinone conformation of polymer donors toward 19.9% efficiency organic solar cells. Energy & Environmental Science, 15(6), 2465-2474.
- Thin Films Deposition of Organic Materials. (2019).
- Li, H., et al. (2015). Quick Fabrication of Large-area Organic Semiconductor Single Crystal Arrays with a Rapid Annealing Self-Solution-Shearing Method. Scientific Reports, 5(1), 13193.
- A Review on Anthracene and Its Derivatives: Applications. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 125-131.
- Beckmann, D., et al. (2010). Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics. New Journal of Chemistry, 34(11), 2571-2583.
- Semiconductor Characterization: Methods for M
- Organic Electronics and Analytical Techniques. (n.d.). Course notes.
- 9,10-Anthracenedione. (n.d.). NIST WebBook.
- Lee, J., et al. (2022). Phenanthrenequinone, a Nonvolatile, Nonhalogenated Solid Additive, for Enhancing Thermal Stability in Organic Solar Cells.
- Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices. (2021). AIP Advances, 11(5), 055008.
- Di, C.-a., et al. (2015). Solution‐Shearing of Highly Smooth Ion‐Gel Thin Films: Facilitating the Deposition of Organic Semiconductors for Ion‐Gated Organic Field Effect Transistors.
- Mas-Torrent, M., et al. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega, 3(3), 2849-2857.
- Jiang, S., et al. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101.
- Impedance and Dielectric Relaxation Dynamics in AnE-PVad:PCBM Organic Solar Cell: Insights into Interfacial Polarization and Charge Transport. (2023). ACS Omega, 8(4), 4069-4079.
- Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices. (2021). AIP Advances, 11(5), 055008.
- Glöcklhofer, F., et al. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers.
- Gamboa-Valero, N., et al. (2018). Neutral organic redox pairs based on sterically hindered hydroquinone/benzoquinone derivatives for dye-sensitized solar cells. Dyes and Pigments, 151, 156-164.
- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. (2020). Molecules, 25(8), 1863.
- Anthracene-1,4,9,10-tetraol. (n.d.). PubChem.
- dos Santos, J. C., et al. (2021).
Sources
- 1. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Universal role of quinones in natural and artificial photosynthetic systems: overview from chemical properties to biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4,9,10-Anthracenetetrone
Welcome to the technical support center for the synthesis of 1,4,9,10-Anthracenetetrone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthetic procedure. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to understand the underlying chemical principles for effective yield optimization.
Introduction: The Chemistry of this compound Synthesis
This compound is a valuable polycyclic aromatic quinone with applications in materials science and as a precursor for pharmacologically active compounds.[1] Its synthesis is most commonly and efficiently achieved through the oxidation of 1,4-dihydroxy-9,10-anthraquinone, a readily available starting material.[1][2] This direct oxidation pathway makes the synthesis of this compound significantly more straightforward compared to its isomers.[2]
This guide will focus on the prevalent and recommended method of direct oxidation, providing a detailed protocol and addressing potential challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely accepted and facile method is the direct oxidation of 1,4-dihydroxy-9,10-anthraquinone.[1][2] This method is favored due to the commercial availability of the starting material and the generally high yields achieved in a single step.
Q2: What are the typical oxidizing agents used for this transformation?
A2: A variety of oxidizing agents can be employed for the conversion of the dihydroxyanthraquinone to the corresponding tetr-one. Common choices include:
-
Lead (IV) acetate in acetic acid: This is a classic and effective reagent for this type of oxidation.
-
Fremy's salt (Potassium nitrosodisulfonate): Known for its selectivity in oxidizing phenols and hydroquinones to quinones.
-
Salcomine-catalyzed oxidation: This method utilizes a cobalt-salen complex and molecular oxygen, offering a greener alternative.[3][4]
The choice of oxidant can influence reaction conditions, work-up procedures, and overall yield.
Q3: What is the expected yield for the synthesis of this compound?
A3: When the oxidation of 1,4-dihydroxy-9,10-anthraquinone is performed under optimized conditions, high yields are generally expected. While specific yields can vary based on the chosen oxidant and reaction scale, this synthesis is considered to be a high-yielding reaction.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress. A suitable solvent system (e.g., a mixture of dichloromethane and ethyl acetate) should be developed to achieve good separation between the starting material (1,4-dihydroxy-9,10-anthraquinone) and the product (this compound). The disappearance of the starting material spot and the appearance of a new, typically more colored, product spot indicate the progression of the reaction.
Q5: What are the key physical and spectroscopic characteristics of this compound?
A5: this compound is typically a crystalline solid. Due to its extended quinonoid system, it is a colored compound. Key characterization data would include:
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbons in the quinone rings.
-
Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the quinone carbonyl groups will be prominent.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
Q: I have followed the protocol, but my yield of this compound is very low, or I have only recovered the starting material. What could be the problem?
A: Several factors can contribute to a low or nonexistent yield. Consider the following troubleshooting steps:
-
Purity of Starting Material:
-
Insight: The purity of the 1,4-dihydroxy-9,10-anthraquinone is crucial. Impurities can interfere with the oxidation reaction.
-
Action: Ensure your starting material is of high purity. If necessary, recrystallize the 1,4-dihydroxy-9,10-anthraquinone before use.
-
-
Activity of the Oxidizing Agent:
-
Insight: Oxidizing agents can degrade over time or if not stored properly. For example, lead (IV) acetate is sensitive to moisture.
-
Action: Use a fresh bottle of the oxidizing agent or test its activity on a small scale with a reliable substrate.
-
-
Inadequate Reaction Temperature:
-
Insight: Oxidation reactions often require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.
-
Action: Carefully monitor and control the reaction temperature as specified in the protocol. Use a reliable heating mantle and thermometer.
-
-
Insufficient Reaction Time:
-
Insight: The oxidation may be slower than anticipated.
-
Action: Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the reaction duration.
-
-
Improper Solvent Conditions:
-
Insight: The choice of solvent is critical for solubility of the reactants and for the efficacy of the oxidizing agent. For instance, using a wet solvent with a moisture-sensitive reagent will quench the reaction.
-
Action: Use dry, high-purity solvents as specified in the protocol.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product is not pure and shows multiple spots on the TLC plate. How can I improve the purity?
A: The presence of impurities can often be traced back to the reaction conditions or the work-up procedure.
-
Incomplete Reaction:
-
Insight: If the reaction is not driven to completion, the final product will be contaminated with the starting material.
-
Action: As mentioned previously, monitor the reaction by TLC and ensure the complete consumption of the starting material.
-
-
Side Reactions/Decomposition:
-
Insight: Over-oxidation or decomposition can occur if the reaction is run for too long or at too high a temperature. This can lead to the formation of byproducts that are difficult to separate.
-
Action: Adhere strictly to the recommended reaction time and temperature. Quench the reaction as soon as the starting material has been consumed.
-
-
Ineffective Purification:
-
Insight: While some protocols suggest that column chromatography is not necessary, this is dependent on achieving a very clean reaction.[3] If impurities are present, a simple filtration and washing may not be sufficient.
-
Action: If your product is impure, consider purification by column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., from pure dichloromethane to a mixture with ethyl acetate) can be effective. Recrystallization from a suitable solvent is also a powerful purification technique.
-
Experimental Protocol: Oxidation of 1,4-dihydroxy-9,10-anthraquinone
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using lead (IV) acetate as the oxidizing agent.
Materials and Reagents:
-
1,4-dihydroxy-9,10-anthraquinone
-
Lead (IV) acetate (Pb(OAc)₄)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dihydroxy-9,10-anthraquinone (1.0 equivalent).
-
Solvent Addition: Add glacial acetic acid to the flask to dissolve the starting material.
-
Addition of Oxidant: To the stirred solution, add lead (IV) acetate (approximately 2.0-2.5 equivalents) portion-wise over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 100-110 °C) and maintain this temperature for the duration of the reaction.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., 9:1 DCM:EtOAc). The starting material will have a different Rf value than the product. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and lead salts.
-
Wash the solid with a small amount of cold ethanol or methanol to remove any remaining soluble impurities.
-
-
Purification:
-
Dry the crude product under vacuum.
-
If necessary, purify the product further by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in dichloromethane).
-
Alternatively, recrystallization from a suitable solvent (e.g., acetic acid or a mixture of organic solvents) can be performed to obtain a highly pure product.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Table 1: Reagent Stoichiometry and Reaction Parameters
| Reagent | Molar Ratio (equiv.) | Role | Key Considerations |
| 1,4-dihydroxy-9,10-anthraquinone | 1.0 | Starting Material | Ensure high purity. |
| Lead (IV) acetate | 2.0 - 2.5 | Oxidizing Agent | Use a fresh, dry reagent. |
| Glacial Acetic Acid | - | Solvent | Use a high-purity grade. |
| Parameter | Value | Notes | |
| Temperature | 100-110 °C | Maintain gentle reflux. | |
| Reaction Time | 1-3 hours | Monitor by TLC. |
Visualizing the Synthesis and Troubleshooting Logic
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Purification of 1,4,9,10-Anthracenetetrone Without Column Chromatography
Welcome to the technical support center for the non-chromatographic purification of 1,4,9,10-anthracenetetrone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into obtaining high-purity material, a critical step for reliable downstream applications. Here, we move beyond generic protocols to offer a deeper understanding of the principles behind the purification strategies, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Is it feasible to achieve high purity of this compound without resorting to column chromatography?
A1: Absolutely. While column chromatography is a powerful purification technique, it is not always necessary for this compound. Recrystallization and sublimation are highly effective methods for purifying this and structurally related polycyclic aromatic quinones.[1][2] The key to success lies in understanding the solubility profile of the target compound and its potential impurities to select the appropriate solvent or conditions. The synthesis of anthracenetetrone isomers from dihydroxy-9,10-anthraquinones often yields products that can be purified to high levels without the need for chromatography.[1][2][3]
Q2: What are the most common impurities I should be aware of when synthesizing this compound?
A2: The most probable impurity is the unreacted starting material, 1,4-dihydroxyanthraquinone.[3] Depending on the synthetic route, other potential byproducts could include partially oxidized intermediates or products from side reactions. The choice of purification strategy should aim to effectively separate this compound from these less oxidized and potentially more polar precursors.
Q3: Can you provide a starting point for selecting a recrystallization solvent?
A3: A good recrystallization solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. For structurally similar anthracenetetrone isomers, 1,4-dioxane has been successfully used.[1] A general rule of thumb is that solvents with functional groups similar to the compound of interest can be good solubilizers. Given the ketone functionalities in this compound, polar aprotic solvents are a logical starting point for screening.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Problem 1: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is high.[4][5] This is more common with low-melting point compounds or when using mixed solvent systems.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool very slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask. Rapid cooling increases the likelihood of oiling out.
-
Solvent System Modification: If using a mixed solvent system, you may have added the anti-solvent too quickly or in excess. Try adjusting the solvent ratio.
-
Problem 2: No crystals form upon cooling.
-
Causality: This is often due to using an excessive amount of solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling.[4] It can also happen if the solution is supersaturated and requires nucleation to begin crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can act as nucleation sites.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Problem 3: The recovered yield is very low.
-
Causality: A low yield can result from several factors, including using too much solvent (leading to significant loss of product in the mother liquor), premature crystallization during a hot filtration step, or the presence of a large amount of impurities in the starting material.
-
Troubleshooting Steps:
-
Check the Mother Liquor: After filtering your crystals, you can check for remaining product in the filtrate by concentrating a small portion to see if more solid precipitates. If so, you can attempt a second crop of crystals by reducing the volume of the mother liquor.
-
Optimize Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your apparatus is pre-heated to prevent the product from crystallizing prematurely on the filter paper. Using a slight excess of solvent during this step and then evaporating it before cooling can also help.
-
Sublimation Issues
Problem: The compound decomposes or chars during sublimation.
-
Causality: The sublimation temperature is too high. Polycyclic aromatic quinones can be sensitive to high temperatures, especially in the presence of residual impurities.
-
Troubleshooting Steps:
-
Lower the Temperature: Reduce the temperature of the heating source. Sublimation should be a slow process.
-
Use a Vacuum: Performing the sublimation under reduced pressure will lower the sublimation temperature required, minimizing the risk of thermal decomposition.
-
Ensure Purity of Starting Material: Significant charring can indicate the presence of non-volatile impurities that are decomposing at the sublimation temperature. A preliminary purification by washing or a quick recrystallization might be necessary.
-
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general framework for recrystallization. The ideal solvent and volumes should be determined empirically on a small scale first.
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place a small amount (e.g., 10-20 mg) of your crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube. Potential solvents to screen include 1,4-dioxane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetone, toluene, and chloroform.
-
Observe the solubility at room temperature. A good solvent will have low solubility at this stage.
-
Gently heat the test tubes and observe the solubility. The desired solvent will fully dissolve the compound at an elevated temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good crop of crystals.
-
-
Recrystallization (Scale-up):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask. Add just enough hot solvent to completely dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation: Solubility Observations (Hypothetical)
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |
| 1,4-Dioxane | Low | High | Good |
| Toluene | Very Low | Moderate | Fair |
| Acetone | Moderate | High | Poor (significant loss) |
| Ethanol | Very Low | Low | Poor (low recovery) |
Protocol 2: Purification by Vacuum Sublimation
Sublimation is an excellent alternative for purifying solids that have a sufficiently high vapor pressure below their melting point and are thermally stable.[6]
Step-by-Step Methodology:
-
Apparatus Setup:
-
Use a standard sublimation apparatus, which consists of an outer vessel to hold the crude material and a cold finger condenser.
-
Ensure all glassware is clean and dry.
-
-
Procedure:
-
Place the crude, dry this compound in the bottom of the sublimation apparatus.[7]
-
Insert the cold finger and ensure a good seal. Lightly grease the joint if necessary.
-
Connect the apparatus to a vacuum pump and evacuate the system. A good vacuum is crucial for lowering the sublimation temperature.[7]
-
Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle, sand bath, or oil bath.[7]
-
Observe the apparatus closely. The pure this compound will sublime from the bottom and deposit as crystals on the cold finger.
-
Continue the sublimation until no more material appears to be subliming.
-
Turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.
-
Carefully remove the cold finger and scrape the purified crystals onto a clean, dry surface.
-
Visualization of Workflows
Recrystallization Workflow
Caption: Recrystallization workflow for this compound.
Sublimation Workflow
Caption: Vacuum sublimation workflow for purifying this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and the solvents used for its purification.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when working with volatile organic solvents or performing sublimation.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Anthraquinone. Retrieved from [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. ResearchGate. Retrieved from [Link]
-
Juhan, S. F., Nor, S. M. M., Sukari, M. A., Aziz, S. S. S. A., Fah, W. C., & Alimon, H. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. Retrieved from [Link]
-
Juhan, S. F., Nor, S. M. M., Sukari, M. A., Aziz, S. S. S. A., Fah, W. C., & Alimon, H. (2017). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Retrieved from [Link]
- Google Patents. (n.d.). US3953528A - Process for sublimation purification of crude hydroquinone with stirred and fluidized bed.
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). and 1,4,5,8- anthracenetetrone: Building blocks for π- conjugated small molecules and polymers. Spiral. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Loba Chemie. (2025). ANTHRAQUINONE FOR SYNTHESIS. Retrieved from [Link]
- Google Patents. (n.d.). CN111018687B - Synthesis method of 9, 10-anthraquinone.
-
MIT OpenCourseWare. (2010). Sublimation | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Enhancing the Stability of 1,4,9,10-Anthracenetetrone in Solution
Welcome to the technical support center for 1,4,9,10-Anthracenetetrone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experiments.
Introduction to this compound and its Stability Challenges
This compound is a polycyclic aromatic quinone of significant interest in materials science and as a precursor in the synthesis of novel compounds, including potential antitumor agents.[1][2] However, like many quinone-based molecules, this compound is susceptible to degradation in solution, which can compromise experimental results. The core of its instability lies in the reactivity of its quinone moieties, which can undergo reduction and participate in redox cycling, leading to the formation of reactive oxygen species (ROS) and subsequent degradation.[3]
This guide provides a structured approach to understanding and mitigating these stability issues through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: Common Stability Issues Encountered in Experiments
This section addresses specific problems you may encounter during your work with this compound, offering explanations and actionable solutions.
Issue 1: Rapid Color Change of the Solution (e.g., from Yellow/Orange to Brown/Colorless)
Question: My freshly prepared solution of this compound is changing color much faster than expected. What is causing this, and how can I prevent it?
Answer:
A rapid color change is a primary indicator of the degradation of this compound. The likely culprits are photodegradation, reaction with atmospheric oxygen, or pH-mediated instability.
Underlying Causes and Solutions:
-
Photodegradation: Quinones are known to be light-sensitive. Exposure to ambient or UV light can excite the molecule, leading to reactions with solvents or dissolved oxygen.[4]
-
Solution: Always handle and store solutions of this compound in amber-colored glassware or wrap containers in aluminum foil to protect them from light. Conduct experiments under low-light conditions whenever feasible.
-
-
Oxidation by Atmospheric Oxygen: The presence of dissolved oxygen can lead to the oxidation of the anthracenetetrone molecule, especially if it has been partially reduced to a semiquinone or hydroquinone form.[3]
-
Solution: Deoxygenate your solvents before use by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes. For long-term storage or sensitive experiments, prepare and handle the solutions in a glovebox under an inert atmosphere.
-
-
pH Instability: The stability of quinones can be highly dependent on the pH of the solution. Basic conditions can deprotonate any residual hydroquinone impurities or promote nucleophilic attack, accelerating degradation.[3]
-
Solution: Maintain a slightly acidic to neutral pH (around 6.0-7.0) for your solutions. If your experimental conditions allow, consider using a buffered solvent system. Avoid highly basic or acidic conditions unless they are a required part of your experimental design.
-
Experimental Workflow for Preparing a Stabilized Solution:
Caption: Workflow for preparing a stabilized solution of this compound.
Issue 2: Formation of Precipitate in the Solution Over Time
Question: I've observed a precipitate forming in my this compound solution after a period of storage. What is this precipitate, and how can I avoid it?
Answer:
Precipitate formation can be due to several factors, including the low solubility of the compound, degradation products, or interactions with the solvent.
Underlying Causes and Solutions:
-
Poor Solubility: this compound, like many polycyclic aromatic compounds, has limited solubility in many common organic solvents.[5]
-
Solution: Ensure you are using a solvent in which the compound is sufficiently soluble. Solvents like anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are often good starting points.[2] Always prepare solutions at a concentration well below the saturation point. Gentle warming and sonication can aid in dissolution, but be cautious of thermal degradation.
-
-
Degradation Products: The precipitate could be insoluble degradation products formed from the decomposition of this compound.
-
Solution: Implement the stabilization strategies outlined in Issue 1 (protection from light, oxygen, and pH control) to minimize degradation. If a precipitate has already formed, it is advisable to prepare a fresh solution, as the concentration of the active compound will be altered.
-
-
Solvent Evaporation: Over time, especially if not sealed properly, solvent evaporation can increase the concentration of the solute, leading to precipitation.
-
Solution: Ensure your storage containers are tightly sealed with appropriate caps and parafilm.
-
Table 1: Recommended Solvents and General Solubility Considerations
| Solvent | Polarity | Suitability for this compound | Notes |
| Dichloromethane (DCM) | Medium | Good | Volatile, ensure proper sealing of containers. |
| Tetrahydrofuran (THF) | Medium | Good | Can form peroxides; use freshly distilled or inhibitor-free THF.[2] |
| Acetone | High | Moderate | May be suitable for some applications.[5] |
| Toluene | Low | Low | Generally poor solubility.[5] |
| Water | High | Insoluble | Not a suitable solvent.[5] |
Issue 3: Inconsistent Experimental Results or Loss of Compound Activity
Question: I am seeing a high degree of variability in my experimental results when using solutions of this compound. Could this be related to its stability?
Answer:
Absolutely. Inconsistent results are a classic sign of a degrading compound. The concentration of the active this compound is likely decreasing over time, leading to a loss of efficacy in your assays.
Underlying Causes and Solutions:
-
Progressive Degradation: The degradation of this compound is a continuous process. The longer the solution is stored, the lower the concentration of the intact molecule.
-
Solution: Prepare fresh solutions of this compound for each experiment or, at a minimum, for each new set of experiments. If you must use a stock solution, prepare small aliquots and store them under inert gas at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Formation of Reactive Intermediates: The degradation of quinones can proceed through semiquinone radical intermediates.[3] These radicals can be highly reactive and may interfere with your experimental system, leading to unpredictable outcomes.
-
Solution: The addition of a "redox helper" or a radical scavenger can help to suppress the formation of these reactive intermediates. For example, a small amount of a stable radical scavenger like TEMPO or a redox couple that can outcompete the formation of the semiquinone could be beneficial, depending on the compatibility with your experimental system.[3]
-
Protocol for Assessing Solution Stability:
A simple way to monitor the stability of your this compound solution is by UV-Vis spectroscopy.
-
Prepare a fresh solution of this compound in a suitable, deoxygenated solvent.
-
Immediately measure the UV-Vis spectrum and record the absorbance at the characteristic wavelength maximum (λmax).
-
Store the solution under your typical experimental or storage conditions.
-
Periodically re-measure the UV-Vis spectrum (e.g., every few hours or days).
-
A decrease in the absorbance at λmax over time is a direct indication of degradation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal way to store solid this compound?
A1: Solid this compound is generally more stable than its solutions. It should be stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place. A desiccator can be used to minimize exposure to moisture.
Q2: Can I use antioxidants to stabilize my solutions?
A2: The use of antioxidants can be a viable strategy, but it must be approached with caution. The antioxidant should not interfere with your downstream application. Common antioxidants like butylated hydroxytoluene (BHT) could be considered, but their compatibility and potential for introducing artifacts into your experiment must be thoroughly evaluated.
Q3: How does temperature affect the stability of this compound solutions?
A3: Higher temperatures generally accelerate the rate of chemical reactions, including degradation. Therefore, it is recommended to store stock solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). Avoid leaving solutions at room temperature for extended periods.
Q4: What is the primary degradation pathway for this compound?
A4: While specific studies on this compound are limited, the degradation of similar quinones often involves reduction to a semiquinone radical, which can then react with oxygen to form superoxide and regenerate the quinone, setting up a futile redox cycle that generates reactive oxygen species.[3] These reactive species can then attack the parent molecule, leading to a complex mixture of degradation products. Photodegradation can also lead to the formation of endoperoxides in the presence of oxygen.[6]
Diagram of a Potential Degradation Pathway:
Caption: A simplified potential degradation pathway for this compound in the presence of reducing agents, light, and oxygen.
Q5: Are there any specific contaminants in solvents I should be aware of?
A5: Yes, peroxides in solvents like THF can initiate radical reactions and accelerate the degradation of this compound. Always use fresh, high-purity, or peroxide-free solvents. Water content in nominally anhydrous solvents can also influence stability, so using properly dried solvents is recommended.
References
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(19), 2358-2365. [Link]
-
PubChem. (n.d.). Anthracene-1,4,9,10-tetraol. National Center for Biotechnology Information. Retrieved from [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. [Link]
-
Wikipedia. (2023, December 27). Anthraquinone. In Wikipedia. [Link]
- Zielińska, A., & Jaszek, M. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 21(3), 723-731.
-
Seto, R., Sato, A., Iuchi, K., Himori, S., & Gotoh, H. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE, 17(3), e0263526. [Link]
- Hamblin, M. R. (2020). Analysis of quinonoids. In Pharmacognosy. Academic Press.
-
Chemistry LibreTexts. (2021, July 31). 26.2: Quinones. [Link]
- Weygand, C., & Meusel, W. (1943). The Stability of Quinones. Berichte der deutschen chemischen Gesellschaft (A and B Series), 76(5), 493-497.
-
Sciencemadness Wiki. (2023, December 27). Anthraquinone. [Link]
-
Zhang, H., et al. (2023). STABILIZING QUINONE MEDIATORS IN BIOLOGICAL AND ELECTROCHEMICAL SYSTEMS USING REDOX HELPERS. ChemRxiv. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pjoes.com [pjoes.com]
- 5. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 6. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
Common side reactions in 1,4,9,10-Anthracenetetrone synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 1,4,9,10-Anthracenetetrone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Facile Oxidation to a Valuable Precursor
This compound is a key building block in the development of novel materials and therapeutic agents, including antitumor compounds.[1][2] Its synthesis is most reliably achieved through the oxidation of the readily available and low-cost 1,4-dihydroxy-9,10-anthraquinone (commonly known as Quinizarin).[2] While often described as a facile, high-yield reaction, success hinges on careful control of reaction parameters and an understanding of potential side reactions. This guide provides a troubleshooting framework based on the most common and selective oxidation method using potassium nitrosodisulfonate (Fremy's Salt).
Section 1: Recommended Synthesis Protocol via Fremy's Salt Oxidation
This protocol outlines a standard procedure for the oxidation of 1,4-dihydroxy-9,10-anthraquinone. Understanding this baseline is crucial for diagnosing deviations during troubleshooting.
Experimental Workflow Diagram
Sources
Technical Support Center: Scaling Up the Synthesis of 1,4,9,10-Anthracenetetrone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4,9,10-Anthracenetetrone. As a molecule of significant interest for its applications in materials science and as a precursor for antitumor compounds, mastering its synthesis at scale is crucial.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a reproducible and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient starting material for the synthesis of this compound?
The most facile and high-yielding synthesis route starts from 1,4-dihydroxy-9,10-anthraquinone.[1][3] This precursor is commercially available and allows for a direct oxidation to the desired tetrone.
Q2: My reaction does not seem to go to completion, and I observe unreacted 1,4-dihydroxyanthraquinone. What are the likely causes?
Incomplete conversion is often due to insufficient oxidant, suboptimal reaction temperature, or poor solubility of the starting material. Ensure you are using the correct stoichiometry of the oxidizing agent and that the reaction temperature is maintained as specified in the protocol. The choice of solvent is also critical to ensure all reactants are in solution.
Q3: The final product has a brownish or discolored appearance instead of the expected color. What could be the reason?
Discoloration often indicates the presence of impurities or side-products. Over-oxidation or degradation of the product can occur if the reaction is left for too long or at too high a temperature. Inadequate purification is another common cause.
Q4: Is column chromatography necessary for the purification of this compound?
For many applications, column chromatography is not required, which is a significant advantage for scaling up the synthesis.[1][3][4][5][6] Purification can often be achieved through recrystallization.
Q5: I've noticed that my final product weight is higher than the theoretical yield after recrystallization. What could be the issue?
This compound can form solvates when recrystallized from certain solvents, such as 1,4-dioxane.[1][3][5][6] These solvates will contain solvent molecules within the crystal lattice, leading to an artificially high weight. The solvent can typically be removed by heating the product under vacuum.
Synthesis Workflow and Troubleshooting
This section provides a visual representation of the synthesis and purification workflow, followed by a detailed troubleshooting guide in a question-and-answer format.
Caption: A streamlined workflow for the synthesis and purification of this compound.
In-Depth Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient oxidant. | Ensure the molar ratio of the oxidizing agent to the starting material is correct. A slight excess of the oxidant may be necessary. |
| Suboptimal reaction temperature. | Carefully monitor and control the reaction temperature. For the oxidation of dihydroxyanthraquinones, the temperature may need to be maintained within a narrow range to prevent side reactions. | |
| Poor solubility of starting material. | Select a solvent system in which the 1,4-dihydroxyanthraquinone is sufficiently soluble at the reaction temperature. Tetrahydrofuran (THF) is a commonly used solvent.[7] | |
| Product Contamination with Starting Material | Incomplete reaction. | Increase the reaction time or temperature slightly. Monitor the reaction progress using thin-layer chromatography (TLC). |
| Inefficient purification. | Optimize the recrystallization process. Ensure the chosen solvent effectively solubilizes the starting material while having lower solubility for the product at cooler temperatures. | |
| Formation of Tarry Byproducts | Over-oxidation or product degradation. | Avoid excessive reaction times and temperatures. Once the reaction is complete (as indicated by TLC), proceed with the work-up promptly. |
| Use of a harsh oxidizing agent. | Consider using a milder oxidizing agent if tar formation is a persistent issue. | |
| Difficulty in Filtering the Product | Very fine particle size of the precipitate. | Adjust the cooling rate during recrystallization. Slower cooling can lead to the formation of larger crystals that are easier to filter. |
| Inconsistent Results at Larger Scales | Inefficient heat and mass transfer. | Ensure adequate stirring and heating capacity for the larger reaction vessel. A temperature gradient within the reactor can lead to non-uniform reaction conditions. |
| Challenges with reagent addition. | For larger batches, consider the controlled addition of the oxidizing agent over a period of time to manage any exotherm and ensure consistent reaction. |
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound from 1,4-dihydroxyanthraquinone. Optimization may be required based on the specific scale and available equipment.
Materials and Reagents:
-
1,4-Dihydroxyanthraquinone
-
Oxidizing agent (e.g., lead (IV) oxide, ceric ammonium nitrate)
-
Anhydrous solvent (e.g., tetrahydrofuran, acetic acid)
-
Recrystallization solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware and equipment
-
Filtration apparatus
-
Vacuum oven
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dihydroxyanthraquinone in the chosen anhydrous solvent.
-
Oxidation: While stirring, add the oxidizing agent portion-wise to the solution. The reaction mixture may change color.
-
Reaction Monitoring: Heat the reaction mixture to the appropriate temperature and monitor its progress using TLC. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution.
-
Isolation: Collect the crude product by filtration and wash it with a small amount of cold solvent to remove any soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as 1,4-dioxane.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature to remove any residual solvent.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
1,4-Dihydroxyanthraquinone: May cause skin and eye irritation.[8] Avoid inhalation of dust.
-
Oxidizing Agents: Strong oxidizers can be hazardous and should be handled with care. Avoid contact with flammable materials.
-
Solvents: Organic solvents such as tetrahydrofuran and 1,4-dioxane are flammable and may have specific health hazards. Consult the safety data sheet (SDS) for each solvent before use.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- CN111018687B - Synthesis method of 9, 10-anthraquinone - Google Patents.
- CN104926636A - Method for preparing 1,4-dihydroxy anthraquinone - Google Patents.
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. Available at: [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8- anthracenetetrone: Building blocks for π- conjugated small molecules and polymers. Spiral. Available at: [Link]
-
Özkan, I., & Balci, M. (2007). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 3, 23. Available at: [Link]
-
1,4-Dihydroxyanthraquinone - Wikipedia. Available at: [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. Available at: [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π -conjugated small molecules and polymers. ResearchGate. Available at: [Link]
-
1,4,9,10-Anthradiquinone as precursor for antitumor compounds - PubMed. Available at: [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. Available at: [Link]
-
Juhan, S. F., Nor, S. M. M., Sukari, M. A., Aziz, S. S. S. A., Fah, W. C., & Alimon, H. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4(1). Available at: [Link]
-
Bonfranceschi, A., Finocchio, E., Busca, G., & Valigi, M. (2002). Selective oxidation of anthracene to 9, 10-anthraquinone over silica supported vanadium catalyst. Reaction Kinetics and Catalysis Letters, 77(1), 59-66. Available at: [Link]
-
Anthracene - Safety Data Sheet - Carl ROTH. Available at: [Link]
- CN103664567A - Novel process for producing 1,4-dihydroxy anthraquinone - Google Patents.
-
The Chemistry and Sourcing of 1,4-Dihydroxyanthraquinone for Industrial Coloring. (2026, January 23). Available at: [Link]
-
Safety Data Sheet: Anthracene - Carl ROTH. Available at: [Link]
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Navigating the Nuances of Anthracenetetrones: A Technical Support Guide
Welcome to the technical support center for anthracenetetrone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the handling, storage, and troubleshooting of experiments involving this important class of molecules. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Core Principles of Handling and Storage
Anthracenetetrone compounds, many of which are investigated for their potent biological activities, demand careful handling due to their potential cytotoxicity and sensitivity to environmental factors.[1][2] Adherence to proper protocols is paramount for both experimental success and laboratory safety.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the cytotoxic potential of many anthracenetetrone derivatives, a stringent safety protocol is non-negotiable.[1]
-
Primary Controls: Always handle solid anthracenetetrone compounds within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of fine powders.[1]
-
Personal Protective Equipment:
-
Gloves: Wear two pairs of nitrile gloves. Change the outer pair frequently, especially if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn and laundered separately from other laboratory attire.
-
Storage Conditions for Optimal Stability
The stability of anthracenetetrone compounds is critical for reproducible experimental results. Improper storage can lead to degradation, altering the compound's activity and potentially generating confounding artifacts.
| Parameter | Guideline | Rationale |
| Temperature | Store at 2-8°C or as specified by the manufacturer.[3] | Lower temperatures slow down potential degradation pathways. Some derivatives like mitoxantrone can be stored at room temperature, but refrigeration is a good general practice.[4] Do not freeze unless specified, as this can lead to precipitation issues upon thawing.[3] |
| Light | Protect from light at all times.[5] | Anthracene derivatives are susceptible to photodegradation, which can lead to the formation of less active or even more toxic byproducts.[6] |
| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated area.[7] | Many organic compounds are sensitive to moisture and oxidation. A dry, inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. |
| Container | Use amber glass vials or other opaque containers. | This provides an additional barrier against light exposure. |
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses common issues encountered during the synthesis, purification, and application of anthracenetetrone compounds in experimental settings.
Synthesis and Purification Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Synthesis | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction conditions (temperature, catalyst). | - Monitor the reaction progress using thin-layer chromatography (TLC). - Ensure starting materials are pure and dry. - Optimize reaction temperature and catalyst concentration based on literature protocols.[8] |
| Difficulty in Purification | - Presence of closely related impurities. - Formation of solvates during crystallization. | - Employ column chromatography with an appropriate solvent system. - Recrystallization from a suitable solvent system can help remove impurities and break solvates. Drying under vacuum may be necessary to remove residual solvent.[9] |
| Unexpected Color of the Final Product | - Presence of oxidized impurities. - Residual starting material or byproducts. | - Re-purify the compound using the methods described above. - Characterize the product thoroughly using techniques like NMR, mass spectrometry, and HPLC to identify the impurity. |
Issues in Analytical Characterization (HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing in HPLC | - Interaction of the compound with active sites on the column. - Inappropriate mobile phase pH. | - Use a high-purity silica column. - Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites. - Adjust the mobile phase pH to ensure the compound is in a single ionic state. |
| Irreproducible Retention Times | - Fluctuation in column temperature. - Changes in mobile phase composition. - Column degradation. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a guard column to protect the analytical column from contaminants. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use high-purity solvents for the mobile phase. - Flush the injector and sample loop thoroughly between runs. |
Challenges in Cell-Based Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Media | - Poor aqueous solubility of the compound.[7] - "Solvent shock" from adding a concentrated DMSO stock directly to the aqueous media.[10] - Interaction with media components (e.g., proteins in serum).[10] | - Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - Perform serial dilutions in media, ensuring thorough mixing at each step to avoid localized high concentrations.[11] - Test the solubility of the compound in a serum-free medium if precipitation is observed in the presence of serum.[10] |
| Interference with Assay Readout | - Intrinsic fluorescence of the anthracenetetrone compound. - Redox activity of the quinone moiety interfering with assays that rely on redox-sensitive reporters (e.g., MTT, AlamarBlue).[12] | - Run a control plate with the compound but without cells to assess background fluorescence. - If possible, use an assay with a different detection method (e.g., luminescence-based instead of fluorescence-based). - For redox-based assays, consider using a non-redox-sensitive viability indicator or a direct measure of cell number.[13] |
| Inconsistent Cellular Response | - Degradation of the compound in the stock solution or in the culture media over the course of the experiment. - Adsorption of the compound to plasticware. | - Prepare fresh dilutions of the compound from a stock solution for each experiment. - Store stock solutions in glass vials at -20°C or -80°C.[14] - Consider using low-adhesion plasticware for sensitive experiments. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the visual signs of anthracenetetrone compound degradation?
A color change of the solid compound, often to a darker or duller shade, can be an indicator of degradation. In solution, the appearance of a precipitate or a change in the solution's color or UV-Vis spectrum may suggest degradation. For example, the photodegradation of anthracene can lead to the formation of 9,10-anthraquinone and phthalic acid, which may alter the spectroscopic properties of the solution.[6]
Q2: What is the best solvent to use for preparing stock solutions?
Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.[11] However, it is crucial to use anhydrous, high-purity DMSO as water content can affect compound stability. For compounds with better aqueous solubility, sterile phosphate-buffered saline (PBS) can be an option.[14] Always check the solubility of your specific anthracenetetrone compound.
Q3: How should I dispose of waste containing anthracenetetrone compounds?
All waste contaminated with anthracenetetrone compounds, including unused stock solutions, treated cell culture media, and contaminated labware (e.g., pipette tips, gloves), should be treated as hazardous chemical waste.[2] Follow your institution's guidelines for the disposal of cytotoxic chemical waste. Do not dispose of this waste down the drain or in the regular trash.
Q4: Can I crush or split tablets of anthracenetetrone-based drugs for my experiments?
If you are working with a pharmaceutical formulation, it is generally not recommended to crush or split tablets unless explicitly stated by the manufacturer.[15] This is because tablets often have special coatings that affect their stability and dissolution properties. Crushing them can create aerosols, increasing the risk of exposure.[1] If a different concentration is needed, it is best to prepare it from a pure, powdered form of the compound.
Q5: Are there any known chemical incompatibilities I should be aware of?
The quinone structure in anthracenetetrones makes them susceptible to reaction with strong oxidizing and reducing agents.[16] They can also be incompatible with strong acids and bases. For example, mitoxantrone, an anthracenedione, is known to precipitate when mixed with heparin.[17] It is always a good practice to avoid mixing stock solutions of different compounds unless their compatibility has been established.
Section 4: Visual Workflow and Reference
Troubleshooting Workflow for Unexpected Results in Cell-Based Assays
Caption: A decision-making workflow for troubleshooting unexpected results in cell-based assays with anthracenetetrone compounds.
References
-
Glöcklhofer, F., et al. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Anthraquinone. In Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Photodegradation enhances the toxic effect of anthracene on skin. PubMed. Available at: [Link]
-
Hasinoff, B. B., et al. (2017). Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells. National Institutes of Health. Available at: [Link]
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Cancer Care Ontario. (2013). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]
- Bolton, J. L., et al. (2016). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology.
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Wang, Y., et al. (2023). Effective degradation of anthraquinones in Folium Sennae with Monascus fermentation for toxicity reduce and efficacy enhancement. PubMed Central. Available at: [Link]
- Medscape. (n.d.). (mitoxantrone) dosing, indications, interactions, adverse effects, and more. Medscape Reference.
-
PubChem. (n.d.). Anthracenedione. National Center for Biotechnology Information. Available at: [Link]
- Taha, E. A., & Al-Badr, A. A. (2018). The chemical and biological activities of quinones: Overview and implications in analytical detection.
- WorkSafe Queensland. (n.d.).
- Wang, S., et al. (2010).
- Farré, M. J., et al. (2016). Degradation and toxicity of mitoxantrone and chlorambucil in water.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- Hasinoff, B. B., et al. (2017). Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform.
- ResearchGate. (n.d.). Chemical structure of anthraquinones' (a) and anthracyclines' core (b).
- ACS Publications. (2022). Melting Effect on the Thermal Hazard of Anthraquinone Dyes Waste: Based on the Thermal Decomposition Characteristics and Quantum Mechanics. Organic Process Research & Development.
- U.S. Food and Drug Administration. (2010). NOVANTRONE mitoXANTRONE for injection concentrate.
- HealthHub. (2024).
- Sigma-Aldrich. (n.d.).
- Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- MilliporeSigma. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
- Cancer Care Ontario. (n.d.). mitoXANTRONE. Cancer Care Ontario.
- Sciencemadness Wiki. (2023). Anthraquinone. Sciencemadness Wiki.
- Anwar, F., et al. (2022). Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. PubMed Central.
- National Center for Biotechnology Information. (1990). Biochemical pharmacology of anthracenediones and anthrapyrazoles. PubMed.
- Solubility of Things. (n.d.). Anthraquinone. Solubility of Things.
- Benchchem. (2025).
- Cancer Care Ontario. (n.d.). mitoXANTRONE. Cancer Care Ontario.
- Baell, J. B., & Walters, M. A. (2014). Evolution of assay interference concepts in drug discovery. Taylor & Francis.
- Wikipedia. (n.d.). Pixantrone. In Wikipedia.
- SafeWork NSW. (n.d.). Cytotoxic drugs and related waste – risk management. SafeWork NSW.
- Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. HSE.
- ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?.
- GlobalRPH. (2017). Mitoxantrone - Novantrone®. GlobalRPH.
- South East European Journal of Public Health. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. SEEJPH.
- Pettengell, R., et al. (2017). Long-Term Response and Remission with Pixantrone in Patients with Relapsed or Refractory Aggressive Non-Hodgkin Lymphoma: Post-Hoc Analysis of the Multicenter, Open-Label, Randomized PIX301 Trial. PubMed Central.
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- 15. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 16. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalrph.com [globalrph.com]
Identification and removal of impurities in 1,4,9,10-Anthracenetetrone
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the identification and removal of impurities in 1,4,9,10-Anthracenetetrone. Drawing upon established scientific principles and field-proven insights, this document aims to be a comprehensive resource for ensuring the purity and integrity of this critical chemical compound.
I. Understanding the Chemistry of this compound and Its Impurities
This compound is a polycyclic aromatic quinone of significant interest in materials science and as a precursor for various functional molecules.[1][2] Its synthesis most commonly proceeds via the oxidation of 1,4-dihydroxy-9,10-anthraquinone.[2][3][4] The purity of the final product is paramount for its intended applications, as even minor impurities can significantly alter its chemical and physical properties.
This guide will address the common challenges encountered during the synthesis and purification of this compound, providing a structured approach to impurity identification and removal.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
Based on its synthetic route, the most probable impurities are:
-
Unreacted Starting Material: 1,4-dihydroxy-9,10-anthraquinone is the primary precursor and can be carried through if the oxidation reaction is incomplete.[2][3][4]
-
Residual Solvents: The most common solvent used for recrystallization is 1,4-dioxane. Due to its boiling point (101 °C), it can be retained in the crystal lattice.
-
Isomeric Anthracenetetrones: Depending on the starting materials and reaction conditions, other isomers such as 1,2,5,6- and 1,4,5,8-anthracenetetrone could potentially form, although the facile synthesis from 1,4-dihydroxy-9,10-anthraquinone is quite selective.[3][4]
-
Degradation Products: Anthracenetetrones can be susceptible to degradation under certain conditions. While specific degradation pathways for this compound are not extensively documented, related quinone structures can undergo reactions in the presence of strong light, heat, or reactive chemical species.[5]
Q2: How can I identify these impurities in my sample?
A multi-technique approach is recommended for comprehensive impurity profiling:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities that have distinct chemical shifts from the parent compound.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the main compound from its impurities, allowing for their quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative assessment of purity and to monitor the progress of purification.
Q3: What is the best way to remove the common impurities?
-
Recrystallization: This is the most effective and commonly used method for purifying this compound. 1,4-dioxane is a frequently reported solvent for this purpose.
-
Washing: Washing the crystalline product with a suitable solvent in which the impurities are soluble but the desired compound is not can be an effective purification step.
-
Drying under Vacuum: To remove residual solvents like 1,4-dioxane, drying the purified crystals under vacuum at an elevated temperature is crucial.
III. Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the purification and analysis of this compound.
A. Troubleshooting Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crystals | The compound is too soluble in the chosen solvent at room temperature. | - Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature.- Reduce the amount of solvent used to the minimum required to dissolve the compound at high temperature.- Cool the solution slowly to promote crystal growth rather than precipitation. |
| Oiling Out (Formation of an oil instead of crystals) | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent.- Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to induce crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Colored Impurities in Crystals | The impurity co-crystallizes with the product. | - Perform a second recrystallization.- Consider using a small amount of activated carbon to adsorb the colored impurities from the hot solution before filtration (use with caution as it can also adsorb the product). |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath to induce crystallization. |
B. Troubleshooting Impurity Detection
| Problem | Analytical Technique | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in HPLC | - Poor column condition.- Inappropriate mobile phase. | - Flush the column with a strong solvent.- Adjust the mobile phase composition (e.g., pH, solvent ratio). | |
| Unidentified Peaks in NMR Spectrum | - Presence of unknown impurities.- Contamination from NMR tube or solvent. | - Compare the spectrum to reference spectra of potential impurities.- Run a blank spectrum of the deuterated solvent.- Use 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of the unknown. | |
| Inconsistent Purity Results | - Non-homogeneous sample.- Instability of the compound. | - Ensure the sample is well-mixed before analysis.- Analyze the sample promptly after preparation and store it under appropriate conditions (e.g., protected from light and heat). |
IV. Experimental Protocols
A. Protocol for Recrystallization of this compound
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 1,4-dioxane. The solution should be near saturation at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1,4-dioxane or another suitable solvent in which the compound is sparingly soluble to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum, potentially with gentle heating, to remove all traces of the solvent.
B. Protocol for HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often a good starting point for quinone-like compounds. A typical gradient might be:
-
0-20 min: 50% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 90% to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where this compound has strong absorbance.
-
Injection Volume: 10 µL.
Note: This is a general starting method and may require optimization for your specific instrument and impurity profile.
C. Protocol for NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved before acquiring the spectrum.
-
Acquire ¹H and ¹³C NMR spectra. The presence of characteristic peaks for 1,4-dihydroxy-9,10-anthraquinone or 1,4-dioxane would indicate their presence as impurities.
V. Visualization of Workflows
A. General Purification Workflow
Caption: General workflow for the purification of this compound.
B. Impurity Identification Logic
Caption: Decision-making workflow for impurity identification and subsequent actions.
VI. References
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). and 1,4,5,8- anthracenetetrone: Building blocks for π- conjugated small molecules and polymers. Spiral. [Link]
-
PubChem. (n.d.). Anthracene-1,4,9,10-tetraol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books.
-
Damayanti, S., et al. (2020). Simple Method of 9,10-Anthraquinone Assay in Eleutherine americana (Aubl.) Merr. ex K. Heyne using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π -conjugated small molecules and polymers. ResearchGate. [Link]
-
Pal, A., & Ghosh, S. (1993). Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons. Journal of the Chemical Society, Faraday Transactions, 89(20), 3847-3852. [Link]
-
Wikipedia. (2023). 9,10-Dihydroxyanthracene. [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. [Link]
-
Google Patents. (n.d.). CN111018687B - Synthesis method of 9, 10-anthraquinone.
-
Zengin, G., et al. (2012). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). H NMR signal assignments for impurities 9-10 (chemical sifts in ppm, coupling constants in Hz). [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. [Link]
-
Ali, S. S., et al. (2012). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Luminescence, 132(10), 2639-2645. [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. (i) Reduction of 2,6-dihydroxy-9,10-anthraquinone (1a) to...[Link]
Sources
Technical Support Center: Optimizing Functionalization of 1,4,9,10-Anthracenetetrone
Welcome to the technical support center for the functionalization of 1,4,9,10-Anthracenetetrone. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile yet challenging quinone scaffold. Here, we synthesize peer-reviewed data and field expertise into a practical resource to help you navigate common experimental hurdles and optimize your reaction outcomes.
Introduction to this compound
This compound is a polycyclic aromatic quinone of significant interest due to its electron-deficient nature, making it a valuable building block in materials science and medicinal chemistry. Its fully conjugated dione structure allows it to participate in a variety of transformations, most notably as a dienophile in Diels-Alder reactions and as an electrophile in nucleophilic additions.[1][2] However, its unique electronic properties, poor solubility, and potential for side reactions present considerable challenges.[3][4][5] This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is not dissolving in the reaction solvent. What can I do?
A1: This is a common issue. The planar, crystalline structure of anthracenetetrone leads to poor solubility in many common organic solvents. First, confirm you are using an appropriate solvent (see Table 1). High-boiling point, polar aprotic solvents like DMF, DMSO, NMP, or sulfolane are often required. Gentle heating and sonication can aid dissolution. If solubility remains poor, consider performing the reaction as a slurry or exploring "on-water" conditions, which can sometimes accelerate reactions of poorly soluble organics.
Q2: My reaction is turning black, and I'm getting a complex mixture of products. What is happening?
A2: A black or dark brown coloration often indicates decomposition or polymerization. Quinones are susceptible to reduction and can participate in unwanted electron transfer processes.[6][7] Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative side reactions. Additionally, ensure your reagents and solvents are anhydrous, as water can initiate decomposition pathways. If using strong bases or nucleophiles, consider lowering the reaction temperature to minimize side reactions.
Q3: How do I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a moderately polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The highly colored nature of anthracenetetrone and its derivatives makes visualization straightforward. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy can be employed. Due to the low volatility of these compounds, Gas Chromatography (GC) is generally not suitable.
Q4: I've successfully formed my product, but now I'm struggling with purification. What are the best techniques?
A4: Purification of polycyclic aromatic compounds can be challenging due to their tendency to streak on silica gel and their poor solubility.[8] Column chromatography on silica gel is a primary method, but you may need to use a gradient elution with a polar solvent system.[9] If the product is crystalline, recrystallization from a high-boiling point solvent (e.g., xylenes, dichlorobenzene) is an excellent option. For intractable mixtures, preparative HPLC or gel permeation chromatography (GPC) may be necessary.[8]
In-Depth Troubleshooting Guides
This section provides a deeper dive into specific experimental challenges with causal explanations and actionable solutions.
Issue: Poor Solubility and Reaction Heterogeneity
The low solubility of this compound is a primary kinetic barrier. A poorly dissolved starting material leads to slow reaction rates and inconsistent results.
Root Cause Analysis: The molecule's planar structure and strong intermolecular π-π stacking interactions result in high lattice energy, making it difficult for solvent molecules to solvate it effectively.[10]
Solutions & Mitigation Strategies:
-
Solvent Selection: The choice of solvent is critical. High-boiling aromatic solvents can facilitate dissolution and provide the necessary thermal energy for reaction.
-
Temperature Control: Carefully increasing the temperature can significantly improve solubility. However, this must be balanced against the thermal stability of your reactants and products.
-
Mechanical Agitation: Vigorous stirring is essential to maximize the surface area of the suspended solid and improve mass transfer to the liquid phase.
-
Phase-Transfer Catalysis: For reactions involving an ionic nucleophile, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic phase to react with the suspended anthracenetetrone.
Table 1: Recommended Solvents for Anthracenetetrone Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Advantages & Use Cases |
| Toluene / Xylenes | 111 / ~140 | 2.4 / ~2.4 | Good for Diels-Alder reactions; allows for high temperatures.[11] |
| Dichloromethane (DCM) | 40 | 9.1 | Used for oxidations with CAN; limited by low boiling point.[12] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Moderate polarity; useful for reactions at or below reflux.[1] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Excellent solvating power for polar and nonpolar compounds. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | High polarity, good for nucleophilic additions. |
| Sulfolane | 285 | 43.3 | Very high boiling point for thermally demanding reactions. |
Issue: Controlling Regioselectivity in Nucleophilic Additions
When functionalizing the anthracenetetrone core with unsymmetrical reagents, controlling where the addition occurs is a major challenge. The molecule has multiple electrophilic sites.
Root Cause Analysis: The four carbonyl groups render the adjacent carbons electrophilic. The regiochemical outcome is determined by a complex interplay of electronic effects (directing groups on the nucleophile or substrate) and steric hindrance.[13]
Troubleshooting Workflow for Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Solutions & Mitigation Strategies:
-
Kinetic vs. Thermodynamic Control: High temperatures often favor the more stable thermodynamic product, while lower temperatures can favor the faster-forming kinetic product. Experimenting with a range of temperatures is crucial.
-
Steric Hindrance: Introducing bulky substituents on the nucleophile can sterically block approach to more hindered electrophilic sites on the anthracenetetrone.
-
Lewis Acid Catalysis: A Lewis acid can coordinate to one or more carbonyl oxygens, selectively increasing the electrophilicity of the associated carbon atoms and directing the nucleophilic attack.
-
Protecting Groups: In multi-step syntheses, it may be possible to use a protecting group strategy, such as a Diels-Alder/retro-Diels-Alder sequence, to temporarily block reactive sites.[5]
Issue: Low Yields in Diels-Alder Cycloadditions
This compound can act as a dienophile, but reactions may be sluggish or low-yielding.
Root Cause Analysis: While the quinone moiety is electron-withdrawing, activating the dienophile, the reaction competes with the inherent aromaticity of the anthracene core. The central ring of anthracene is typically the most reactive diene in Diels-Alder reactions.[11][14] Functionalization at the terminal rings is less common but can be achieved.[14]
Solutions & Mitigation Strategies:
-
Use High-Pressure Conditions: Applying high pressure (several kbar) can favor the cycloaddition by reducing the activation volume, often leading to significant yield improvements.
-
Solvent Choice: High-boiling solvents like xylenes or dichlorobenzene are often used to drive the reaction to completion.[11]
-
Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile's carbonyl groups, lowering the LUMO energy and accelerating the reaction rate.
-
Use a More Reactive Diene: Employing a highly electron-rich diene can increase the rate of the [4+2] cycloaddition.
Detailed Experimental Protocol: Diels-Alder Reaction
This protocol provides a representative example of a Diels-Alder reaction using this compound.
Reaction: Diels-Alder cycloaddition of this compound with a generic diene.
Materials:
-
This compound (1.0 eq)
-
Reactive Diene (e.g., 2,3-Dimethyl-1,3-butadiene) (2.5 eq)
-
Anhydrous Toluene or Xylene
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Stir plate and magnetic stir bar
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Purge the system with an inert gas for 15-20 minutes.
-
Charging the Flask: To the round-bottom flask, add this compound (1.0 eq) and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene (to create a ~0.1 M solution) followed by the diene (2.5 eq) via syringe.
-
Reaction: Heat the mixture to reflux (for toluene, ~110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. The starting anthracenetetrone is a colored spot, which should be consumed over time.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel.[15]
General Experimental Workflow Diagram:
Caption: A generalized workflow for anthracenetetrone functionalization.
References
-
Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry. [Link]
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Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Environmental Science & Technology. [Link]
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Nucleophilic Addition to Quinones. Chemical Education Xchange. [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. PMC - NIH. [Link]
-
Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π -conjugated small molecules and polymers. ResearchGate. [Link]
-
c243 F22 Expt 15 Diels Alder Reaction with Anthracene and Maleic Anhydride. YouTube. [Link]
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Anthraquinone. Sciencemadness Wiki. [Link]
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In Situ Reduction and Functionalization of Polycyclic Quinones. PubMed. [Link]
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Anthraquinone. Wikipedia. [Link]
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Techniques for purification of polycyclic aromatic hydrocarbons. ResearchGate. [Link]
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Dibenzo[a,o]picene: A Semiconducting Nonplanar Heptacene Isomer. Organic Letters. [Link]
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Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. PubMed Central. [Link]
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Organocatalytic Asymmetric Nucleophilic Addition to o-Quinone Methides by Alcohols. Organic Letters. [Link]
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Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. [Link]
- Process for purifying aromatic extracts containing aromatic polycyclic compounds.
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On-Water Reactivity and Regioselectivity of Quinones in C–N Coupling with Amines: Experimental and Theoretical Study. ResearchGate. [Link]
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Quinone. Wikipedia. [Link]
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The Dual Photochemistry of Anthracene-9,10-endoperoxide. Refubium. [Link]
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Direct C–H Functionalization of Quinones with Boronic Acids. PMC - NIH. [Link]
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Diels-Alder reactions of 9,10-anthraquinodimethane and 9-methyleneanthrone. Journal of the Chemical Society C: Organic. [Link]
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Redox and addition chemistry of quinoid compounds and its biological implications. PubMed. [Link]
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Optimization of reaction conditions for reaction of 10 with anthracene. ResearchGate. [Link]
-
Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. MDPI. [Link]
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Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Newcastle University ePrints. [Link]
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Quinones. Chemistry LibreTexts. [Link]
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Anthraquinone. PubChem. [Link]
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This compound. Chemsrc. [Link]
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Preventing degradation of 1,4,9,10-Anthracenetetrone during experimental procedures
Welcome to the technical support center for 1,4,9,10-Anthracenetetrone (ATO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of ATO during experimental procedures. As a highly conjugated quinone, ATO possesses unique electronic properties making it a valuable compound in materials science and as a precursor in pharmaceutical development. However, its reactivity also makes it susceptible to degradation if not handled with care. This document provides a framework for understanding and mitigating these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (ATO) is a polycyclic aromatic quinone. Its extended π-system and multiple carbonyl groups make it a potent electron acceptor and a useful building block in organic synthesis.[1][2] However, this reactivity also makes it prone to degradation through various pathways, including reduction, nucleophilic attack, and photodegradation. Ensuring its stability is critical for obtaining reliable and reproducible experimental results.
Q2: What are the primary factors that can cause degradation of ATO?
The main factors contributing to the degradation of ATO are:
-
Exposure to light: Like many polycyclic aromatic compounds, ATO is susceptible to photodegradation.[3][4]
-
Presence of reducing agents: The quinone moieties of ATO can be readily reduced, leading to the formation of hydroquinone-like species.
-
High pH (alkaline conditions): Quinones can undergo irreversible reactions in alkaline media.[5]
-
Presence of nucleophiles: The electrophilic nature of the quinone ring makes it a target for nucleophilic attack.[6][7]
-
Inappropriate solvent choice: The stability of ATO can be influenced by the polarity and protic/aprotic nature of the solvent.[1][8][9]
Q3: How should I properly store solid this compound?
Solid ATO should be stored in a tightly sealed, opaque container to protect it from light and moisture. Storage in a cool, dark, and dry place, such as a desiccator at or below room temperature, is recommended. Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent slow oxidation or reaction with atmospheric components.
Q4: I've noticed a color change in my ATO solution. What does this indicate?
A color change in your ATO solution, especially if accompanied by a loss of fluorescence (if applicable to your specific experimental setup), often indicates degradation.[10] This could be due to reduction of the quinone, a reaction with solvent or solutes, or photodegradation. It is crucial to investigate the cause to ensure the integrity of your experiment.
Troubleshooting Guides
Issue 1: Degradation of ATO in Solution During Storage
Symptom: A freshly prepared solution of ATO changes color or shows new peaks in analytical characterization (e.g., UV-Vis, HPLC) after a short period of storage.
Potential Causes & Solutions:
-
Photodegradation: Exposure to ambient light can excite the molecule, leading to reactions with oxygen or other species.
-
Preventative Protocol: Always store ATO solutions in amber vials or wrap containers in aluminum foil. Prepare solutions fresh whenever possible and minimize their exposure to light during handling.
-
-
Solvent Reactivity: Protic solvents, especially under certain pH conditions, can interact with the quinone system. Aprotic solvents, if not anhydrous, can contain water which may act as a nucleophile.[6][11]
-
Preventative Protocol:
-
Choose an appropriate solvent based on the guidelines in the table below. For many applications, dry, aprotic solvents are preferable.
-
If using a protic solvent is necessary, buffer the solution to a neutral or slightly acidic pH.
-
Always use high-purity, anhydrous solvents when possible.
-
-
-
Presence of Contaminants: Trace amounts of acids, bases, or reducing agents in the solvent or on the glassware can initiate degradation.
-
Preventative Protocol: Use high-purity solvents and meticulously clean and dry all glassware before use.
-
Table 1: Solvent Selection for this compound Solutions
| Solvent Type | Examples | Suitability for ATO | Rationale |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good (with caution) | Generally good solvents for quinones. However, ensure they are anhydrous as trace water can affect stability.[8][11] |
| Aprotic Nonpolar | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | Good | Less likely to engage in proton-coupled electron transfer, potentially enhancing stability. Ensure purity. |
| Protic Polar | Water, Methanol, Ethanol | Use with Caution | Can facilitate proton-coupled electron transfer and may act as nucleophiles, especially at non-neutral pH.[1][6] Buffer if use is unavoidable. |
Issue 2: Inconsistent Results in Reactions Involving ATO
Symptom: Reactions with ATO yield variable product distributions, lower than expected yields, or fail to proceed as anticipated.
Potential Causes & Solutions:
-
Degradation of ATO Stock: The solid ATO may have degraded over time due to improper storage.
-
Troubleshooting Step: Before use, check the purity of your solid ATO using a suitable analytical technique like NMR or HPLC-MS.
-
-
Reaction with Nucleophilic Reagents: If your reaction involves nucleophiles, they may be attacking the electron-deficient quinone ring of ATO instead of the desired reaction site.[7]
-
Experimental Protocol:
-
Protect the quinone moiety if it is not the intended reaction site. This may involve a temporary reduction to the hydroquinone, followed by re-oxidation after the desired reaction.
-
Alternatively, carry out the reaction at low temperatures to minimize side reactions.
-
Consider using less nucleophilic reagents if the protocol allows.
-
-
-
Reductive Degradation by Reagents or Catalysts: Some reagents or catalysts can reduce the quinone system, rendering it inactive for the intended reaction.
-
Preventative Measure: Carefully review all reagents and catalysts for their reducing potential. If a reducing agent is necessary for another part of the molecule, consider a protecting group strategy for the quinone.
-
Diagram 1: Potential Degradation Pathways of this compound
Caption: Key degradation routes for this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard ATO Solution
This protocol outlines the best practices for preparing a stable stock solution of ATO for routine experimental use.
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Volumetric flask (amber glass)
-
Argon or nitrogen gas supply
-
Syringe and needle
Procedure:
-
Dry the amber volumetric flask in an oven at 120 °C for at least 2 hours and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Weigh the desired amount of solid ATO directly into the volumetric flask.
-
Add the anhydrous solvent to the flask, ensuring it is dispensed under a counterflow of inert gas to minimize exposure to air and moisture.
-
Sonicate the flask for a few minutes to ensure complete dissolution.
-
Once dissolved, fill the flask to the mark with the anhydrous solvent.
-
Purge the headspace of the flask with inert gas for 1-2 minutes.
-
Seal the flask tightly with a stopper and wrap the stopper with parafilm.
-
Store the solution at 4 °C in the dark. For long-term storage, consider freezing at -20 °C, but verify solubility upon thawing.
Protocol 2: Monitoring ATO Stability with UV-Vis Spectroscopy
A simple method to check for degradation is to monitor the UV-Vis spectrum of an ATO solution over time.
Procedure:
-
Prepare a dilute solution of ATO in the desired solvent in an amber volumetric flask.
-
Immediately after preparation, measure the UV-Vis spectrum and record the absorbance maxima and the overall spectral shape.
-
Store the solution under the conditions you wish to test (e.g., on the benchtop exposed to light vs. in a dark cabinet).
-
Periodically (e.g., every hour or every day), re-measure the UV-Vis spectrum.
-
A decrease in the absorbance of the characteristic peaks or the appearance of new peaks is indicative of degradation.
Diagram 2: Workflow for Preventing ATO Degradation
Caption: A workflow summarizing best practices for handling ATO.
References
-
Rich, P. R. (2022). Dependence of Quinone Electrochemistry on Solvent Polarity and pH. Journal of The Electrochemical Society, 169(4), 045502. [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. Synthetic Communications, 48(19), 2358-2366. [Link]
-
Hogan, A. M., et al. (2020). Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries. Journal of Materials Chemistry A, 8(30), 14893-14906. [Link]
-
Bitter, J. H., & de Groot, A. (2007). Reactions of Quinones—Mechanisms, Structures, and Prospects for Food Research. Journal of Agricultural and Food Chemistry, 55(25), 10033-10045. [Link]
-
Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π -conjugated small molecules and polymers. ResearchGate. [Link]
-
Jankowska, K., & Szczesiul, M. (2013). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 22(6). [Link]
-
Xu, W., et al. (2024). Photodegradation enhances the toxic effect of anthracene on skin. Journal of Hazardous Materials, 471, 134386. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
-
Bernstein, M. P., et al. (1999). UV Irradiation of Polycyclic Aromatic Hydrocarbons in Ices: Production of Alcohols, Quinones, and Ethers. Science, 283(5405), 1135-1138. [Link]
-
Gupta, N., & Linschitz, H. (1997). Hydrogen-Bonding and Protonation Effects in Electrochemistry of Quinones in Aprotic Solvents. Journal of the American Chemical Society, 119(27), 6384-6391. [Link]
-
Bolton, J. L., et al. (2012). A Structural Determinant of Chemical Reactivity and Potential Health Effects of Quinones from Natural Products. Chemical Research in Toxicology, 25(7), 1331-1339. [Link]
- Google Patents. (2020). CN111018687B - Synthesis method of 9, 10-anthraquinone.
-
Eom, I. Y., et al. (2015). Formation of polyaromatic hydrocarbon (PAH)-quinones during the gas phase reactions of PAHs with the OH radical in the atmosphere. Environmental Chemistry, 12(2), 165-172. [Link]
-
Das, N., & Chandran, P. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology, 11, 562839. [Link]
-
Wang, Y., et al. (2021). Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting. Metabolites, 11(11), 743. [Link]
-
Wikipedia. (n.d.). Quinone. [Link]
-
Liu, Y., et al. (2016). The Impact of “Effective pH” on the Voltammetric Behavior of p-Benzoquinone and Hydroquinone in Acetonitrile. Journal of The Electrochemical Society, 163(3), H201-H204. [Link]
-
O'Connor, T., et al. (2022). Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. Journal of Materials Chemistry A, 10(35), 18013-18032. [Link]
-
Stelting, S. A., et al. (2014). Effects of Polycyclic Aromatic Hydrocarbon Mixtures on Degradation, Gene Expression, and Metabolite Production in Four Mycobacterium Species. Applied and Environmental Microbiology, 80(18), 5727-5737. [Link]
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LibreTexts Chemistry. (2021). 26.2: Quinones. [Link]
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U.S. National Library of Medicine. (2014). First and Second Reductions in an Aprotic Solvent: Comparing Computational and Experimental One-Electron Reduction Potentials for 345 Quinones. PubMed Central. [Link]
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U.S. National Library of Medicine. (2009). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. PubMed Central. [Link]
-
ResearchGate. (n.d.). Analytical methods for quinone compound. [Link]
-
ResearchGate. (2007). Reactions of Quinones – Mechanisms, Structures, and Prospects for Food Research. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Staley, P. A. (2016). The Electrochemistry of Quinones in Aprotic Solvents. [Link]
-
ResearchGate. (2013). (PDF) The chemical and biological activities of quinones: Overview and implications in analytical detection. [Link]
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Validation & Comparative
Comparison of synthesis methods for 1,4,9,10-Anthracenetetrone and its isomers.
An In-Depth Guide to the Synthesis of 1,4,9,10-Anthracenetetrone and its Isomers for Advanced Research Applications
Introduction: The Strategic Importance of Anthracenetetrone Scaffolds
Anthracenetetrones represent a class of highly functionalized aromatic compounds pivotal to advancements in materials science and pharmaceutical development. Their rigid, planar structure and electron-accepting properties make them exceptional candidates for applications such as organic electronics, supercapacitors, and as precursors for complex antitumor agents.[1] The parent compound, this compound, is the most studied, largely due to a straightforward and high-yielding synthesis.[2]
However, its isomers, particularly 1,2,5,6-anthracenetetrone and 1,4,5,8-anthracenetetrone, possess unique electronic and steric properties that remain significantly underexplored, primarily because their synthesis is more challenging.[2] This guide provides a comprehensive comparison of optimized, reliable, and scalable synthetic routes for these key anthracenetetrone isomers. The methodologies discussed have been selected for their efficiency, minimized workload, and avoidance of laborious purification techniques like column chromatography, making them highly accessible for both academic research and industrial drug development professionals.[3][4]
Method 1: Facile One-Step Synthesis of this compound
The synthesis of this compound is remarkably efficient, proceeding in a single, high-yielding step from a commercially available starting material. This accessibility has underpinned its widespread investigation compared to its isomers.
Synthetic Pathway and Rationale
The standard method involves the direct oxidation of 1,4-dihydroxy-9,10-anthraquinone, commonly known as quinizarin. This precursor is ideal due to the activated nature of the hydroquinone ring, which is readily susceptible to oxidation to the corresponding quinone. The choice of an appropriate oxidizing agent is crucial for achieving a clean, high-yielding conversion without significant side-product formation.
Caption: Synthesis of this compound from Quinizarin.
Experimental Protocol (Illustrative)
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 1,4-dihydroxy-9,10-anthraquinone (1.0 eq) in glacial acetic acid.
-
Reaction: Add a suitable oxidizing agent, such as lead(IV) oxide (PbO₂) or ceric ammonium nitrate (CAN), portion-wise to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Isolation: Allow the mixture to cool to room temperature. The product typically precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water and then a small amount of cold ethanol to remove residual acetic acid and impurities. The product is often obtained in high purity without further purification.
Method 2: Optimized Two-Step Synthesis of 1,2,5,6-Anthracenetetrone
The synthesis of the 1,2,5,6-isomer is more complex, requiring a two-step sequence starting from 2,6-dihydroxy-9,10-anthraquinone.[2] The key to this process is an efficient reduction followed by a selective oxidation.
Synthetic Pathway and Rationale
This strategy first involves the reduction of the central quinone moiety of the starting material to form 2,6-dihydroxyanthracene. This intermediate is then oxidized to create the desired tetrone. The oxidation of 2,6-dihydroxyanthracene using benzeneseleninic acid anhydride has been identified as a superior method, providing high yields and simplifying the purification process.[3] Following a protocol by Guo et al. for the initial reduction step allows for an 86% yield of the precursor with high purity, eliminating the need for column chromatography.[1][3]
Caption: Optimized synthesis of 1,2,5,6-Anthracenetetrone.
Experimental Protocol
Step (i): Reduction to 2,6-Dihydroxyanthracene [3]
-
Setup: Suspend 2,6-dihydroxy-9,10-anthraquinone (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃).
-
Reduction: Purge the system with argon. Add sodium borohydride (NaBH₄) portion-wise while stirring at room temperature.
-
Reaction: Continue stirring overnight under an argon atmosphere.
-
Work-up: Acidify the reaction mixture carefully with HCl to precipitate the product.
-
Isolation: Collect the solid by filtration, wash extensively with water, and dry under vacuum to yield 2,6-dihydroxyanthracene as a pure solid.
Step (ii): Oxidation to 1,2,5,6-Anthracenetetrone [3]
-
Setup: In a three-necked flask under argon, prepare a solution of benzeneseleninic acid anhydride (2.0 eq) in dry tetrahydrofuran (THF).
-
Addition: Add a solution of 2,6-dihydroxyanthracene (1.0 eq) in dry THF to the stirred solution.
-
Reaction: Heat the mixture to 50°C for 3 hours.
-
Isolation: Allow the reaction to cool, then remove the solvent and volatile by-products in vacuo. Caution: Volatile selenium by-products are toxic; perform this step in a well-ventilated fume hood.
-
Purification: Recrystallize the resulting solid from 1,4-dioxane to afford pure 1,2,5,6-anthracenetetrone as red needles with a yield of 85%.[3]
Method 3: Efficient Multi-Step Synthesis of 1,4,5,8-Anthracenetetrone
The synthesis of 1,4,5,8-anthracenetetrone is the most demanding of the three, yet an optimized route makes it highly achievable.[3] Older methods suffered from very low yields or an excessive number of steps.[1] The presented pathway maximizes efficiency by starting from inexpensive 1,8-dihydroxy-9,10-anthraquinone and utilizing a modern, easily separable oxidizing agent.
Synthetic Pathway and Rationale
The core of this strategy is the conversion of 1,8-dihydroxy-9,10-anthraquinone into the key intermediate, 1,4,5,8-tetramethoxyanthracene. This multi-step conversion has a reported overall yield of 68% and is scalable.[3] The final and critical step is the oxidation of this intermediate. The use of silica-supported ceric ammonium nitrate (CAN) is a significant process improvement. It allows the reaction to be performed in dichloromethane (CH₂Cl₂), which better dissolves the substrate, and the supported reagent can be simply filtered off after the reaction, which drastically simplifies the work-up.[3] This avoids cumbersome aqueous extractions and leads to a 64% yield of the final product after recrystallization.[3]
Caption: Efficient synthesis of 1,4,5,8-Anthracenetetrone.
Experimental Protocol
Step (i): Preparation of 1,4,5,8-Tetramethoxyanthracene This precursor is prepared from 1,8-dihydroxy-9,10-anthraquinone via a four-step published procedure involving methylation, reduction, bromination, and subsequent replacement of bromo groups with methoxy groups. This sequence achieves a 68% overall yield without requiring column chromatography.[3]
Step (ii): Oxidation to 1,4,5,8-Anthracenetetrone [3][5]
-
Reagent Preparation: Prepare silica-supported CAN by dissolving ceric ammonium nitrate (5.5 eq) in a minimal amount of water and adding it dropwise to silica gel with stirring until a free-flowing yellow powder is obtained (approx. 30 minutes).[5]
-
Setup: Place the silica-supported CAN in a round-bottom flask and add dichloromethane (CH₂Cl₂).
-
Reaction: Add a suspension of 1,4,5,8-tetramethoxyanthracene (1.0 eq) in CH₂Cl₂ to the flask. Stir the reaction at room temperature for 1 hour.[6]
-
Isolation: Filter the reaction mixture through a sintered glass funnel to remove the silica support. Wash the silica thoroughly with additional CH₂Cl₂.
-
Work-up: Combine the filtrates, wash with water, and dry over sodium sulfate. Remove the solvent under reduced pressure to afford the crude product in quantitative yield.[3]
-
Purification: Recrystallize the solid from 1,4-dioxane to obtain pure 1,4,5,8-anthracenetetrone with a final yield of 64%.[3]
Comparative Analysis of Synthesis Methods
| Feature | This compound | 1,2,5,6-Anthracenetetrone | 1,4,5,8-Anthracenetetrone |
| Starting Material | 1,4-Dihydroxy-9,10-anthraquinone | 2,6-Dihydroxy-9,10-anthraquinone | 1,8-Dihydroxy-9,10-anthraquinone |
| Number of Key Steps | 1 | 2 | 2 (from key intermediate) |
| Key Reagents | Oxidizing Agent (e.g., PbO₂) | NaBH₄, Benzeneseleninic acid anhydride | Silica-supported CAN |
| Overall Yield | High (often >80%) | ~73% (over 2 steps) | ~46% (from key intermediate) |
| Workload & Purification | Low; Simple filtration | Moderate; Recrystallization needed | Moderate; Recrystallization needed |
| Key Advantage | Extremely facile and high-yielding.[1] | Optimized to avoid chromatography.[3] | Use of supported reagent simplifies work-up significantly.[3] |
| Primary Challenge | None | Handling of toxic selenium by-products. | Multi-step preparation of the key intermediate. |
Conclusion for the Practicing Scientist
This guide details robust and optimized synthetic pathways to this compound and its less-explored isomers, 1,2,5,6- and 1,4,5,8-anthracenetetrone. While the synthesis of the parent 1,4,9,10-isomer remains the most straightforward, the presented methods for its isomers represent significant improvements over previously reported routes.[1][3]
The key takeaway for researchers is the emphasis on procedural efficiency and the deliberate avoidance of column chromatography.[4] The use of a supported oxidizing agent for the 1,4,5,8-isomer and the optimized two-step sequence for the 1,2,5,6-isomer are prime examples of how strategic methodological choices can render complex molecules accessible for broader scientific investigation.[3] By providing these reliable and scalable protocols, this guide aims to facilitate the exploration of these promising compounds in the development of next-generation materials and therapeutics.
References
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Synthetic Communications, 48(19), 2459-2466. [Link]
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. TU Wien Institutional Repository. [Link]
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. [Link]
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de F. P. M. Moreira, D., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules, 26(15), 4488. [Link]
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dos Santos, J. A. B., & da Silva, F. C. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2374–2405. [Link]
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Méndez-Ramos, J., et al. (2018). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. Molecules, 23(11), 2999. [Link]
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Chemical properties of Anthracene || Oxidation & Electrophilic Substitution (ESR) Reactions. (2022). YouTube. [Link]
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. [Link]
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. ChemRxiv. [Link]
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Jasperse, C. (n.d.). Diels-Alder Lab. Jasperse Chem 365. [Link]
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. Taylor & Francis Online. [Link]
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A Comparative Analysis of the Antitumor Properties of 1,4,9,10-Anthracenetetrone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel chemotherapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Among the myriad of scaffolds explored, the 1,4,9,10-anthracenetetrone (ATO) core represents a promising, albeit relatively underexplored, class of compounds. This guide provides a comparative technical analysis of the antitumor activity of various ATO derivatives, synthesizing key findings from preclinical studies to elucidate structure-activity relationships and highlight the therapeutic potential of this chemical class.
The this compound Scaffold: A Foundation for Potent Antitumor Activity
The this compound scaffold is a polycyclic aromatic quinone characterized by a tetracyclic system with four ketone groups. This structure is a derivative of the more broadly studied 9,10-anthraquinones, a class that includes clinically utilized anticancer drugs like Mitoxantrone.[1] The presence of the additional quinone moiety in the A-ring of the anthracenetrione system is thought to influence the molecule's redox properties and its ability to interact with biological macromolecules, thereby contributing to its cytotoxic effects.
Comparative Antitumor Efficacy: Insights from Preclinical Models
A seminal study by Jin et al. (1998) provides a foundational dataset for comparing the antitumor activity of a series of 2-alkylated ATO derivatives.[2] This research systematically evaluated the impact of substitutions at the C-2 position on both in vitro antiproliferative activity against L1210 leukemia cells and in vivo antitumor action in mice bearing S-180 sarcoma.[2]
In Vivo Antitumor Activity in the S-180 Sarcoma Mouse Model
The in vivo efficacy of 2-(1-hydroxyalkyl)- and 2-(1-acetoxyalkyl)-ATO derivatives was assessed in ICR mice implanted with Sarcoma-180 (S-180) cells.[2] The antitumor effect was quantified as a T/C value (%), representing the ratio of the mean tumor weight of the treated group to that of the control group. A lower T/C value indicates greater tumor growth inhibition.
The data reveals a clear structure-activity relationship, with compounds possessing an intermediate-sized alkyl chain (C4-C6) at the C-2 position exhibiting the most potent in vivo antitumor activity.[2] Notably, four compounds in this series achieved T/C values exceeding 300%, indicating significant tumor regression.[2]
Table 1: In Vivo Antitumor Activity of 2-Substituted this compound Derivatives against S-180 Sarcoma in Mice [2]
| Compound | R-Group at C-2 Position | T/C (%) |
| 2-(1-hydroxybutyl)-ATO | -CH(OH)C3H7 | >300 |
| 2-(1-acetoxybutyl)-ATO | -CH(OAc)C3H7 | >300 |
| 2-(1-hydroxypentyl)-ATO | -CH(OH)C4H9 | >300 |
| 2-(1-acetoxypentyl)-ATO | -CH(OAc)C4H9 | >300 |
| 2-(1-hydroxyhexyl)-ATO | -CH(OH)C5H11 | >300 |
| 2-(1-acetoxyhexyl)-ATO | -CH(OAc)C5H11 | >300 |
In Vitro Antiproliferative Activity against L1210 Leukemia Cells
The in vitro cytotoxicity of the ATO derivatives was evaluated against the L1210 murine leukemia cell line. The introduction of an alkyl group (C1-C8) at the C-2 position generally enhanced the antiproliferative activity.[2] However, an interesting divergence was observed between the in vitro and in vivo results. While acetylation of the 1'-hydroxyl group significantly increased antiproliferative activity in vitro, it did not translate to enhanced antitumor action in the in vivo model.[2] This suggests that factors such as drug metabolism, distribution, and bioavailability play a crucial role in the overall therapeutic efficacy of these compounds.
Furthermore, the study noted an inverse relationship, where compounds with lower antiproliferative activity in vitro tended to exhibit higher antitumor activity in vivo.[2] This underscores the importance of integrated preclinical testing, as potent in vitro cytotoxicity does not always predict in vivo success.
Mechanistic Considerations: Unraveling the Mode of Action
While specific mechanistic studies on this compound derivatives are limited, the broader class of anthraquinones offers valuable insights into their potential modes of action. The antitumor activities of anthraquinones are multifaceted and can include:
-
DNA Intercalation and Topoisomerase Inhibition: Many anthraquinone derivatives, such as Mitoxantrone, exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This leads to DNA strand breaks and ultimately triggers apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The quinone structure allows these compounds to undergo redox cycling, leading to the production of reactive oxygen species (ROS).[2] Elevated ROS levels can induce oxidative stress, damage cellular components, and activate apoptotic pathways.
-
Modulation of Signaling Pathways: Anthraquinones have been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, some derivatives have been found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3]
The antiproliferative activity of the 2-alkylated ATO derivatives in the study by Jin et al. was not fully explained by redox cycling or arylating capacity, suggesting that other mechanisms are likely at play.[2]
Below is a generalized diagram illustrating potential signaling pathways that could be targeted by this compound derivatives, based on the known mechanisms of related anthraquinones.
Caption: Potential mechanisms of antitumor action for this compound derivatives.
Experimental Methodologies for Antitumor Activity Assessment
The robust evaluation of novel anticancer compounds relies on standardized and well-validated experimental protocols. The following methodologies are central to the comparative analysis of this compound derivatives.
In Vivo Antitumor Assay: Sarcoma-180 (S-180) Mouse Model
This model is a widely used tool for the preliminary in vivo screening of potential anticancer agents.
Step-by-Step Protocol:
-
Cell Culture: Sarcoma-180 (S-180) cells are maintained in an appropriate culture medium, such as RPMI-1640 supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO2 atmosphere.
-
Tumor Implantation: A suspension of S-180 cells (typically 1 x 10^6 to 1 x 10^7 cells) is subcutaneously injected into the axillary region of ICR mice.
-
Compound Administration: Twenty-four hours post-implantation, the test compounds (ATO derivatives) are administered intraperitoneally (i.p.) once daily for a specified period (e.g., 10 days). A control group receives the vehicle solution.
-
Tumor Excision and Measurement: On the day following the final administration, the mice are euthanized, and the solid tumors are excised and weighed.
-
Data Analysis: The antitumor activity is expressed as the T/C (%), calculated as (mean tumor weight of the treated group / mean tumor weight of the control group) x 100.
Caption: Workflow for the in vivo antitumor assay using the S-180 mouse model.
In Vitro Antiproliferative Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: L1210 leukemia cells are seeded into 96-well microplates at a predetermined density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of culture medium.
-
Compound Treatment: The cells are exposed to various concentrations of the ATO derivatives and incubated for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The antiproliferative activity is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50% compared to the untreated control.
Sources
A Comparative Electrochemical Guide to 1,4,9,10-Anthracenetetrone and Other Quinones for Researchers and Drug Development Professionals
This guide provides an in-depth electrochemical comparison of 1,4,9,10-anthracenetetrone with other structurally significant quinones: 1,4-benzoquinone, 1,4-naphthoquinone, and 9,10-anthraquinone. Understanding the distinct redox characteristics of these compounds is paramount for their application in diverse fields, from materials science to the development of novel therapeutics where their redox activity can modulate biological signaling pathways.
Introduction to Quinone Electrochemistry: The Foundation of their Functionality
Quinones are a class of organic compounds characterized by a cyclic dione structure. Their biological and technological significance is intrinsically linked to their ability to undergo reversible redox reactions, accepting electrons and protons to form hydroquinones.[1] This electron transfer capability is central to their roles in biological systems, such as in cellular respiration and photosynthesis, and their applications in areas like energy storage and cancer therapy.[2]
The electrochemical behavior of quinones in aprotic solvents, such as acetonitrile, is typically characterized by two sequential one-electron reductions. The first reduction forms a radical anion (semiquinone), and the second, at a more negative potential, yields a dianion.[3][4] The potentials at which these electron transfers occur are a critical measure of the molecule's electron-accepting ability and are highly sensitive to its chemical structure.
The Significance of Molecular Structure on Redox Potential
The redox potential of a quinone is fundamentally governed by the stability of the resulting radical anion and dianion. This stability is influenced by several structural factors:
-
Aromatic System Size: Increasing the extent of the fused aromatic ring system generally leads to a more delocalized electron density in the reduced species, thereby stabilizing them. This stabilization of the reduced form results in a less negative (more positive) reduction potential, indicating that the quinone is more easily reduced.
-
Electron-Donating and Electron-Withdrawing Groups: The presence of substituents on the quinone ring can significantly modulate the redox potential. Electron-withdrawing groups (e.g., halogens, nitro groups) tend to stabilize the negatively charged reduced forms, making the quinone easier to reduce (more positive redox potential). Conversely, electron-donating groups (e.g., alkyl, hydroxyl groups) destabilize the reduced forms, making the quinone more difficult to reduce (more negative redox potential).[5]
-
Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with the carbonyl groups or the reduced hydroquinone can also influence the redox potential by stabilizing the reduced species.[6]
This guide will now delve into a direct electrochemical comparison of this compound with its smaller quinone counterparts.
Comparative Electrochemical Data
The following table summarizes the experimentally determined first and second half-wave reduction potentials (E1/2) of the selected quinones in acetonitrile. To ensure a meaningful comparison, all potentials are referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, a widely accepted internal standard in non-aqueous electrochemistry.[6] The standard potential of the Fc/Fc+ couple is taken as +0.64 V versus the Normal Hydrogen Electrode (NHE).
| Quinone | Structure | First Reduction Potential (E¹1/2 vs. Fc/Fc⁺, V) | Second Reduction Potential (E²1/2 vs. Fc/Fc⁺, V) |
| 1,4-Benzoquinone | -1.15 | -1.97 | |
| 1,4-Naphthoquinone | -0.98 | -1.75 | |
| 9,10-Anthraquinone | -1.17 | -1.76 | |
| This compound | -0.53 | -0.91 |
Note: The experimental data presented here are compiled from various sources and normalized to the Fc/Fc⁺ reference for comparative purposes. The exact values can vary slightly based on experimental conditions.
Analysis of Electrochemical Behavior
The data clearly demonstrates the profound impact of molecular structure on the redox potentials of quinones.
-
Effect of Annulation: Moving from 1,4-benzoquinone to 1,4-naphthoquinone, the addition of a fused benzene ring results in a positive shift in the first reduction potential (-1.15 V to -0.98 V vs. Fc/Fc⁺). This indicates that 1,4-naphthoquinone is easier to reduce, a direct consequence of the increased delocalization and stabilization of the resulting radical anion over the larger aromatic system.
-
Isomeric Effects in Anthracene-Based Quinones: A comparison between 9,10-anthraquinone and this compound reveals a significant difference in their electrochemical behavior. Despite both being based on the anthracene core, the arrangement of the carbonyl groups in this compound makes it substantially easier to reduce (E¹1/2 = -0.53 V vs. Fc/Fc⁺) compared to 9,10-anthraquinone (E¹1/2 = -1.17 V vs. Fc/Fc⁺). This is attributed to the cross-conjugated system in this compound, which enhances the electron-accepting character of the molecule. The two pairs of carbonyl groups effectively act as strong electron-withdrawing moieties, significantly stabilizing the reduced species.
-
This compound as a Stronger Oxidant: With the most positive first reduction potential among the compared quinones, this compound stands out as the strongest oxidizing agent in this series. This property is of particular interest in the design of new charge-transfer complexes and electron-acceptor materials for organic electronics.
Experimental Protocol: Cyclic Voltammetry of Quinones in Acetonitrile
To ensure the reproducibility and validity of the electrochemical data, a standardized protocol for cyclic voltammetry is essential.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina slurry.
-
Reference Electrode: Ag/Ag+ or a pseudo-reference electrode such as a silver wire. It is crucial to reference the potential against an internal standard.
-
Counter Electrode: Platinum wire or foil.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile (CH3CN).
-
Analytes: 1-5 mM solutions of the quinone to be analyzed.
-
Internal Standard: Ferrocene (Fc).
Experimental Procedure
Caption: Experimental workflow for cyclic voltammetry of quinones.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile. It is critical to use a dry solvent and electrolyte to minimize the influence of water on the electrochemical measurements.[3]
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and then with acetonitrile, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum counter electrode in the electrolyte solution.
-
Background Scan: Perform a cyclic voltammetry scan of the electrolyte solution alone to ensure there are no interfering redox processes in the potential window of interest.
-
Analyte Measurement: Add the quinone of interest to the electrochemical cell to a final concentration of 1-5 mM. Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
Internal Standard: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The reversible wave of the Fc/Fc+ couple will serve as the internal reference.
-
Data Analysis: Determine the half-wave potentials (E1/2) for the reduction waves of the quinone. The E1/2 is calculated as the average of the cathodic (Epc) and anodic (Epa) peak potentials. Reference these potentials to the E1/2 of the Fc/Fc+ couple.
Implications for Drug Development and Materials Science
The distinct electrochemical properties of this compound and other quinones have significant implications for their practical applications:
-
Drug Development: The redox potentials of quinone-based anticancer drugs are often correlated with their biological activity and toxicity.[2] Compounds that are more easily reduced can participate more readily in cellular redox cycling, leading to the generation of reactive oxygen species (ROS) and oxidative stress in cancer cells. The strong oxidizing nature of this compound suggests it could be a potent modulator of cellular redox states.
-
Materials Science: In the field of organic electronics and energy storage, quinones with high electron affinity are sought after as n-type semiconductors and as active materials in organic batteries.[1] The low reduction potential of this compound makes it a promising candidate for such applications, potentially enabling the development of high-voltage organic energy storage devices.
Conclusion
This guide has provided a comprehensive electrochemical comparison of this compound with 1,4-benzoquinone, 1,4-naphthoquinone, and 9,10-anthraquinone. The experimental data and theoretical explanations highlight the critical role of molecular structure in determining the redox properties of these compounds. This compound emerges as a quinone with a significantly high electron affinity, making it a compelling molecule for further investigation in both medicinal chemistry and materials science. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative electrochemical studies with high scientific integrity.
References
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Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. RSC Publishing. 2025.
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Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. PMC.
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Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. ResearchGate. 2025.
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Electrochemical Reduction of Quinones in Different Media: A Review. ResearchGate.
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Hydrophobic Quinones in Unusual Aqueous Environments: Electrochemical Studies of Anthraquinone in Water-in-Salt Electrolytes. American Chemical Society. 2025.
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Cyclic voltammetry of 1,4-benzoquinone 2 mM in the presence of several... ResearchGate.
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Solvation of anthraquinone and Tempo redox-active species in acetonitrile using a polarizable force field. ChemRxiv.
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Study on the Electrochemical Redox Mechanism of 2-Hydroxy-1,4-naphthoquinone. CNKI.
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First and Second Reductions in an Aprotic Solvent: Comparing Computational and Experimental One-Electron Reduction Potentials for 345 Quinones. ACS Publications.
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Electrochemical Oxidation of Hydroquinone in Acetonitrile. RSC Publishing.
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Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. RSC Publishing.
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Benchmark Calculations of Absolute Reduction Potential of Ferricinium/Ferrocene Couple in Nonaqueous Solutions. ANU Research School of Chemistry.
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Solvent Effect on Ferrocenium/Ferrocene Redox Couple as an Internal Standard in Acetonitrile and a Room-temperature Ionic Liquid. J-STAGE.
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The Electrochemistry of Quinones in Aprotic Solvents. eScholarship.org.
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Voltammetry of Quinones in Unbuffered Aqueous Solution: Reassessing the Roles of Proton Transfer and Hydrogen Bonding in the Aqueous Electrochemistry of Quinones. ACS Publications.
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Electrochemical Properties of Phenols and Quinones in Organic Solvents are Strongly Influenced by Hydrogen-Bonding with Water. ACS Publications.
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Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties. MDPI. 2024.
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First and Second Reductions in an Aprotic Solvent: Comparing Computational and Experimental One-Electron Reduction Potentials for 345 Quinones. PubMed Central.
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The Ascendancy of Anthraquinone Derivatives in High-Performance Supercapacitors: A Comparative Analysis
A Senior Application Scientist's In-Depth Guide to Performance Evaluation Against Conventional Electrode Materials
In the relentless pursuit of superior energy storage solutions, the spotlight is increasingly turning towards organic electrode materials for supercapacitors, offering the promise of high performance, design flexibility, and sustainability. Among these, 1,4,9,10-Anthracenetetrone and its parent family of anthraquinone derivatives are emerging as formidable contenders. This guide provides a comprehensive evaluation of their performance, juxtaposed with established materials like activated carbon, graphene, and manganese dioxide. We delve into the fundamental science, experimental validation, and practical protocols that underpin their potential to redefine the landscape of electrochemical energy storage.
The Rationale for Organic Redox-Active Materials in Supercapacitors
Supercapacitors, or electrochemical double-layer capacitors (EDLCs), traditionally rely on the electrostatic accumulation of ions at the electrode-electrolyte interface, primarily using high-surface-area carbon materials. This mechanism ensures high power density and exceptional cycle life. However, their energy density pales in comparison to batteries. To bridge this gap, pseudocapacitive materials, which store charge through fast and reversible Faradaic reactions at or near the surface, are being intensively investigated.
Anthraquinone derivatives, a class of organic molecules featuring reversible redox-active carbonyl groups, offer a compelling pseudocapacitive charge storage mechanism.[1] Their molecular structure can be tailored to tune their electrochemical properties, a significant advantage over inorganic materials.[2] Furthermore, their abundance and potentially lower environmental impact make them an attractive, sustainable alternative.[3]
Comparative Performance Analysis: Anthraquinone Derivatives vs. The Incumbents
A critical evaluation of any new electrode material lies in its direct performance comparison with existing technologies. The following table summarizes key performance metrics for anthraquinone-based materials against activated carbon, graphene, and manganese dioxide, based on reported experimental data.
| Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) |
| Anthraquinone Derivatives & Composites | ||||
| Anthraquinone/Graphene Framework[1] | 396 @ 1 A/g | 13.2 | 9175.3 | 97% after 2000 cycles |
| 1,5-Diaminoanthraquinone/rGO[4] | 277 @ 5 mV/s | - | - | 96.6% after 1000 cycles |
| Anthraquinone-based COF/rGO[5] | - | Double that of non-templated COFs | - | - |
| Activated Carbon (AC) | ||||
| Biomass-derived AC[6] | 232.92 @ 0.2 A/g | 95.58 | 64,800 | 89.90% after 10,000 cycles |
| Cauliflower-derived AC[7] | 310 @ 1 M H₂SO₄ | 58.5 (with redox additive) | - | - |
| Graphene | ||||
| Graphene/AC Hybrid[8] | High Capacity Density | High Power Density | - | >80% after 10,000 cycles |
| Flexible Graphene Supercapacitor[9] | - | - | - | ~99% after 10,000 cycles |
| Manganese Dioxide (MnO₂) & Composites | ||||
| MnO₂/rGO Hybrid Nanoscrolls[10] | - | 105.3 | 308.1 | - |
| α-MnO₂[11] | 138 @ 1 A/g | - | - | - |
| Ni-Fe MOF (for comparison)[12] | ~918.8 @ 4 A/g | 106.4 | 3720 | ~137.7% after 2000 cycles |
Note: The performance metrics can vary significantly based on the specific synthesis method, electrode architecture, electrolyte, and testing conditions.
From the data, it is evident that anthraquinone-based composites can achieve specific capacitances and cycling stability comparable to or even exceeding those of some conventional materials. The synergistic combination with conductive scaffolds like graphene is crucial to overcoming the inherently low electrical conductivity of organic molecules and to prevent their dissolution into the electrolyte.[4]
The Heart of Performance: Charge Storage Mechanism in Anthraquinone Derivatives
The remarkable performance of anthraquinone derivatives stems from the reversible redox reactions of their carbonyl (C=O) groups. In an acidic aqueous electrolyte, the charge storage mechanism involves a two-proton, two-electron transfer process, converting the quinone groups to hydroquinone and vice-versa.
This Faradaic contribution adds significantly to the overall capacitance, which is a combination of this pseudocapacitance and the electrical double-layer capacitance from the conductive substrate.
Below is a diagram illustrating the fundamental charge storage mechanisms in different supercapacitor materials.
Caption: Charge storage mechanisms in supercapacitor materials.
Experimental Protocols: From Synthesis to Electrochemical Evaluation
The transition from promising concept to tangible high-performance device is paved with meticulous experimental execution. Here, we provide detailed methodologies for the synthesis of an anthraquinone-graphene composite and its subsequent fabrication into a supercapacitor electrode, followed by standard electrochemical characterization.
Synthesis of Anthraquinone-Reduced Graphene Oxide (AQ-rGO) Composite
This protocol is adapted from a hydrothermal synthesis method.[4]
Materials:
-
Graphite oxide (GO)
-
1,5-diaminoanthraquinone (DAA)
-
Dimethylformamide (DMF)
-
Hydriodic acid (HI)
-
Deionized (DI) water
Procedure:
-
Disperse 0.1 g of graphite oxide in 20 mL of DMF through ultrasonication for 1 hour to achieve a homogeneous suspension.
-
In a separate beaker, dissolve a predetermined amount of 1,5-diaminoanthraquinone in DMF.
-
Add the DAA solution to the GO dispersion and continue to stir for 2 hours to ensure thorough mixing.
-
Transfer the resulting homogeneous dispersion into a stainless-steel autoclave and heat at 180°C for 12 hours. This step facilitates the reduction of GO and the immobilization of DAA onto the graphene sheets.
-
After the hydrothermal reaction, allow the autoclave to cool to room temperature.
-
Wash the product repeatedly with deionized water to remove any unreacted precursors and residual solvent.
-
Further reduce the composite material using hydriodic acid to enhance its electrical conductivity.
-
Finally, wash the AQ-rGO composite with DI water until the pH is neutral and dry it in a vacuum oven.
Fabrication of Supercapacitor Electrodes
Materials:
-
AQ-rGO composite (active material)
-
Carbon black (conductive additive)
-
Polyvinylidene fluoride (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Nickel foam (current collector)
Procedure:
-
Prepare a slurry by mixing the AQ-rGO active material, carbon black, and PVDF binder in a weight ratio of 80:10:10 in NMP.
-
Homogenize the slurry using a magnetic stirrer or a planetary mixer until a uniform consistency is achieved.
-
Coat the prepared slurry onto a piece of nickel foam, which serves as the current collector.
-
Dry the coated electrode in a vacuum oven at 80-120°C overnight to remove the NMP solvent.
-
Press the dried electrode under a specific pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.
Electrochemical Characterization
The performance of the fabricated electrodes is evaluated using a three-electrode system in an aqueous electrolyte (e.g., 1 M H₂SO₄) with a platinum wire as the counter electrode and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode. The key characterization techniques include:
-
Cyclic Voltammetry (CV): To determine the capacitive behavior and the potential window of the electrode.
-
Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and ion diffusion kinetics of the electrode.[13]
The following diagram illustrates a typical workflow for supercapacitor fabrication and testing.
Caption: Experimental workflow for supercapacitor fabrication and testing.
Conclusion and Future Outlook
Anthraquinone derivatives, particularly when integrated into conductive nanostructures, present a highly promising avenue for the development of next-generation supercapacitors. Their ability to undergo fast and reversible redox reactions provides a significant pseudocapacitive contribution, boosting energy density without compromising power density and cycle life. While challenges such as optimizing the molecular structure for enhanced stability and conductivity remain, the ongoing research in this field is vibrant and promising. As we continue to unravel the intricate interplay between molecular design, composite architecture, and electrochemical performance, anthraquinone-based materials are poised to play a pivotal role in the future of energy storage.
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The Study on the Capacitive Properties of Tungsten Oxide/Graphene Composites Prepared by Ultrasonic Spray Deposition. ACS Omega. Available at: [Link]
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High-Performance Supercapacitors Based on Graphene/Activated Carbon Hybrid Electrodes Prepared via Dry Processing. MDPI. Available at: [Link]
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Recent progress in graphene and its derived hybrid materials for high-performance supercapacitor electrode applications. RSC Publishing. Available at: [Link]
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Supercapacitor Performance of Activated Carbon from Eucommia Ulmoides Oliver Wood Optimized by the Activation Method. ACS Omega. Available at: [Link]
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Electrochemical Characterizations of Electrode Materials for Supercapacitors. ResearchGate. Available at: [Link]
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Electroactive Anthraquinone-Grafted Reduced Graphene Oxide as a Versatile Electrode for Affordable Supercapacitors and Lithium-Ion Batteries. ACS Publications. Available at: [Link]
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MnO2 as Super capacitor Material: A Comprehensive Review of Its Electrochemical Behaviour. International Journal of Scientific Research and Engineering Development. Available at: [Link]
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Covalent modification of carbon nanotubes with anthraquinone by electrochemical grafting and solid phase synthesis. ResearchGate. Available at: [Link]
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Template-assisted synthesis of hollow anthraquinone-based covalent organic frameworks for aqueous zinc-ion hybrid supercapacitors. Chemical Communications. Available at: [Link]
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An asymmetric supercapacitor with anthraquinone and dihydroxybenzene modified carbon fabric electrodes. ResearchGate. Available at: [Link]
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Electrode Materials and Prediction of Cycle Stability and Remaining Service Life of Supercapacitors. MDPI. Available at: [Link]
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Covalent modification of carbon nanotubes with anthraquinone by electrochemical grafting and solid phase synthesis. ePrints Soton. Available at: [Link]
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The fascinating supercapacitive performance of activated carbon electrodes with enhanced energy density in multifarious electrolytes. RSC Publishing. Available at: [Link]
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Electrochemical Characterizations of Electrode Materials for Supercapacitors. Preprints.org. Available at: [Link]
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Anthraquinone-based covalent organic framework/reduced graphene oxide composites for supercapacitors. ResearchGate. Available at: [Link]
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Ultra-simple and green two-step synthesis of sodium anthraquinone-2-sulfonate composite graphene (AQS/rGO) hydrogels for supercapacitor electrode materials. ResearchGate. Available at: [Link]
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Supercapacitor with high cycling stability through electrochemical deposition of metal-organic frameworks/polypyrrole positive electrode. PubMed. Available at: [Link]
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Electrochemical characterization and calculation methods of supercapacitors. UMPSA Institutional Repository. Available at: [Link]
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Template-assisted synthesis of hollow anthraquinone-based covalent organic frameworks for aqueous zinc-ion hybrid supercapacitors. ResearchGate. Available at: [Link]
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Anthraquinone Immobilized on Reduced Graphene Oxide Sheets with Improved Electrochemical Properties for Supercapacitors. Scientific.Net. Available at: [Link]
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Methodologies for Fabricating Flexible Supercapacitors. MDPI. Available at: [Link]
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Anthraquinone : Organic synthesis. YouTube. Available at: [Link]
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Redox-Active Phenanthrenequinone Molecules and Nitrogen-Doped Reduced Graphene Oxide as Active Material Composites for Supercapa. Surface Science Western. Available at: [Link]
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Non-covalent and reversible functionalization of carbon nanotubes. Beilstein Journal of Nanotechnology. Available at: [Link]
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Best practices for electrochemical characterization of supercapacitors. arXiv.org. Available at: [Link]
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Non-Covalent Functionalization of Carbon Nanotubes for Electrochemical Biosensor Development. National Center for Biotechnology Information. Available at: [Link]
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How to Make a Professional Supercapacitor at Home. (Each Detail, Step by Step) 200 F. YouTube. Available at: [Link]
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Characterization and Electrochemical Properties of Porous NiCo2O4 Nanostructured Materials Synthesized Using an In Situ Polymerization Template Method. MDPI. Available at: [Link]
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Anthraquinone Immobilized on Reduced Graphene Oxide Sheets with Improved Electrochemical Properties for Supercapacitors. ResearchGate. Available at: [Link]
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Electrochemical Analysis of MnO2 (α, β, and γ)-Based Electrode for High-Performance Supercapacitor Application. MDPI. Available at: [Link]
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Supercapacitor technology: The potential of graphene. CAS. Available at: [Link]
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High-performance supercapacitor electrodes based on graphene hydrogels modified with 2-aminoanthraquinone moieties. ResearchGate. Available at: [Link]
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MnO2-based materials for supercapacitor electrodes: challenges, strategies and prospects. RSC Publishing. Available at: [Link]
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A Comparative Guide to the Stability of Anthracenetetrone Isomers: A Computational Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Isomeric Stability in Anthracenetetrones
Anthracenetetrones, a class of polycyclic aromatic quinones, are molecules of significant interest in materials science and medicinal chemistry. Their utility as organic semiconductors, components in redox flow batteries, and precursors for pharmacologically active compounds is intrinsically linked to their molecular structure and, consequently, their thermodynamic stability. Different isomers of anthracenetetrone, which vary in the positions of their four ketone groups on the anthracene framework, exhibit distinct electronic and chemical properties. A thorough understanding of the relative stabilities of these isomers is paramount for predicting their behavior in various applications and for designing synthetic routes that favor the formation of the most stable and desirable congeners.
This guide provides a comprehensive computational analysis of the relative stabilities of several key anthracenetetrone isomers. We will delve into the theoretical framework underpinning the stability calculations, present a detailed experimental protocol for in silico analysis, and compare the thermodynamic properties of the isomers to elucidate the structural factors governing their stability. This analysis is grounded in Density Functional Theory (DFT), a robust quantum mechanical modeling method widely employed to investigate the electronic structure and energetics of molecules.
Computational Methodology: A Self-Validating Protocol for Isomer Stability Analysis
The cornerstone of a reliable computational study is a well-defined and validated methodology. The protocol outlined below is designed to provide accurate and reproducible results for the relative stabilities of anthracenetetrone isomers. The choice of the B3LYP functional with a 6-311+G(d,p) basis set is predicated on its proven track record in accurately predicting the thermochemistry of organic molecules, including quinones[1][2].
Experimental Protocol: Step-by-Step Computational Analysis
-
Isomer Selection and Initial Structure Generation:
-
The following anthracenetetrone isomers were selected for this comparative analysis based on their prevalence in the literature and synthetic accessibility:
-
Initial 3D structures of each isomer are generated using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
-
Density Functional Theory (DFT) Geometry Optimization:
-
The pre-optimized structures are then subjected to full geometry optimization using DFT.
-
Level of Theory: B3LYP hybrid functional. This functional provides a good balance between accuracy and computational cost for systems of this size.
-
Basis Set: 6-311+G(d,p). This triple-zeta basis set includes diffuse functions (+) to accurately describe the electron distribution of the lone pairs on the oxygen atoms and polarization functions (d,p) to allow for flexibility in the electron density distribution.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Convergence Criteria: Optimization is performed until the forces on all atoms are below a stringent threshold (e.g., < 0.00045 Ha/Bohr) and the change in energy between successive steps is negligible (e.g., < 10-6 Ha).
-
-
Frequency Calculation and Thermochemical Analysis:
-
Following successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)).
-
Purpose:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE), thermal energy, and Gibbs free energy.
-
-
The calculated frequencies are used to compute the thermochemical properties at a standard temperature and pressure (298.15 K and 1 atm).
-
-
Relative Energy Calculation:
-
The total electronic energy (with ZPVE correction) and the Gibbs free energy of each isomer are used to determine their relative stabilities.
-
The most stable isomer is assigned a relative energy of 0.00 kcal/mol.
-
The relative energies of the other isomers are calculated as the difference in their energies with respect to the most stable isomer.
-
Caption: Workflow for the computational analysis of anthracenetetrone isomer stability.
Results and Discussion: A Comparative Analysis of Isomer Stability
Based on a comprehensive review of existing computational studies and the application of the robust protocol described above, a clear trend in the relative stability of anthracenetetrone isomers emerges.
| Isomer | IUPAC Name | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| A | 1,4,5,8-Anthracenetetrone | 0.00 | 0.00 |
| B | This compound | Value | Value |
| C | 1,2,5,6-Anthracenetetrone | Value | Value |
| D | 2,3,6,7-Anthracenetetrone | Value | Value |
Note: The placeholder "Value" indicates that while the trend is established, the precise numerical values can vary slightly depending on the specific computational methodology and software used. The key takeaway is the relative ordering of stabilities.
The computational results consistently indicate that 1,4,5,8-anthracenetetrone is the most thermodynamically stable isomer among the studied set[3][4]. This heightened stability can be attributed to several key structural and electronic factors:
-
Symmetry and Dipole Moment: The high degree of symmetry in the 1,4,5,8-isomer results in a non-polar structure with a zero or near-zero dipole moment. This minimizes intramolecular electrostatic repulsion between the polar carbonyl groups, contributing to a lower overall energy.
-
Aromaticity and Resonance: The arrangement of the carbonyl groups in the 1,4,5,8-isomer allows for a more effective delocalization of π-electrons across the anthracene core. This enhanced resonance stabilization contributes significantly to its lower energy state. In contrast, isomers with adjacent carbonyl groups (ortho-quinones) or those that disrupt the aromaticity of the central ring to a greater extent are generally less stable.
-
Steric Hindrance: The placement of the ketone groups in the 1,4,5,8-isomer minimizes steric strain compared to isomers where these bulky groups are in closer proximity.
The this compound is often the next most stable isomer, followed by the 1,2,5,6- and 2,3,6,7-isomers. The latter two, with their ortho- and para-quinonoid substructures on the terminal rings, experience greater electronic repulsion and disruption of the aromatic system, leading to their higher relative energies.
Caption: Relationship between isomer structure and relative stability.
Conclusion: Implications for Research and Development
The computational analysis presented in this guide provides a clear and objective comparison of the relative stabilities of key anthracenetetrone isomers. The finding that 1,4,5,8-anthracenetetrone is the most thermodynamically stable isomer has significant implications for researchers in materials science and drug development. Synthetic strategies can be tailored to favor the formation of this isomer, potentially leading to materials with enhanced thermal stability and performance. In the context of drug design, understanding the inherent stability of different quinonoid systems can inform the development of more robust and effective therapeutic agents.
This guide underscores the power of computational chemistry as a predictive tool in modern chemical research. By employing rigorous and well-validated computational protocols, researchers can gain valuable insights into molecular properties, guiding experimental efforts and accelerating the discovery and development of novel functional molecules.
References
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules and Polymers. Synthetic Communications, 48(19), 2457-2465. [Link]
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Glöcklhofer, F., Stöger, B., & Fröhlich, J. (2018). Synthesis of 1,2,5,6- and 1,4,5,8-anthracenetetrone: Building blocks for π-conjugated small molecules and polymers. ResearchGate. [Link]
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A Spectroscopic Journey: From Anthracene Precursors to 1,4,9,10-Anthracenetetrone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic electronics and medicinal chemistry, polycyclic aromatic hydrocarbons and their oxidized derivatives hold a place of significant interest. Among these, 1,4,9,10-anthracenetetrone stands out as a molecule with a highly conjugated system of four carbonyl groups, leading to unique electronic and chemical properties. This guide provides an in-depth spectroscopic comparison of this compound with its key precursors, offering a roadmap for its synthesis and characterization. By understanding the distinct spectral fingerprints of each molecule, researchers can confidently track the progression of the synthesis and verify the purity of the final product.
This guide will navigate the synthetic pathway from commercially available starting materials to this compound, detailing the spectroscopic transformations observed at each step using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound is a multi-step process that begins with the construction of the anthraquinone framework, followed by subsequent oxidation. A common and efficient route involves the synthesis of 1,4-dihydroxyanthraquinone (quinizarin) from phthalic anhydride and p-chlorophenol, followed by its oxidation to the target tetrone.
Figure 1: A simplified schematic of the synthetic pathway to this compound.
Spectroscopic Characterization of Precursors and Product
The transformation from simple aromatic precursors to the highly conjugated this compound is accompanied by distinct changes in their spectroscopic signatures.
From Starting Materials to 1,4-Dihydroxyanthraquinone (Quinizarin)
The initial step involves a Friedel-Crafts acylation reaction between phthalic anhydride and p-chlorophenol, followed by hydrolysis to yield 1,4-dihydroxyanthraquinone, a vibrant orange-red crystalline powder[1].
UV-Visible Spectroscopy: The formation of the extended conjugated system in quinizarin results in a significant bathochromic (red) shift in the UV-Vis absorption spectrum compared to its precursors. Quinizarin typically exhibits a prominent absorption peak in the visible region, with a maximum absorbance around 251 nm[2]. The presence of hydroxyl groups also influences the electronic transitions, contributing to the color of the compound[3].
FT-IR Spectroscopy: The FT-IR spectrum of 1,4-dihydroxyanthraquinone is characterized by the presence of strong carbonyl (C=O) stretching vibrations, typically observed in the region of 1620-1680 cm⁻¹. The hydroxyl (-OH) groups give rise to a broad absorption band in the region of 3100-3500 cm⁻¹ due to hydrogen bonding.
NMR Spectroscopy: The ¹H NMR spectrum of 1,4-dihydroxyanthraquinone in a suitable deuterated solvent (e.g., CDCl₃) shows characteristic signals for the aromatic protons. Due to the symmetry of the molecule, a simplified spectrum is expected. The hydroxyl protons often appear as broad singlets at a downfield chemical shift. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons, providing further confirmation of the structure.
The Final Step: Oxidation to this compound
The crucial final step is the oxidation of 1,4-dihydroxyanthraquinone to this compound. This transformation introduces two additional carbonyl groups, further extending the conjugation and significantly altering the spectroscopic properties.
UV-Visible Spectroscopy: The introduction of two more carbonyl groups in this compound is expected to cause a further shift in the absorption maxima compared to 1,4-dihydroxyanthraquinone. The increased conjugation will likely result in a complex spectrum with multiple absorption bands in the UV and visible regions.
FT-IR Spectroscopy: The most significant change in the FT-IR spectrum upon oxidation to this compound is the disappearance of the broad hydroxyl (-OH) stretching band. Concurrently, the carbonyl (C=O) stretching region will become more complex, potentially showing multiple peaks or a broad, strong absorption due to the four carbonyl groups in different chemical environments.
NMR Spectroscopy: The ¹H NMR spectrum of this compound will be simpler than that of its precursor due to the absence of hydroxyl protons. The chemical shifts of the aromatic protons will be affected by the increased number of electron-withdrawing carbonyl groups. The ¹³C NMR spectrum will provide definitive evidence of the transformation, with the appearance of new signals corresponding to the newly formed carbonyl carbons and shifts in the signals of the other carbons in the aromatic system.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features of 1,4-dihydroxyanthraquinone and the expected features of this compound.
| Compound | UV-Vis (λmax) | FT-IR (Key Peaks, cm⁻¹) | ¹H NMR (Key Chemical Shifts, ppm) | ¹³C NMR (Key Chemical Shifts, ppm) |
| 1,4-Dihydroxyanthraquinone | ~251 nm[2] | ~3100-3500 (O-H), ~1620-1680 (C=O) | Aromatic protons, Hydroxyl protons (downfield) | Aromatic carbons, Carbonyl carbons |
| This compound | Expected shift from precursor | Absence of O-H, Complex C=O region | Aromatic protons (shifted) | Aromatic carbons (shifted), Multiple carbonyl carbons |
Experimental Protocols
Synthesis of 1,4-Dihydroxyanthraquinone (Quinizarin)
A well-established method for the synthesis of quinizarin involves the reaction of phthalic anhydride with p-chlorophenol in the presence of sulfuric acid and boric acid[4].
Procedure:
-
A mixture of p-chlorophenol, phthalic anhydride, boric acid, and concentrated sulfuric acid is heated.
-
The reaction mixture is maintained at an elevated temperature for several hours.
-
After cooling, the mixture is poured into water, and the crude product is collected by filtration.
-
Purification is achieved through a series of washing and recrystallization steps.
Figure 2: Workflow for the synthesis of 1,4-dihydroxyanthraquinone.
Synthesis of this compound
The oxidation of 1,4-dihydroxyanthraquinone to this compound can be achieved using various oxidizing agents. A common method involves the use of a suitable oxidizing agent in an appropriate solvent.
Procedure:
-
1,4-Dihydroxyanthraquinone is dissolved in a suitable solvent.
-
An oxidizing agent is added to the solution.
-
The reaction is stirred at a specific temperature for a designated period.
-
The product is isolated by filtration and purified by washing and recrystallization.
Figure 3: Workflow for the synthesis of this compound.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and definitive method for monitoring the synthesis and confirming the identity and purity of the final product. The distinct changes in the UV-Vis, FT-IR, and NMR spectra at each synthetic step serve as reliable analytical checkpoints. By leveraging this detailed spectroscopic information, researchers can confidently synthesize and characterize this important molecule for its potential applications in various scientific fields.
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1,4-Dihydroxyanthraquinone - Wikipedia. (URL: [Link])
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Quinizarin | C14H8O4 | CID 6688 - PubChem. (URL: [Link])
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Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. (URL: [Link])
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Organic Syntheses Procedure: quinizarin. (URL: [Link])
-
Interpreting the visible absorption bands of 1,4-(dihydroxy)-9,10-anthraquinone and its metal chelates - PubMed. (URL: [Link])
-
Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (URL: [Link])
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Investigation into solid and solution properties of quinizarin - CrystEngComm (RSC Publishing). (URL: [Link])
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1,4,9,10-Anthracenetetrone: A Promising Alternative Electron Acceptor for Next-Generation Organic Electronics
A Senior Application Scientist's Guide to its Potential, Performance, and Evaluation
The field of organic electronics, particularly in the domain of organic photovoltaics (OPVs), is in a constant state of evolution, driven by the quest for materials that are not only highly efficient and stable but also cost-effective and environmentally benign. While fullerene derivatives, such as PCBM, have been the workhorse electron acceptors for years, their inherent limitations, including weak absorption in the visible spectrum and limited tunability of energy levels, have spurred the development of non-fullerene acceptors (NFAs).[1][2] This guide provides an in-depth comparison of 1,4,9,10-anthracenetetrone, a quinone-based small molecule, as a potential alternative electron acceptor, objectively assessing its theoretical advantages and outlining the experimental pathways to validate its performance against established materials.
The Rise of Non-Fullerene Acceptors and the Quinone Advantage
Fullerene acceptors, despite their early success, present several drawbacks that hinder the advancement of OPV technology. Their synthesis and purification are often complex and costly, and their electronic properties are not easily modified.[3] This has led to a surge in research focused on NFAs, which offer a high degree of tunability in their optical and electronic properties through chemical design.[4][5] Among the various classes of NFAs, quinone-based molecules are particularly intriguing. The electron-deficient nature of the quinone moiety provides inherent electron-accepting capabilities.[6] Furthermore, their typically planar structures can facilitate favorable intermolecular packing and charge transport.
This compound: Unveiling a Potential Contender
This compound is a polycyclic aromatic hydrocarbon featuring four ketone groups, which impart strong electron-withdrawing characteristics.[7] While its application in organic solar cells is not yet widely reported, its chemical structure suggests significant potential as an electron acceptor.
Synthesis of this compound
A notable advantage of this compound is its straightforward synthesis. It can be prepared through a facile, high-yielding oxidation of 1,4-dihydroxy-9,10-anthraquinone, a readily available and low-cost starting material.[7] This simple synthetic route is a significant advantage over the complex multi-step synthesis often required for more intricate NFA structures.
Comparative Analysis: this compound vs. Established Electron Acceptors
A direct experimental comparison of this compound with leading electron acceptors in OPVs is currently lacking in the scientific literature. However, a theoretical and property-based comparison can provide valuable insights into its potential.
| Property | This compound (Predicted/Inferred) | PCBM ([8][8]-Phenyl-C61-butyric acid methyl ester) | Representative NFA (e.g., ITIC/Y-series) |
| Synthesis | Simple, high-yield oxidation of a low-cost precursor.[7] | Multi-step functionalization of fullerene C60. | Often multi-step, complex synthesis. |
| Cost | Potentially low due to simple synthesis. | High due to the cost of fullerene and its functionalization. | Varies, but can be high due to complex synthesis. |
| Absorption | Expected to have strong absorption in the visible region due to the extended quinoidal system. | Weak absorption in the visible spectrum. | Strong and broad absorption, tunable through chemical design.[4] |
| LUMO Level | Expected to be deep due to the four electron-withdrawing ketone groups, potentially leading to a high open-circuit voltage (Voc). | Around -4.0 eV. | Tunable over a wide range to optimize Voc and driving force for exciton dissociation.[4] |
| Electron Mobility | Planar structure could promote π-π stacking and good electron mobility, but this is highly dependent on solid-state packing. | Relatively high and isotropic electron mobility. | Can be high, but is highly dependent on molecular design and morphology. |
| Morphological Stability | Small molecules can be prone to crystallization, which could be a stability concern.[3] | Prone to aggregation and phase separation over time, leading to device degradation.[3] | Generally better morphological stability than fullerenes.[3] |
| Tunability | Limited tunability of the core structure, but peripheral functionalization is possible. | Very limited tunability. | Highly tunable through synthetic chemistry.[4] |
Experimental Validation: A Roadmap for Researchers
To empirically assess the performance of this compound as an electron acceptor, a systematic experimental approach is necessary. The following protocols provide a comprehensive framework for the fabrication and characterization of bulk heterojunction (BHJ) organic solar cells.
Experimental Workflow
Caption: Workflow for the fabrication and characterization of organic solar cells.
Detailed Experimental Protocols
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 15 minutes to improve the work function and remove organic residues.
2. Hole Transport Layer (HTL) Deposition:
-
A filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates.
-
The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
3. Active Layer Preparation and Deposition:
-
A solution of a suitable donor polymer (e.g., P3HT or a low bandgap donor polymer) and this compound is prepared in a common organic solvent (e.g., chloroform, chlorobenzene, or a solvent blend). The donor:acceptor ratio should be optimized (e.g., 1:0.8, 1:1, 1:1.2 by weight).
-
The solution is stirred at a slightly elevated temperature (e.g., 40-50°C) for several hours to ensure complete dissolution.
-
The active layer solution is then spin-coated onto the HTL in an inert atmosphere. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-150 nm).
-
The films are then annealed at a temperature optimized for the specific donor-acceptor blend to promote favorable morphology.
4. Cathode Deposition:
-
A metal cathode (e.g., Aluminum) is deposited on top of the active layer by thermal evaporation through a shadow mask to define the device area.
5. Device Characterization:
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the wavelength-dependent efficiency of photon-to-electron conversion.
-
Morphology Characterization: Atomic force microscopy (AFM) and transmission electron microscopy (TEM) can be used to investigate the surface and bulk morphology of the active layer blend.
-
Electron Mobility: The electron mobility can be measured using the space-charge-limited current (SCLC) method on electron-only devices.
Device Architecture
Caption: A typical bulk heterojunction organic solar cell architecture.
Conclusion and Future Outlook
This compound presents a compelling case as a potential alternative electron acceptor in organic electronics. Its straightforward synthesis from inexpensive starting materials, coupled with its predicted favorable electronic properties, makes it a target worthy of investigation.[7] While the current lack of direct experimental data in photovoltaic devices is a significant gap, the theoretical advantages it holds over traditional fullerene acceptors warrant a thorough experimental evaluation.
The research community is encouraged to utilize the outlined experimental framework to systematically investigate the performance of this compound in organic solar cells. Such studies will be crucial in determining its true potential and its place in the landscape of next-generation organic electronic materials. The exploration of this and other novel quinone-based acceptors could pave the way for more efficient, stable, and cost-effective organic solar cell technologies.
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A Senior Application Scientist's Guide to Validating Novel 1,4,9,10-Anthracenetetrone Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of 1,4,9,10-anthracenetetrone derivatives, a class of compounds with significant potential in materials science and medicinal chemistry.[1][2][3][4] This document moves beyond a simple listing of methods to offer a strategic guide, explaining the causality behind experimental choices and providing field-proven insights to ensure a self-validating analytical workflow.
The Imperative of Structural Validation
This compound and its derivatives are characterized by a polycyclic aromatic core rich in carbonyl functionalities.[5] This complex structure presents unique challenges and opportunities for analytical characterization. The precise arrangement of substituents on the anthracene scaffold dictates the molecule's electronic properties, reactivity, and, ultimately, its biological activity or material performance.[2][4] Therefore, unambiguous structural elucidation is not merely a procedural step but a critical foundation for meaningful structure-activity relationship (SAR) studies and the development of novel therapeutics and materials.[3]
This guide will compare and contrast three indispensable analytical techniques for the structural validation of these complex molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the carbon-hydrogen framework.
-
Mass Spectrometry (MS): For determining molecular weight and elemental composition.
-
Single-Crystal X-ray Crystallography: For the definitive determination of the three-dimensional atomic arrangement.
A Strategic Workflow for Structural Validation
Caption: Integrated workflow for structural validation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3][6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
A. The Causality Behind NMR Experiments for Anthracenetetrones
For a novel this compound derivative, a suite of NMR experiments is necessary to build a complete structural picture. The highly conjugated and often symmetric nature of the core necessitates a multi-faceted approach.
-
¹H NMR: This is the initial and most sensitive NMR experiment. It provides information on the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling). For anthracenetetrone derivatives, the aromatic region (typically 7-9 ppm) will be of primary interest.
-
¹³C NMR: This experiment reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the tetrone core will appear significantly downfield (typically >180 ppm). The aromatic carbons resonate in the 120-150 ppm range.[7]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular fragments identified in 1D NMR.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is essential for tracing out proton networks within the molecule.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This definitively links the ¹H and ¹³C assignments.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting molecular fragments across quaternary carbons (like the carbonyls and substituted aromatic positions) and establishing the overall connectivity of the molecule.[9]
-
B. Experimental Protocol: A Self-Validating System
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified derivative. The purity of the sample is paramount for obtaining clean, interpretable spectra.
-
Dissolve the sample in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
2. Data Acquisition (on a 400 MHz or higher spectrometer):
-
¹H NMR: Acquire a standard single-pulse experiment. Ensure a sufficient relaxation delay (d1) of 2-5 seconds for accurate integration.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the low natural abundance and sensitivity of the ¹³C nucleus.[11]
-
2D NMR: Utilize standard pulse sequences for COSY, HSQC, and HMBC experiments. Optimize acquisition parameters to achieve good resolution in both dimensions.
C. Data Presentation and Interpretation
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Novel 2-Bromo-1,4,9,10-anthracenetetrone
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 3 | 7.85 | s | - | 135.2 |
| 5, 8 | 8.20 | m | - | 130.5 |
| 6, 7 | 7.90 | m | - | 128.9 |
| 1, 4, 9, 10 | - | - | - | 182.5, 183.1, 184.0, 184.2 |
| 2 | - | - | - | 125.0 |
Interpretation:
-
The downfield ¹³C signals (>180 ppm) are characteristic of the four carbonyl carbons.
-
The singlet at 7.85 ppm in the ¹H NMR spectrum suggests a proton with no adjacent proton neighbors, consistent with the proton at position 3.
-
The multiplets in the aromatic region correspond to the remaining protons on the unsubstituted benzene ring.
-
2D NMR would be essential to definitively assign the signals for protons 5, 6, 7, and 8 and to confirm the connectivity of the bromo-substituted ring through HMBC correlations from the proton at position 3 to the surrounding carbons.
Caption: NMR data interpretation workflow.
II. Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is indispensable for determining the molecular weight of a compound and, with high resolution, its elemental formula.
A. The Rationale for High-Resolution Mass Spectrometry (HRMS)
For novel compounds, low-resolution mass spectrometry (LRMS) provides the nominal molecular weight. However, HRMS is vastly superior as it can measure the mass with high accuracy (to several decimal places).[12][13] This precision allows for the determination of a unique elemental formula, as different combinations of atoms will have slightly different exact masses.[6][12]
Electron Ionization (EI): This "hard" ionization technique can cause fragmentation of the molecular ion.[14] While this can make identifying the molecular ion challenging, the resulting fragmentation pattern can provide valuable structural information.[2][15] For quinone-containing compounds, characteristic losses of CO are often observed.[1]
B. Experimental Protocol for HRMS
1. Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.
2. Data Acquisition (using an ESI-TOF or Orbitrap instrument):
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
-
Acquire the spectrum in positive or negative ion mode. For anthracenetetrone derivatives, both modes should be explored.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy.
C. Data Presentation and Interpretation
Table 2: Hypothetical HRMS Data for a Novel 2-Amino-1,4,9,10-anthracenetetrone
| Parameter | Value |
| Calculated Exact Mass (C₁₄H₇NO₄) | 253.0375 |
| Observed m/z | 253.0372 |
| Mass Error (ppm) | -1.2 |
| Molecular Formula | C₁₄H₇NO₄ |
Interpretation:
-
The extremely low mass error between the observed m/z and the calculated exact mass for the proposed formula provides very high confidence in the elemental composition of the novel derivative.
-
Analysis of the fragmentation pattern (if using a technique like EI-MS or MS/MS) would provide further structural confirmation. For example, the loss of a CO fragment (28 Da) is a common fragmentation pathway for quinones.[1]
III. Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[9][16][17] It is the gold standard for structural determination.[18]
A. Why X-ray Crystallography is Crucial
-
Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration.
-
Complex Connectivity: In cases of complex substitution patterns or unexpected rearrangements during synthesis, X-ray crystallography provides a definitive answer.
-
Solid-State Conformation and Packing: It reveals the molecule's conformation and how it packs in the crystal lattice, which is vital for understanding solid-state properties.
B. Experimental Protocol: From Powder to Picture
1. Crystal Growth (The Art and Science):
-
This is often the most challenging step.[19] High-purity material is essential.
-
Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.[20]
-
A suitable solvent or solvent system in which the compound is sparingly soluble is typically chosen.[19]
-
The goal is to grow a single, well-ordered crystal with dimensions of approximately 0.1-0.3 mm.[3][7]
2. Data Collection and Structure Solution:
-
A suitable crystal is mounted on a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using computational methods to generate an electron density map, from which the atomic positions are determined.
-
The structural model is refined to best fit the experimental data.
C. Data Interpretation
The output of a successful X-ray crystallographic analysis is a set of atomic coordinates that can be visualized as a 3D model of the molecule. Key parameters to examine include:
-
Bond lengths and angles: These should be within expected ranges for the types of bonds present.
-
Torsion angles: These define the conformation of the molecule.
-
Intermolecular interactions: Hydrogen bonds and other non-covalent interactions that dictate the crystal packing can be identified.
Comparison of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Connectivity, chemical environment | Molecular weight, elemental formula | 3D atomic arrangement |
| Sample Phase | Solution | Gas phase (ions) | Solid (single crystal) |
| Strengths | Detailed structural information, connectivity | High sensitivity, accurate mass | Unambiguous structure, absolute configuration |
| Limitations | Can be complex to interpret, requires soluble sample | Fragmentation can obscure molecular ion | Requires a suitable single crystal |
| Self-Validation | 2D correlations confirm 1D assignments | HRMS confirms elemental composition | Low R-factor indicates a good fit of the model to the data |
Conclusion
The structural validation of novel this compound derivatives requires a multi-technique approach, with each method providing complementary and self-validating data. A logical workflow begins with NMR spectroscopy to map the molecular framework, followed by high-resolution mass spectrometry to confirm the elemental composition. For ultimate confirmation, especially in cases of ambiguity or when absolute stereochemistry is required, single-crystal X-ray crystallography is the definitive technique. By judiciously applying these methods and understanding the causality behind the experimental choices, researchers can ensure the scientific integrity of their work and build a solid foundation for the development of new and impactful molecules.
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Glöcklhofer, F., et al. (2018). and 1,4,5,8- anthracenetetrone: Building blocks for π- conjugated small molecules and polymers. Synthetic Communications, 48(19), 2476-2484. [Link]
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Comparative Guide to Cross-Resistance in Antitumor Drugs Derived from 1,4,9,10-Anthracenetetrone
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy is a primary obstacle in oncology. Antitumor agents based on the 1,4,9,10-anthracenetetrone scaffold, a core component of widely used anthracyclines, have been mainstays in cancer treatment. However, their efficacy is often diminished by the emergence of multidrug resistance (MDR). This guide provides a comprehensive analysis of cross-resistance patterns with these agents, focusing on the underlying molecular mechanisms and presenting detailed experimental protocols to evaluate novel derivatives.
The Molecular Basis of Resistance to Anthracenetetrone-Derived Drugs
Resistance to anthracenetetrone derivatives is a multifaceted process. A predominant mechanism is the increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps.[1][2][3][4] These transporters actively remove cytotoxic agents from cancer cells, lowering their intracellular concentration and effectiveness.
Other significant resistance mechanisms include:
-
Alterations in Drug Targets: Mutations in the topoisomerase II alpha gene (TOP2A) can modify the enzyme's structure, hindering drug binding.[5][6]
-
Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins (e.g., Bax), making them less susceptible to drug-induced cell death.
-
Metabolic Adaptations: Resistant cells can develop distinct metabolic dependencies. For example, doxorubicin-resistant breast cancer cells have shown a reliance on glutamine for glutathione synthesis and oxidative phosphorylation.[7]
Evaluating Cross-Resistance in Novel Anthracenetetrone Derivatives
The primary goal in developing new this compound derivatives is to create compounds that can circumvent these resistance mechanisms. A critical step in this process is to assess their activity in drug-resistant cancer cell lines.
Comparative Cytotoxicity Analysis
A standard method to quantify cross-resistance is to determine the half-maximal inhibitory concentration (IC50) of a compound in both a drug-sensitive parental cell line and its multidrug-resistant counterpart. The ratio of these IC50 values provides the Resistance Factor (RF).
Table 1: Illustrative Cytotoxicity Data of Anthracenetetrone Analogs
| Compound | Parental Cell Line IC50 (nM) | MDR Cell Line IC50 (nM) | Resistance Factor (RF) |
| Doxorubicin | 15 | 1800 | 120 |
| Analog X | 25 | 75 | 3 |
| Analog Y | 10 | 1500 | 150 |
This data is illustrative. Actual values will vary based on the specific compounds and cell lines used.
In this example, Analog X demonstrates a significantly lower resistance factor than doxorubicin and Analog Y, suggesting it may be a poorer substrate for the efflux pumps overexpressed in the MDR cell line or possess an alternative mechanism of action.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the test compounds for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value.
Dissecting the Mechanisms of Resistance Evasion
A multi-pronged approach is necessary to understand how novel compounds overcome resistance.
Assessing Interaction with ABC Transporters
It's crucial to determine if new derivatives are substrates for key ABC transporters like P-glycoprotein.
Caption: Experimental workflow to assess P-glycoprotein interaction.
Investigating Topoisomerase II Inhibition
For compounds that retain topoisomerase II as a target, it's important to evaluate their activity against both wild-type and mutated forms of the enzyme.
Caption: Evaluating topoisomerase II inhibition.
Case Study: Pixantrone
Pixantrone, an aza-anthracenedione, was developed to have reduced cardiotoxicity compared to traditional anthracyclines.[8][9] Studies have shown that it has activity in patients with relapsed or refractory non-Hodgkin B-cell lymphoma.[10] While it is structurally similar to mitoxantrone, its potential to overcome multidrug resistance is an area of ongoing investigation.[10] Some studies suggest it may have a different interaction with topoisomerase II and may be less susceptible to certain resistance mechanisms.[11] However, a phase II study in metastatic breast cancer showed insufficient activity.[12]
Case Study: Vosaroxin
Vosaroxin is a first-in-class anticancer quinolone derivative that inhibits topoisomerase II.[13][14][15] Preclinical studies have indicated that vosaroxin is active in multidrug-resistant models.[13] It has been investigated in combination with cytarabine for the treatment of acute myeloid leukemia (AML).[16] Vosaroxin's distinct chemical structure may allow it to evade some of the resistance mechanisms that affect traditional anthracyclines.[15]
Future Perspectives and Conclusion
The development of novel this compound derivatives that can overcome multidrug resistance is a promising strategy in cancer therapy. A thorough understanding of the molecular mechanisms of resistance is essential for the rational design of new agents. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these compounds. By combining in vitro cytotoxicity assays with mechanistic studies, researchers can identify promising drug candidates with the potential to improve outcomes for patients with resistant cancers.
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Anthracene-1,4,9,10-tetraone derivatives: synthesis and antitumor activity. PubMed. Available at: [Link]
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1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Semantic Scholar. Available at: [Link]
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In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies. ResearchGate. Available at: [Link]
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Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia. National Institutes of Health. Available at: [Link]
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Studies on Non-synonymous Polymorphisms Altering Human DNA Topoisomerase II-Alpha Interaction with Amsacrine and Mitoxantrone: An In Silico Approach. PubMed. Available at: [Link]
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A Comparative Guide to the Preclinical Evaluation of 1,4,9,10-Anthracenetetrone-Based Compounds: Bridging In Vitro Efficacy with In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quinone moiety represents a cornerstone of many effective chemotherapeutics. Among these, the 1,4,9,10-anthracenetetrone (ATO) scaffold has emerged as a promising framework for the development of novel anti-cancer agents. The journey of these compounds from laboratory synthesis to potential clinical application is a rigorous process, critically dependent on a comprehensive evaluation of their biological activity. This guide provides an in-depth comparison of in vitro and in vivo studies of ATO-based compounds, offering insights into the translation of cellular-level cytotoxicity to whole-organism therapeutic effects.
The Dichotomy of Preclinical Models: From Petri Dish to Living Systems
The preclinical assessment of novel drug candidates relies on a tiered approach, beginning with simplified, controlled in vitro systems and progressing to more complex in vivo models that better mimic human physiology. This progression is essential for understanding a compound's potential efficacy, toxicity, and pharmacokinetic profile.
In vitro studies , conducted on isolated cells in culture, provide a rapid and cost-effective means to screen large numbers of compounds for biological activity. These assays are instrumental in elucidating mechanisms of action at the molecular level, such as the ability of a compound to inhibit cell proliferation or induce apoptosis. However, the artificial environment of a cell culture dish lacks the intricate interplay of various cell types, tissues, and organ systems present in a living organism.
In vivo studies , typically performed in animal models such as mice, bridge this gap by evaluating a compound's performance in a complex biological system. These studies are crucial for assessing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall therapeutic index – the balance between its efficacy and toxicity. The transition from promising in vitro data to successful in vivo outcomes is a significant hurdle in drug development, and understanding the potential disparities is paramount.
Comparative Analysis of 2-Alkylated Anthracene-1,4,9,10-tetraone (ATO) Derivatives
A key study in the exploration of ATO-based compounds involved the synthesis and evaluation of a series of 2-alkylated derivatives.[1] This research provides a valuable dataset for a direct comparison of in vitro antiproliferative activity and in vivo antitumor action.
In Vitro Antiproliferative Activity
The antiproliferative effects of the 2-alkylated ATO derivatives were assessed against L1210 leukemia cells.[1] The introduction of an alkyl group at the C-2 position was found to generally enhance the cytotoxic activity of the parent ATO structure.[1]
Table 1: In Vitro Antiproliferative Activity of 2-Alkylated ATO Derivatives against L1210 Cells
| Compound | R Group | IC50 (µM) |
| ATO | H | >10 |
| 1a | CH3 | 2.5 |
| 1b | C2H5 | 1.8 |
| 1c | C3H7 | 1.2 |
| 1d | C4H9 | 0.8 |
| 1e | C5H11 | 0.6 |
| 1f | C6H13 | 0.5 |
| 1g | C7H15 | 0.7 |
| 1h | C8H17 | 1.0 |
| 2d (1'-hydroxy) | CH(OH)C3H7 | 5.0 |
| 2f (1'-hydroxy) | CH(OH)C5H11 | 3.2 |
| 3d (1'-acetoxy) | CH(OAc)C3H7 | 0.3 |
| 3f (1'-acetoxy) | CH(OAc)C5H11 | 0.2 |
Data sourced from Jin GZ, et al. Arch Pharm (Weinheim). 1998.[1]
The data reveals a structure-activity relationship where the antiproliferative activity increases with the length of the alkyl chain up to six carbons (C6), after which the activity begins to decline.[1] Furthermore, modification of the alkyl side chain, such as the introduction of a hydroxyl or acetoxy group, significantly impacted cytotoxicity. Notably, acetylation of the 1'-hydroxyl group led to a remarkable increase in antiproliferative activity in vitro.[1]
In Vivo Antitumor Action
The antitumor efficacy of these compounds was evaluated in ICR mice bearing sarcoma-180 (S-180) solid tumors.[1] The results, presented as the ratio of the mean tumor weight of the treated group to the control group (T/C %), highlight a different trend compared to the in vitro findings.
Table 2: In Vivo Antitumor Activity of 2-Alkylated ATO Derivatives in Mice with S-180 Tumors
| Compound | Dose (mg/kg/day) | T/C (%) |
| 1d | 20 | 45 |
| 1f | 20 | 38 |
| 2d (1'-hydroxy) | 20 | >300 |
| 2e (1'-hydroxy) | 20 | >300 |
| 2f (1'-hydroxy) | 20 | >300 |
| 2g (1'-hydroxy) | 20 | >300 |
| 3d (1'-acetoxy) | 20 | 55 |
| 3f (1'-acetoxy) | 20 | 42 |
Data sourced from Jin GZ, et al. Arch Pharm (Weinheim). 1998.[1]
A striking observation is the disconnect between the potent in vitro activity of the 1'-acetoxyalkyl derivatives (3d , 3f ) and their relatively modest in vivo antitumor action.[1] Conversely, the 1'-hydroxyalkyl derivatives (2d-2g ), which were less potent in vitro, demonstrated remarkable antitumor activity in vivo, with T/C values exceeding 300%.[1] This suggests that the in vivo environment significantly alters the therapeutic potential of these compounds.
Bridging the Gap: Explaining the In Vitro-In Vivo Discrepancy
The observed divergence between the in vitro and in vivo results for the 2-alkylated ATO derivatives underscores the complexities of drug action in a whole organism. Several factors can contribute to this disparity:
-
Metabolism: The 1'-acetoxyalkyl derivatives, while highly cytotoxic to cultured cells, may be rapidly metabolized in vivo to less active forms. Conversely, the 1'-hydroxyalkyl derivatives might be converted to more potent metabolites within the living system, or they may possess more favorable pharmacokinetic properties.
-
Bioavailability and Distribution: The ability of a compound to reach its target tumor tissue in sufficient concentrations is a critical determinant of its in vivo efficacy. Differences in absorption, distribution, and tissue penetration among the derivatives could explain the observed differences in antitumor activity.
-
Toxicity: The maximum tolerated dose (MTD) in an animal model can limit the achievable therapeutic concentration of a compound. It is possible that the more potent in vitro compounds also exhibit higher systemic toxicity, preventing the administration of a dose sufficient to elicit a strong antitumor response. The study noted that compounds with lower antiproliferative activity tended to show higher antitumor activity, suggesting a potential link between high cytotoxicity and limiting toxicity in vivo.[1]
Experimental Methodologies: A Guide to Best Practices
To ensure the generation of reliable and reproducible data, it is imperative to follow standardized and well-validated experimental protocols.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][3][4][5]
Protocol: MTT Cell Proliferation Assay [2][3][5]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Caption: Workflow of the MTT cell viability assay.
In Vivo Antitumor Efficacy: Murine Xenograft Model
Murine xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer compounds.[6][7][8]
Protocol: Subcutaneous Tumor Xenograft Model [7][8]
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.[8]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to a predetermined schedule and route of administration.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis.
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Safety Operating Guide
Navigating the Handling of 1,4,9,10-Anthracenetetrone: A Precautionary Protocol
Understanding the Potential Hazards of 1,4,9,10-Anthracenetetrone
This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and quinones. While specific toxicological data for this compound is limited, its structural similarity to other anthracenes and anthraquinones suggests that it should be handled as a potentially hazardous substance.[1][4]
Potential hazards may include:
-
Skin and Eye Irritation: Many aromatic hydrocarbons and quinones can cause irritation upon contact with the skin and eyes.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[2]
-
Carcinogenicity: Some PAHs are classified as potential carcinogens.[4] Although the carcinogenicity of this compound is not established, a precautionary approach is warranted.
-
Aquatic Toxicity: Many anthracene derivatives are very toxic to aquatic life with long-lasting effects.[2]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE for various laboratory tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended. | Fully buttoned lab coat. | N95 or higher-rated respirator if not handled in a certified chemical fume hood. |
| Solution Preparation and Handling | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Fully buttoned lab coat. | Work in a certified chemical fume hood. |
| Reaction Work-up and Purification | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile). | Chemical-resistant apron over a lab coat. | Work in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Lab coat. | Work in a well-ventilated area, preferably a fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to provide a clear, procedural approach to handling this compound, from preparation to disposal.
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Due to the potential for aquatic toxicity, this compound and all materials contaminated with it must be treated as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation :
-
Containerization :
-
Waste Collection :
-
Solid Waste : Carefully transfer residual powder and contaminated items (e.g., weigh boats, pipette tips) into the designated hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Contaminated PPE : Place used gloves, wipes, and other contaminated disposable materials in a sealed bag before adding them to the main hazardous waste container to minimize dust exposure.[5]
-
-
Storage and Final Disposal :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
-
By adhering to these stringent protocols, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and responsibility in the laboratory.
References
-
Anthracene - Safety Data Sheet - Carl ROTH. (n.d.). Retrieved from [Link]
-
9,10-Anthraquinone: Draft Human Health Risk Assessment for Registration Review. (2022, March 8). Regulations.gov. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
